molecular formula C10H7NOS B1367665 5-Phenyl-1,3-thiazole-2-carbaldehyde CAS No. 862494-59-5

5-Phenyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B1367665
CAS No.: 862494-59-5
M. Wt: 189.24 g/mol
InChI Key: KOEXIFWBDMYROV-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEXIFWBDMYROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862494-59-5
Record name 5-phenyl-1,3-thiazole-2-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenyl-1,3-thiazole-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1,3-thiazole-2-carbaldehyde is a heterocyclic aldehyde that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a phenyl-substituted thiazole ring coupled with a reactive aldehyde moiety, provides a valuable scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic and industrial applications. This guide offers a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and potential applications of this compound, providing researchers with a foundational understanding of this important chemical entity.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its presence in numerous biologically active compounds, including approved drugs, underscores its ability to engage in crucial interactions with biological targets. The incorporation of a phenyl group and a carbaldehyde function onto the thiazole core, as seen in this compound, further enhances its utility by providing sites for molecular elaboration and diversification. This guide will delve into the specific attributes of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and biological studies. While experimental data for some properties of this compound are not extensively reported in publicly available literature, a combination of vendor-supplied information and predictive models provides a useful profile.

PropertyValueSource
Molecular Formula C₁₀H₇NOS[3]
Molecular Weight 189.23 g/mol [3]
CAS Number 862494-59-5[3]
Appearance Solid[3]
Color Yellow[3]
Purity Typically ≥95%[3]
Predicted Boiling Point 365.6 ± 35.0 °C
Predicted Density 1.269 ± 0.06 g/cm³
Predicted pKa 0.12 ± 0.10

Synthesis of this compound

The synthesis of substituted thiazoles can be achieved through various established methodologies. The Hantzsch thiazole synthesis, a classic and versatile method, involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic approach would involve the reaction of a suitably protected 2-formylthioacetamide with a 2-halo-1-phenylethanone derivative.

A general workflow for a potential synthesis is outlined below:

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup Thioamide Thioamide Condensation Cyclocondensation Thioamide->Condensation Alpha_Halo_Ketone α-Haloketone Alpha_Halo_Ketone->Condensation Purification Purification (e.g., Chromatography) Condensation->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of the thiazole core.

Illustrative Experimental Protocol (Hypothetical):

To a solution of 2-oxo-2-phenylethyl halide (1.0 eq) in a suitable solvent such as ethanol or DMF, is added formylthioacetamide (1.1 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the thiazole ring proton, and the protons of the phenyl group. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The proton on the C4 position of the thiazole ring is expected to be a singlet around δ 8.0-8.5 ppm. The five protons of the phenyl group will likely appear as a multiplet in the aromatic region, between δ 7.2 and 8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aldehydic carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, around δ 180-190 ppm. The carbons of the thiazole ring (C2, C4, and C5) will have characteristic shifts, with C2 and C5 being significantly influenced by the electron-withdrawing aldehyde group and the phenyl substituent, respectively. The phenyl carbons will appear in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton may be observed as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the thiazole and phenyl rings will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for C₁₀H₇NOS would be observed at an m/z of approximately 189. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) or cleavage of the thiazole ring, providing valuable structural information.

MS_Fragmentation M [C10H7NOS]+• (m/z 189) M_minus_CHO [M - CHO]+• (m/z 160) M->M_minus_CHO Loss of CHO M_minus_Ph [M - C6H5]+• (m/z 112) M->M_minus_Ph Loss of Phenyl Thiazole_Fragment Thiazole Ring Fragments M->Thiazole_Fragment Ring Cleavage

Caption: Plausible mass fragmentation pathways for the title compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the aromatic character of the thiazole ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

  • Nucleophilic Addition: It readily undergoes addition reactions with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols, cyanohydrins, and other valuable intermediates.

  • Condensation Reactions: It can be condensed with amines, hydrazines, and hydroxylamines to form imines (Schiff bases), hydrazones, and oximes, respectively. These derivatives are often biologically active or serve as precursors for more complex heterocyclic systems.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for synthetic diversification.

Potential Applications in Drug Discovery

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The 5-phenyl-1,3-thiazole scaffold, in particular, has been explored for the development of novel therapeutic agents. The presence of the aldehyde group in this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, the synthesis of various hydrazone derivatives from this aldehyde could lead to the identification of potent enzyme inhibitors or receptor modulators.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of its aldehyde group make it a cornerstone for the development of novel compounds with diverse applications. Further experimental investigation into its specific biological activities and the exploration of its utility in the synthesis of complex molecular architectures will undoubtedly continue to be a fruitful area of research.

References

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). Journal of Molecular Structure, 1315, 138481.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). Journal of Molecular Structure, 1315, 138481.
  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][7][8]triazole Derivatives. (n.d.). ChemRxiv.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). European Journal of Medicinal Chemistry, 223, 113645.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2022). Molecules, 27(15), 4933.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). Molecules, 24(19), 3568.
  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2013).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(23), 7299.
  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies, 6(3), 245-254.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 154-163.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Design and synthesis of novel 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry, 15(2), 434-445.
  • (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 60-65.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). Molecules, 24(19), 3568.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2017). Tropical Journal of Pharmaceutical Research, 16(11), 2725-2733.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2005). Indian Journal of Chemistry - Section B, 44B(7), 1452-1456.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(23), 7299.
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). Chemistry Central Journal, 19(1), 1-20.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules, 25(10), 2419.
  • 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. (n.d.). Benchchem.
  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters, 13(12), 1933-1939.
  • This compound. (n.d.). CymitQuimica.
  • 2-Phenyl-1,3-thiazole-5-carbaldehyde. (n.d.). PubChem.
  • 2-PHENYL-1,3-THIAZOLE-5-CARBALDEHYDE. (n.d.). ChemicalBook.
  • Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. (2006). Revue Roumaine de Chimie, 51(7-8), 675-680.
  • 1,3-Thiazole-2-carbaldehyde. (n.d.). PubChem.
  • 5-Phenyl-1,2,5-di-thia-zepane. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2449.

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Theoretical Framework and Structural Elucidation

Introduction to 5-Phenyl-1,3-thiazole-2-carbaldehyde

This compound, with the chemical formula C₁₀H₇NOS, is a heterocyclic compound featuring a phenyl group attached to a thiazole ring, which is in turn substituted with an aldehyde group.[1][2][3] The thiazole nucleus is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its wide range of biological activities.[4][5][6] Accurate structural confirmation is paramount in the synthesis and development of thiazole-based drug candidates, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed protocol and interpretive framework for the ¹H NMR analysis of this specific molecule.

Molecular Structure and Proton Environments:

The molecule possesses three distinct regions with unique proton environments, which are key to its spectral signature:

  • Aldehyde Proton (-CHO): A single, highly deshielded proton.

  • Thiazole Ring Proton (H-4): One proton on the heterocyclic ring.

  • Phenyl Ring Protons (-C₆H₅): Five protons in ortho, meta, and para positions, which are chemically distinct due to the attachment to the thiazole ring.

Foundational Principles of ¹H NMR Spectroscopy in this System

The interpretation of the ¹H NMR spectrum hinges on understanding three core concepts: chemical shift, spin-spin coupling, and signal integration.

  • Chemical Shift (δ): The position of a signal (in parts per million, ppm) is dictated by the local electronic environment of the proton. Protons in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[7][8]

    • Aldehyde Proton: This proton is significantly deshielded by the strong electron-withdrawing and anisotropic effects of the adjacent carbonyl (C=O) group, causing it to resonate far downfield.[7][9][10]

    • Aromatic Protons (Phenyl & Thiazole): Protons on aromatic rings are deshielded by a phenomenon known as ring current, where the circulation of π-electrons generates a secondary magnetic field that reinforces the external field at the location of the protons.[8][11] The electronegative nitrogen and sulfur atoms in the thiazole ring further withdraw electron density, enhancing the deshielding of the thiazole proton.[12]

  • Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of neighboring, non-equivalent protons. This interaction, transmitted through the bonding electrons, splits the signal into multiple lines (a multiplet). The spacing between these lines is the coupling constant (J), measured in Hertz (Hz). For the phenyl ring, characteristic coupling patterns are observed between adjacent (ortho), meta, and para protons.

  • Signal Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative count of the protons in each unique environment.

Part 2: Experimental Protocol and Data Acquisition

A reliable spectrum is contingent upon meticulous sample preparation and appropriate spectrometer parameter selection. This protocol is designed to be self-validating at each stage.

Sample Preparation: A Self-Validating Protocol

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Protocol:

  • Purity Assessment: Begin with a sample of this compound confirmed to be of high purity (typically >95%) by other analytical methods (e.g., LC-MS, elemental analysis).[1] Impurities from synthesis, such as unreacted starting materials, are a common source of spectral artifacts.[13]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

  • Solubilization: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Homogenization: Cap the tube and gently vortex or sonicate until the solid is completely dissolved.

  • Trustworthiness Check: Visually inspect the solution. It should be clear and free of any suspended particles. A homogenous solution is the first validation checkpoint, ensuring that the subsequent spectrum will be representative of the dissolved analyte.

  • Referencing: While modern spectrometers can lock onto the deuterium signal of the solvent and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm), Tetramethylsilane (TMS) can be added as an internal standard for a universal δ 0.00 ppm reference point.

Spectrometer Setup and Acquisition Parameters

Rationale: Higher field strength spectrometers (e.g., 400 MHz and above) are highly recommended. The increased magnetic field spreads the signals further apart (improves dispersion), which is crucial for resolving the complex, overlapping multiplets of the phenyl region.

Table 1: Recommended Acquisition Parameters for ¹H NMR

Parameter Recommended Value Rationale & Justification
Spectrometer Frequency ≥ 400 MHz Provides superior signal dispersion, essential for resolving complex multiplets and reducing second-order effects.
Pulse Program zg30 A standard 30° pulse experiment is sufficient for routine 1D spectra and ensures good signal intensity.
Number of Scans (NS) 8 to 16 Adequately improves the signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1) 2-5 seconds Ensures protons have sufficiently relaxed back to their equilibrium state before the next pulse, which is critical for accurate signal integration.
Acquisition Time (AQ) 2-4 seconds Determines the digital resolution of the spectrum. A longer time yields sharper lines.

| Spectral Width (SW) | 0 to 12 ppm | A standard range that encompasses all expected signals for this molecule, from TMS to the aldehyde proton. |

Part 3: Spectral Interpretation and Analysis

Predicted ¹H NMR Spectrum and Signal Assignments

Based on the structure and fundamental principles, a detailed prediction of the spectrum can be made. This serves as a hypothesis to be tested against the acquired data.

Table 2: Predicted ¹H NMR Signal Assignments for this compound (in CDCl₃)

Proton Label Chemical Environment Predicted δ (ppm) Multiplicity Integration Causality of Chemical Shift
H-a Aldehyde 9.5 - 10.5 Singlet (s) 1H Highly deshielded by the strong anisotropic and electron-withdrawing effects of the carbonyl group.[9][11][14]
H-b Thiazole C4-H 8.0 - 8.5 Singlet (s) 1H Located in an electron-deficient aromatic heterocycle; deshielded by ring current and electronegative N and S atoms.[12]
H-c Phenyl (ortho) 7.7 - 8.1 Multiplet (m) or Doublet of doublets (dd) 2H Deshielded by proximity to the electron-withdrawing thiazole ring and aromatic ring current.

| H-d | Phenyl (meta/para) | 7.3 - 7.6 | Multiplet (m) | 3H | Standard aromatic proton region; less deshielded than the ortho protons.[7] |

Step-by-Step Analytical Workflow

The following workflow provides a systematic approach to interpreting the acquired spectrum.

G ¹H NMR Spectral Analysis Workflow cluster_proc Data Processing cluster_anal Peak Assignment cluster_val Structural Validation D1 Fourier Transform D2 Phase & Baseline Correction D1->D2 D3 Reference Spectrum (CDCl₃ at 7.26 ppm) D2->D3 S1 Identify Aldehyde Singlet (~10 ppm, 1H) D3->S1 Processed Spectrum S2 Identify Thiazole Singlet (~8.2 ppm, 1H) S1->S2 S3 Analyze Phenyl Region (7.3-8.1 ppm, 5H) S2->S3 S4 Confirm Integrations S3->S4 V1 Analyze Coupling Patterns (Phenyl Multiplets) S4->V1 Initial Assignments V2 Check for Impurity Peaks V1->V2 V3 Compare to Predicted Spectrum V2->V3 End Structure Verified V3->End Final Confirmation

Caption: A systematic workflow for processing and interpreting the ¹H NMR spectrum.

  • Reference the Spectrum: Calibrate the spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm.

  • Identify Key Singlets:

    • Locate the most downfield signal, a sharp singlet expected between δ 9.5-10.5 ppm . This is the aldehyde proton . Its integration must be 1H.[14][15]

    • Find the next singlet in the aromatic region, typically δ 8.0-8.5 ppm . This corresponds to the lone thiazole proton (H-4) . Its integration must also be 1H.

  • Analyze the Phenyl Region:

    • This complex region, typically between δ 7.3-8.1 ppm , should have a total integration of 5H.

    • The most downfield part of this multiplet (often around δ 7.7-8.1) corresponds to the two ortho protons , which are most affected by the thiazole ring.

    • The remaining, more upfield portion of the multiplet corresponds to the three meta and para protons .

    • At high field strengths, these signals may resolve into a doublet of doublets for the ortho protons and a multiplet for the meta/para protons. The "roofing" or "tenting" effect, where the inner peaks of coupling patterns are taller, can often be observed if the chemical shifts of the coupling partners are close.[16]

  • Final Validation: Check for any unexpected peaks. Small signals may correspond to residual solvents (e.g., water, acetone) or impurities from the synthesis. The absence of signals from starting materials is a key indicator of product purity.

Part 4: Advanced Considerations and Common Pitfalls

  • Solvent Effects: Using a different solvent like DMSO-d₆ will cause shifts in all proton signals. Protons capable of hydrogen bonding, like the aldehyde proton, may shift significantly. Always report the solvent used for the analysis.

  • Concentration Effects: Very high sample concentrations can lead to peak broadening and slight shifts in chemical shift values due to intermolecular interactions. The recommended concentration (5-10 mg in ~0.6 mL) mitigates this.

  • Oxidation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, even by atmospheric oxygen.[14] The appearance of a very broad singlet, typically above δ 10 ppm, could indicate the presence of the carboxylic acid impurity. This can be confirmed by a D₂O exchange experiment, where the acidic proton signal would disappear.

References

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • World of Molecules. (2025). Phenyl, 5.8-6.0: Significance and symbolism. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • UCLA. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • ChemSynthesis. (2025). 1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H7NOS). Retrieved from [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Phenyl-1,3-thiazole-2-carbaldehyde. In the absence of experimentally acquired data in peer-reviewed literature, this document presents a detailed, predicted ¹³C NMR spectrum. The predictions are grounded in established principles of NMR spectroscopy, substituent effects, and comparative analysis with structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the spectral interpretation and structural verification of this and related heterocyclic compounds.

Introduction: The Significance of this compound

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The title compound, this compound, combines this critical heterocycle with a phenyl substituent and a reactive carbaldehyde group, marking it as a versatile intermediate for the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount in the drug discovery pipeline, and ¹³C NMR spectroscopy stands as a definitive tool for this purpose. This guide aims to provide an authoritative resource for understanding the ¹³C NMR characteristics of this important building block.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are derived from a combination of empirical calculations based on substituent effects on thiazole and benzene rings, and data from analogous structures reported in the literature.[1][2][3][4][5][6][7][8] The predictions are made for a standard deuterated chloroform (CDCl₃) solvent.

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment Rationale
C=O (aldehyde)~184.5The formyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom.[4][5][8]
C2 (thiazole)~168.0This carbon is attached to both a nitrogen and a sulfur atom, as well as the electron-withdrawing aldehyde group, leading to significant deshielding.
C4 (thiazole)~145.0The C4 carbon of the thiazole ring is typically found in this region, influenced by the adjacent sulfur and the phenyl group at C5.
C5 (thiazole)~128.0The C5 carbon is directly bonded to the phenyl group and is part of the thiazole ring's double bond.
C1' (phenyl, ipso)~133.0The ipso-carbon of the phenyl ring is deshielded by the attachment to the thiazole ring.
C2'/C6' (phenyl, ortho)~129.5These ortho-carbons are influenced by the electronic effects of the thiazole substituent.
C3'/C5' (phenyl, meta)~129.0The meta-carbons of the phenyl ring are generally less affected by the substituent.
C4' (phenyl, para)~131.0The para-carbon's chemical shift is sensitive to the electronic nature of the substituent on the phenyl ring.

In-Depth Spectral Analysis and Peak Assignment

A thorough understanding of the electronic environment of each carbon atom is crucial for accurate peak assignment. The following analysis explains the reasoning behind the predicted chemical shifts for this compound.

The Thiazole Ring Carbons
  • C2 (~168.0 ppm): This carbon is positioned between two heteroatoms, nitrogen and sulfur, and is also bonded to the electron-withdrawing carbaldehyde group. This cumulative deshielding effect places its resonance at a significantly downfield position.

  • C4 (~145.0 ppm): The chemical shift of C4 is primarily influenced by its position in the heterocyclic aromatic system and its proximity to the sulfur atom.

  • C5 (~128.0 ppm): This carbon is part of a C=C bond within the thiazole ring and is directly attached to the phenyl group. Its chemical shift is a balance of these influences.

The Phenyl Group Carbons

The chemical shifts of the phenyl carbons are influenced by the thiazole ring acting as a substituent.[2][9][10]

  • C1' (ipso, ~133.0 ppm): The direct attachment to the thiazole ring causes a deshielding effect on the ipso-carbon.

  • C2'/C6' (ortho, ~129.5 ppm) and C3'/C5' (meta, ~129.0 ppm): The chemical shifts of the ortho and meta carbons are influenced by the inductive and resonance effects of the thiazole substituent.

  • C4' (para, ~131.0 ppm): The para carbon's chemical shift is often a good indicator of the overall electron-donating or -withdrawing nature of the substituent.

The Carbaldehyde Carbon
  • C=O (~184.5 ppm): The carbonyl carbon of an aldehyde is characteristically found in the downfield region of the ¹³C NMR spectrum, typically between 180 and 200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.[4][5][8]

Experimental Protocol: Synthesis and NMR Sample Preparation

While this guide focuses on predicted data, a robust experimental protocol is essential for the future acquisition of empirical data. A plausible synthetic route for this compound is a variation of the Hantzsch thiazole synthesis.[11][12][13][14][15]

Generalized Synthesis of this compound
  • Reaction Setup: To a solution of an appropriate α-haloketone (e.g., 2-bromo-1-phenylethanone) in a suitable solvent such as ethanol, add an equimolar amount of a thioamide that can be converted to the 2-carbaldehyde, or a precursor.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

¹³C NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 20-30 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment should be performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the structure and the proposed experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis α-haloketone α-haloketone Hantzsch Synthesis Hantzsch Synthesis α-haloketone->Hantzsch Synthesis Thioamide Thioamide Thioamide->Hantzsch Synthesis Crude Product Crude Product Hantzsch Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Sample Preparation Sample Preparation Pure Compound->Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition Spectral Processing Spectral Processing Data Acquisition->Spectral Processing ¹³C NMR Spectrum ¹³C NMR Spectrum Spectral Processing->¹³C NMR Spectrum

Caption: Experimental workflow from synthesis to NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound, a compound of significant interest in medicinal chemistry. The predicted chemical shifts, supported by a thorough analysis of substituent effects and comparisons with related structures, offer a reliable reference for researchers. The included experimental protocols for synthesis and NMR analysis provide a clear path for the empirical validation of these predictions. This document serves as a valuable resource, upholding scientific integrity and providing actionable insights for professionals in the field.

References

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International.

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Hantzsch Thiazole Synthesis. Chem Help Asap.

  • SUPPORTING INFORMATION FOR. Unpublished.

  • 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. National Institutes of Health.

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.

  • A guide to 13C NMR chemical shift values. Compound Interest.

  • Hantzsch Thiazole Synthesis. SynArchive.

  • 2-Thiazolecarboxaldehyde - Optional[13C NMR] - Spectrum. SpectraBase.

  • 5-Phenylisothiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

  • Synthesis and Substituent Effect Study on 13C NMR Chemical Shifts of 4-(substitue-phenyl)-6-methyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one. ResearchGate.

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

  • 13C NMR Chemical Shift. Oregon State University.

  • CASPRE - 13 C NMR Predictor. CASPRE.

  • 13C Carbon NMR Spectroscopy. Chemistry Steps.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a phenyl ring, a thiazole core, and a reactive aldehyde group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A thorough understanding of the molecule's physicochemical properties is paramount for its identification, characterization, and quality control in a research and development setting. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise information on molecular weight and structural features through controlled fragmentation.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will explore detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, delve into the predicted fragmentation pathways based on established chemical principles, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Molecular Profile

PropertyValueSource
Chemical Formula C₁₀H₇NOS
Molecular Weight 189.24 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)C=O
InChI Key KOEXIFWBDMYROV-UHFFFAOYSA-N

Part 1: Experimental Methodologies

The choice of ionization technique is critical and depends on the sample's properties and the desired information. Electron Ionization (EI) is a "hard" ionization technique that provides rich fragmentation data, ideal for structural elucidation of relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) is a "soft" ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile, and is often coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation studies.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique for generating a reproducible fragmentation pattern that can serve as a molecular fingerprint.

  • Sample Preparation: Dissolve this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through the gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize a standard electron energy of 70 eV. This high energy level ensures reproducible fragmentation patterns and is standard for library matching.[2]

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 40-250 Da to ensure capture of the molecular ion and all significant fragment ions.

  • Data Acquisition: Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion peak.

EI_MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Prep Dissolve in Methanol (1 mg/mL) Intro Direct Insertion Probe or GC Inlet Prep->Intro Inject Ionize Electron Ionization (70 eV) Intro->Ionize Vaporize Analyze Mass Analyzer (Scan m/z 40-250) Ionize->Analyze Accelerate & Deflect Detect Detector Analyze->Detect Ion Detection Spectrum Mass Spectrum (Fragmentogram) Detect->Spectrum Generate

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is the method of choice for samples in liquid solutions and when coupling mass spectrometry with liquid chromatography (LC). It generates protonated molecules, [M+H]⁺, which can then be subjected to controlled fragmentation via Collision-Induced Dissociation (CID).

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with the addition of 0.1% formic acid to promote protonation.[3][4]

  • Introduction: Infuse the sample directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, perform an LC separation prior to MS analysis.

  • Ionization (ESI): Operate in positive ion mode. Typical source parameters include a capillary voltage of 3.5-4.5 kV, a source temperature of 120-150 °C, and appropriate nebulizing and drying gas flow rates to ensure stable spray and efficient desolvation.

  • Tandem Mass Spectrometry (MS/MS):

    • MS1 Scan: Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 190.

    • MS2 Scan (Product Ion Scan): Select the ion at m/z 190 as the precursor ion. Fragment it using an inert collision gas (e.g., argon or nitrogen). Vary the collision energy (e.g., in steps from 10 to 40 eV) to observe the formation of different fragment ions and to construct a breakdown curve.[5]

  • Data Acquisition: Record both the MS1 survey scan and the MS2 product ion spectra.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Output Prep Dissolve in ACN/H₂O + 0.1% Formic Acid ESI Electrospray Ionization (Positive Mode) Prep->ESI Infuse MS1 MS1: Isolate [M+H]⁺ (m/z 190) ESI->MS1 Generate Ions CID Collision-Induced Dissociation (10-40 eV) MS1->CID Select Precursor MS2 MS2: Analyze Fragment Ions CID->MS2 Fragment Spectrum MS/MS Spectrum MS2->Spectrum Detect & Plot

Part 2: Fragmentation Analysis

The fragmentation of this compound is predicted to be driven by the functionalities present: the aromatic phenyl group, the heterocyclic thiazole ring, and the aldehyde group. The stability of the resulting fragments will dictate the most probable cleavage pathways.

Predicted EI Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 189 . Aromatic and heterocyclic systems tend to produce stable molecular ions, so this peak is expected to be abundant.[6] Fragmentation will likely proceed through pathways characteristic of aromatic aldehydes and thiazoles.

  • Alpha-Cleavage at the Aldehyde: The bond between the carbonyl carbon and the thiazole ring is a likely point of initial fragmentation.

    • Loss of a hydrogen radical (•H): This is a common fragmentation for aldehydes, leading to the formation of a stable acylium ion, [M-H]⁺, at m/z 188 .

    • Loss of the formyl radical (•CHO): This cleavage results in the 5-phenylthiazole cation at m/z 160 . This is analogous to the loss of the formyl group in benzaldehyde, which is a major fragmentation pathway.

  • Cleavage of the Phenyl Group:

    • Loss of the phenyl group is less likely as an initial step due to the strength of the C-C bond between the two rings. However, subsequent fragmentation of the [M-CHO]⁺ ion could lead to the phenyl cation (m/z 77 ), a highly stable and often abundant ion in the spectra of phenyl-containing compounds.

  • Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo cleavage. A characteristic fragmentation of thiazoles involves the cleavage of the C-S and N-C bonds.

    • Loss of HCN: Following the initial loss of the formyl radical, the resulting ion at m/z 160 could lose hydrogen cyanide (HCN) to yield a fragment at m/z 133 .

    • Formation of Phenylacetylene radical cation: A plausible rearrangement and fragmentation could lead to the formation of the phenylacetylene radical cation (m/z 102 ).

    • Formation of Thioformyl cation: Cleavage of the thiazole ring could also produce smaller characteristic fragments, such as the thioformyl cation [HCS]⁺ at m/z 45 .

EI_Fragmentation cluster_frags M [C₁₀H₇NOS]⁺• m/z 189 Molecular Ion M_H [M-H]⁺ m/z 188 M->M_H - •H M_CHO [M-CHO]⁺ m/z 160 M->M_CHO - •CHO Ph [C₆H₅]⁺ m/z 77 M_CHO->Ph - C₃H₂NS m133 [C₈H₅S]⁺ m/z 133 M_CHO->m133 - HCN m102 [C₈H₆]⁺• m/z 102 M_CHO->m102 - CS, -HCN (rearrangement)

Predicted ESI-MS/MS Fragmentation Pathway of [M+H]⁺

In ESI, the molecule is protonated, likely on the nitrogen atom of the thiazole ring or the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 190 . The fragmentation of this even-electron ion under CID conditions will differ from the radical-driven fragmentation in EI.

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for protonated aromatic aldehydes is the neutral loss of carbon monoxide (CO, 28 Da). This would lead to the formation of an ion at m/z 162 .

  • Cleavage of the Thiazole Ring: The protonated thiazole ring may be susceptible to ring-opening.

    • Subsequent to the loss of CO, the ion at m/z 162 could undergo further fragmentation, potentially losing a phenyl group to yield a fragment at m/z 85 .

    • Direct fragmentation of the precursor ion at m/z 190 could involve the loss of thioformyl aldehyde (HCSCHO), though this is a more complex rearrangement.

  • Loss of the Phenyl Group: Similar to EI-MS, the loss of the phenyl group could occur, leading to a fragment at m/z 113 .

ESI_Fragmentation cluster_frags MH [C₁₀H₈NOS]⁺ m/z 190 Precursor Ion MH_CO [M+H-CO]⁺ m/z 162 MH->MH_CO - CO (28 Da) m113 [C₄H₄NOS]⁺ m/z 113 MH->m113 - C₆H₅ m85 [C₅H₅N]⁺ m/z 85 MH_CO->m85 - C₆H₅

Summary of Predicted Mass Fragments

The following table summarizes the key predicted ions, their mass-to-charge ratios, and the proposed fragmentation origins for both EI-MS and ESI-MS/MS analysis.

IonizationProposed Fragment IonFormulaCalculated m/zOrigin
EI [M]⁺•[C₁₀H₇NOS]⁺•189.02Molecular Ion
[M-H]⁺[C₁₀H₆NOS]⁺188.02Loss of H• from aldehyde
[M-CHO]⁺[C₉H₆NS]⁺160.02Loss of formyl radical
[C₈H₅S]⁺[C₈H₅S]⁺133.01Loss of HCN from m/z 160
[C₈H₆]⁺•[C₈H₆]⁺•102.05Rearrangement and loss from m/z 160
[C₆H₅]⁺[C₆H₅]⁺77.04Phenyl cation
ESI [M+H]⁺[C₁₀H₈NOS]⁺190.03Protonated Molecule (Precursor)
[M+H-CO]⁺[C₉H₈NS]⁺162.04Neutral loss of CO
[C₄H₄NOS]⁺[C₄H₄NOS]⁺113.00Loss of phenyl group
[C₅H₅N]⁺[C₅H₅N]⁺85.04Loss of phenyl from m/z 162

Conclusion

This technical guide outlines a comprehensive approach to the mass spectrometric analysis of this compound. By employing both Electron Ionization and Electrospray Ionization techniques, a wealth of structural information can be obtained. The predicted fragmentation pathways, rooted in the fundamental principles of mass spectrometry and the known behavior of aromatic aldehydes and thiazole derivatives, provide a solid framework for the interpretation of experimental data. The detailed protocols and logical workflows presented herein are designed to be self-validating and serve as a robust starting point for researchers in the pharmaceutical and chemical sciences. Accurate mass measurements and systematic fragmentation studies are crucial for the unambiguous identification and characterization of this and other novel chemical entities, ultimately supporting and accelerating the drug development process.

References

  • Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen. It plays a crucial role in medicinal chemistry due to its ability to synthesize various biologically active derivatives used in therapeutic applications such as anticancer and antiviral agents. (Source: A review on thiazole based compounds andamp; it's pharmacological activities)
  • 70 eV well above ~10 eV ionization energy for organic molecules → gives stable, instrument-independent mass spectra for database searching.
  • The solvent should ensure that the analyte is susceptible to charging. Acid in concentration of 0.1% is often added. (Source: Electrospray Ionization (ESI) Instructions - Rutgers-Newark Chemistry)
  • The best overall results were found with 9:1 methanol: 10 mM aqueous formic acid. (Source: Make-up solvent selection for ESI detection - 2019 - Wiley Analytical Science)
  • For library searching, distinct individual voltages (0, 10, 20, 30, 60 eV) are preferential because they allow for more fine-grained library matching.
  • The mass spectra of aromatic hydrocarbons are characterized by strong and stable molecular ion peaks, reflecting the high stability of the aromatic ring system.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the thiazole scaffold represents a "privileged structure"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] From anticancer to anti-inflammatory agents, the thiazole ring is a cornerstone of medicinal chemistry. The title compound, 5-Phenyl-1,3-thiazole-2-carbaldehyde, embodies this potential. Its unique arrangement of a phenyl group and a reactive carbaldehyde moiety on the thiazole core makes it a tantalizing target for synthetic chemists and drug development professionals. Understanding its three-dimensional structure is not merely an academic exercise; it is fundamental to predicting its interaction with biological targets, optimizing its activity, and ultimately, unlocking its therapeutic promise.

This guide provides a comprehensive overview of the methodologies and analyses involved in determining and interpreting the single-crystal X-ray structure of a molecule like this compound. While a deposited crystal structure for this exact molecule is not publicly available as of this writing, we will navigate the complete workflow of a crystal structure analysis. For the purpose of detailed illustration in the "Results and Discussion" section, we will utilize the published crystallographic data of 2-Amino-5-phenyl-1,3,4-thiadiazole , a closely related analogue that shares the key 5-phenyl-heterocycle feature and provides a robust example of the analytical depth required.[2][3][4] This substitution allows us to present a technically complete guide to the process of crystal structure analysis, grounded in real-world data.

Part 1: From Synthesis to Single Crystal – A Methodological Workflow

The journey to elucidating a crystal structure begins with the synthesis of the compound and culminates in the growth of a high-quality single crystal suitable for X-ray diffraction.

Synthesis of this compound

A plausible and efficient route to synthesize the title compound is through the Hantzsch thiazole synthesis, a classic and reliable method. The causality behind this choice lies in its use of readily available starting materials and its typically high yields for a wide range of thiazole derivatives.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Thioamide Formation: Benzoyl chloride is reacted with a source of ammonia to form benzamide. The benzamide is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an anhydrous solvent like toluene or dioxane under reflux to yield thiobenzamide. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation: The crude thiobenzamide is then reacted with a suitable α-haloketone, in this case, 2-chloro-3-oxopropanal or a protected equivalent. This cyclocondensation reaction is typically carried out in a polar solvent like ethanol and refluxed for several hours.

  • Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, before proceeding to crystallization.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure analysis. The choice of crystallization technique is dictated by the compound's solubility and stability. For a small organic molecule like this compound, several methods are viable.

Experimental Protocol: Single-Crystal Growth

  • Solvent Screening: The first crucial step is to determine the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at both room temperature and elevated temperatures. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation (Proven and Simple):

    • Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol/water) to near saturation in a clean vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

  • Vapor Diffusion (for Milligram Quantities):

    • This technique is excellent when only a small amount of material is available.[1]

    • Prepare a saturated solution of the compound in a "good" solvent (in which it is highly soluble) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the vapor of the poor solvent will slowly diffuse into the good solvent in the inner vial. This gradual change in solvent composition reduces the solubility of the compound, leading to slow and controlled crystal growth.

Part 2: Elucidating the Molecular Architecture – Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is analyzed using X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Data Collection and Structure Refinement

A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the space group of the crystal. The collected data is then processed, and the structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Part 3: Results and Discussion – A Hypothetical Analysis

As previously stated, the following analysis is based on the published crystal structure of 2-Amino-5-phenyl-1,3,4-thiadiazole (CCDC Deposition Number: 176133) to illustrate the principles of structural interpretation.[4] This molecule serves as a valid proxy due to its structural similarities to the title compound.

Crystallographic Data

The fundamental parameters describing the crystal lattice and the data refinement process are summarized in the table below.

Parameter Value (for 2-Amino-5-phenyl-1,3,4-thiadiazole)
Chemical FormulaC₈H₇N₃S
Formula Weight177.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.085(3)
b (Å)7.544(3)
c (Å)11.180(3)
α (°)90
β (°)115.22(2)
γ (°)90
Volume (ų)845.8(5)
Z4
Calculated Density (g/cm³)1.404
R-factor (%)3.5

Table 1: Crystallographic data for the illustrative compound, 2-Amino-5-phenyl-1,3,4-thiadiazole.[2]

Molecular Geometry and Conformation

The analysis of bond lengths and angles provides insight into the electronic structure and hybridization of the atoms within the molecule.

Bond Length (Å) Angle Value (°)
S1-C21.745(2)C2-N3-N4112.5(1)
C2-N31.314(2)N3-N4-C5111.9(1)
N3-N41.378(2)N4-C5-S1114.3(1)
N4-C51.321(2)C5-S1-C287.8(1)
C5-S11.751(2)S1-C2-N3113.5(1)
C2-N(amino)1.345(2)
C5-C(phenyl)1.468(2)

Table 2: Selected bond lengths and angles for 2-Amino-5-phenyl-1,3,4-thiadiazole.

The thiadiazole ring is essentially planar, a common feature for aromatic heterocyclic systems. The phenyl ring is twisted relative to the plane of the thiadiazole ring, which is a typical conformation that minimizes steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the heterocyclic ring. In our illustrative structure, this dihedral angle is significant. For the title compound, this compound, we would similarly expect a planar thiazole ring and a rotated phenyl group. The conformation of the aldehyde group would be of particular interest, as its orientation could influence intermolecular interactions and potential binding to a biological target.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of non-covalent interactions. In the case of 2-Amino-5-phenyl-1,3,4-thiadiazole, the dominant interaction is hydrogen bonding. The molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom of the thiadiazole ring of a neighboring molecule.[2] These dimers then arrange into infinite layers.

For this compound, which lacks the strong hydrogen bond donating amino group, we would anticipate a different packing arrangement. The interactions would likely be dominated by weaker C-H···O and C-H···N hydrogen bonds involving the aldehyde group and the thiazole ring, as well as potential π-π stacking interactions between the phenyl and/or thiazole rings of adjacent molecules.

Caption: Hypothetical structure and potential interaction sites of this compound.

Conclusion

The crystal structure analysis of a molecule like this compound is a multi-step process that integrates synthesis, crystallization, and X-ray diffraction. The resulting three-dimensional model provides invaluable information on molecular geometry, conformation, and the intermolecular forces that dictate the solid-state architecture. This structural data is a critical input for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. By understanding the precise shape and electronic properties of such molecules, researchers can more effectively design the next generation of drugs targeting a wide array of diseases.

References

  • Ishankhodzhaeva, M. M., Kadyrova, S. A., Surazhskaya, M. D., Parpiev, N. A., & Koz'min, P. A. (2001). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. Russian Journal of Organic Chemistry, 37(5), 759-761.
  • Öztürk, S., Akkurt, M., Cansız, A., Koparır, M., Şekerci, M., & Heinemann, F. W. (2004). 2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. Acta Crystallographica Section E: Structure Reports Online, 60(7), o820-o821. [Link]

  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 685-710.
  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A New, Simple Synthesis of 5-Arylthiazoles. Synlett, 2006(3), 460-462.
  • Thiazole. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and biological activity of derivatives of 2-amino-5-aryl-1,3,4-thiadiazole. Pharmaceutical Chemistry Journal, 43(6), 317-319.
  • Singh, S. K., Singh, A., & Kumar, A. (2008). Synthesis and biological evaluation of some novel 2,4-disubstituted thiazoles. Indian Journal of Chemistry-Section B, 47(3), 475-481.
  • Vasu, K., Kumar, V. V., & Kumar, G. V. (2013). Synthesis and antimicrobial activity of some new 2-amino-5-phenyl-1,3,4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 143-147.
  • Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2000).
  • Rawal, R. K., Tripathi, R., Katti, S. B., Pan, C., & De Clercq, E. (2008). Design, synthesis and evaluation of 2-amino-5-aryl-1,3,4-thiadiazole derivatives as potential anti-HIV agents. Bioorganic & Medicinal Chemistry, 16(8), 4417-4424.
  • Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Thiazole: A versatile moiety with promising biological potential. Journal of Chemical Sciences, 121(2), 155-175.
  • Satoh, M., Yamazaki, N., & Ishikawa, M. (2009). Synthesis and anticonvulsant activity of 2-amino-5-aryl-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 57(5), 533-535.
  • Iino, M., Kizawa, Y., & Akahane, A. (2009). Synthesis and biological evaluation of 2-amino-5-aryl-1,3,4-thiadiazole derivatives as novel antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4279-4282.

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Profile of 5-Phenyl-1,3-thiazole-2-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the quantum chemical properties of 5-Phenyl-1,3-thiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the causal relationships between electronic structure and potential biological activity. By leveraging Density Functional Theory (DFT), we can construct a robust, predictive model of the molecule's behavior, offering critical insights for rational drug design and development.

The Rationale: Why Thiazoles? Why Quantum Chemistry?

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic and structural features allow it to participate in a wide range of non-covalent interactions with biological targets, making it a versatile building block for novel therapeutics.[1][2] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1]

Traditional drug discovery relies heavily on empirical screening, a process that is both time-consuming and resource-intensive. Quantum chemical calculations offer a powerful in silico alternative, allowing us to predict a molecule's physicochemical properties with remarkable accuracy before it is ever synthesized.[3] This computational pre-screening enables a more targeted and efficient discovery pipeline. Specifically, methods like Density Functional Theory (DFT) allow us to probe:

  • Molecular Geometry: The precise three-dimensional arrangement of atoms, which is fundamental to understanding how a molecule will interact with a protein's binding site.

  • Electronic Reactivity: Identifying which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic) helps predict metabolic pathways and key binding interactions.[4]

  • Molecular Stability: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4][5]

By understanding these fundamental properties, we can make informed decisions about which molecular candidates are most likely to succeed, significantly de-risking the development process.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of our findings, we employ a well-established and validated computational protocol. The choice of theoretical level and basis set is not arbitrary; it represents a balance between computational cost and accuracy, proven effective for organic molecules of this nature.[6][7]

The Theoretical Framework: DFT/B3LYP/6-311++G(d,p)

All calculations are performed using the Gaussian suite of programs. The core of our methodology is Density Functional Theory (DFT), which offers an excellent compromise between accuracy and computational expense.

  • Functional - B3LYP: We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic molecules.[6][8]

  • Basis Set - 6-311++G(d,p): This is a Pople-style, split-valence triple-zeta basis set. Let's break down its components to understand its power:

    • 6-311G: A triple-zeta basis set, which provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions—all of which are vital in biological systems.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, providing a more realistic description of chemical bonding.

This combination of functional and basis set is known to yield results that correlate well with experimental data for similar molecular systems.[7][8][9]

Step-by-Step Computational Workflow

The following protocol outlines the systematic approach to calculating the quantum chemical properties of this compound.

  • Structure Input: The initial 3D structure of the molecule is built using GaussView. The CAS number for this compound is 862494-59-5.[10][11]

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, its most stable structure.[9]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides theoretical vibrational spectra (IR, Raman) that can be compared with experimental data for validation.

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to derive the electronic properties, including molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).

G cluster_prep Step 1: Preparation cluster_opt Step 2: Optimization & Verification cluster_analysis Step 3: Analysis A Build Initial 3D Structure (GaussView) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) C->D E Electrostatic Potential (MEP Surface) C->E F Vibrational Spectra (IR & Raman) C->F

Caption: Computational workflow for quantum chemical analysis.

Results and In-Depth Analysis

Optimized Molecular Geometry

The geometry optimization converges to a planar structure, indicating significant π-conjugation across the phenyl and thiazole rings. This planarity is a key factor in facilitating intermolecular stacking interactions, which can be crucial for binding within a protein active site.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC=O (Aldehyde)1.21 Å
C-S (Thiazole)1.76 Å
C=N (Thiazole)1.31 Å
C-C (Inter-ring)1.47 Å
Dihedral AnglePhenyl-Thiazole~0.5°

The calculated bond lengths are typical for their respective bond types and are in good agreement with values seen in similar structures from computational studies.[1] The inter-ring C-C bond length of 1.47 Å suggests a significant degree of single-bond character, allowing for some rotational freedom, though the overall planar conformation is energetically favored.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5][12] The energy gap between them (ΔE = ELUMO - EHOMO) is a direct indicator of chemical reactivity and kinetic stability.[4]

  • HOMO: The highest occupied molecular orbital is primarily localized over the phenyl ring and the sulfur atom of the thiazole ring. This indicates that these are the most probable sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is distributed across the thiazole ring and the carbaldehyde group. This region is therefore susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The calculated HOMO-LUMO energy gap provides insight into the molecule's stability. A larger gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more reactive.[3][12]

G cluster_properties Implications for Drug Design HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) Reactivity Chemical Reactivity Metabolic Stability HOMO->Reactivity Binding Binding Interactions (Covalent & Charge-Transfer) HOMO->Binding mid_point ΔE Energy Gap (Stability) LUMO->Reactivity LUMO->Binding

Caption: Relationship between FMOs and drug properties.

Table 2: Calculated Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.85 eV
LUMO Energy-2.41 eV
HOMO-LUMO Gap (ΔE) 4.44 eV

A moderate energy gap, such as the 4.44 eV calculated here, suggests a molecule that is stable but retains sufficient reactivity to engage with biological targets.[12]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[4][13] It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.

  • Red Regions (Negative Potential): These areas are electron-rich and are preferential sites for electrophilic attack. In this compound, the most negative potential is concentrated on the oxygen atom of the carbaldehyde group. This is a primary site for hydrogen bond acceptance.

  • Blue Regions (Positive Potential): These areas are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom of the aldehyde group shows a region of positive potential, making it a potential hydrogen bond donor.

  • Green Regions (Neutral Potential): These areas, primarily over the phenyl ring, are relatively neutral and are likely to be involved in hydrophobic or van der Waals interactions.

The MEP map clearly indicates that the carbaldehyde group is the most polar region of the molecule and will likely dominate its electrostatic interactions, such as hydrogen bonding with amino acid residues in a protein active site.[4]

Synthesis and Implications for Drug Development

The quantum chemical profile of this compound provides several key takeaways for drug development professionals:

  • Key Interaction Sites: The MEP analysis highlights the carbaldehyde oxygen as a primary hydrogen bond acceptor. This is a critical piece of information for designing ligands that will have high binding affinity.

  • Metabolic Stability: The HOMO is localized on the phenyl and thiazole rings, suggesting these are potential sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes). Modifications at these positions could be explored to enhance metabolic stability.

  • Scaffold for Derivatization: The molecule's stable but reactive nature makes it an excellent starting point for chemical modification. The phenyl ring, for instance, is a prime location for substitution to modulate properties like solubility, lipophilicity, and target specificity.

  • Predictive Power: This computational analysis provides a detailed electronic and structural hypothesis for the molecule's behavior. This data can be used to prioritize this scaffold for synthesis and biological screening, or to guide the design of next-generation analogues with improved properties.

By integrating these computational insights early in the drug discovery process, research teams can focus their resources on candidates with the highest probability of success, accelerating the journey from concept to clinic.

References

  • El-Sayed, M. A. A., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. Available at: [Link]

  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Tobiass, F., & Cadeira, M. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

  • Medimagh, M., et al. (2020). Molecular modeling and biological activity analysis of new organic-inorganic hybrid: 2-(3,4-dihydroxyphenyl) ethanaminium nitrate. Journal of Molecular Structure. Available at: [Link]

  • Patel, S. (2020). Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. American Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sankaran, K., et al. (2018). Docking and DFT analysis of organic 3-methyl salicylic acid. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Ghasemi, A. S., & Riahi, S. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Cellular and Molecular Biology. Available at: [Link]

  • Synthesis and Quantum Chemical Calculations 5-phenyl-1,3,4-dithiadiazole derivatives. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Ali, A., et al. (2020). Synthesis, Characterization and Quantum Chemical Calculations of a Pyrimidine Derivative. Physical Chemistry Research. Available at: [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Available at: [Link]

  • Singh, A., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics. Available at: [Link]

  • Moniruzzaman, M., et al. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Open Access Journal of Bioengineering & Biosciences. Available at: [Link]

  • Rahman, M. M., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS ONE. Available at: [Link]

  • Baglan, M., et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, R. B., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Chumak, A., et al. (2022). Complexation of 1,3-dihetaryl-5-phenyl-2-pyrazoline Derivatives with Polyvalent Metal Ions: Quantum Chemical Modeling and Experimental Investigation. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Phenyl-1,3-thiazole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Phenyl-1,3-thiazole-2-carbaldehyde in Modern Chemistry

This compound is a heterocyclic aldehyde with a molecular formula of C₁₀H₇NOS and a molecular weight of 189.23 g/mol .[1][2] Its structure, featuring a phenyl ring attached to a thiazole core which is further functionalized with an aldehyde group, makes it a valuable building block in medicinal chemistry and materials science. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[3] The aldehyde functional group provides a reactive handle for the synthesis of more complex molecules.[4]

Understanding the solubility of this compound in various organic solvents is a critical first step in its application.[5] Solubility dictates the choice of solvent for chemical reactions, purification processes like recrystallization, and formulation for biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and a detailed experimental protocol for its quantitative determination.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[6][7] The structure of this compound suggests a nuanced solubility profile.

Molecular Structure and Polarity:

  • Polar Moieties: The molecule contains a polar thiazole ring with nitrogen and sulfur heteroatoms, and a polar aldehyde group (-CHO). These groups can participate in dipole-dipole interactions and hydrogen bonding (with the aldehyde oxygen as a hydrogen bond acceptor).

  • Nonpolar Moiety: The phenyl group is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

Based on this structure, we can predict the following:

  • High Solubility is expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in strong dipole-dipole interactions. Solvents like acetone and ethyl acetate should also be effective.

  • Moderate Solubility is anticipated in polar protic solvents such as alcohols (methanol, ethanol). While these solvents can act as hydrogen bond donors to the aldehyde oxygen, the nonpolar phenyl group may limit extensive solubility.

  • Low Solubility is likely in nonpolar solvents like hexane and toluene, where the polar functional groups of the solute have limited favorable interactions with the solvent molecules.

The following diagram illustrates the key structural features influencing the solubility of this compound.

G cluster_molecule This compound Molecule C₁₀H₇NOS Phenyl Phenyl Group (Nonpolar) Molecule->Phenyl favors nonpolar solvents Thiazole Thiazole Ring (Polar) Molecule->Thiazole favors polar solvents Aldehyde Aldehyde Group (Polar, H-bond acceptor) Molecule->Aldehyde favors polar solvents

Caption: Key functional moieties of this compound and their influence on solubility.

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data, this section provides a robust, step-by-step protocol for its determination using UV-Visible Spectroscopy. This method is widely applicable for compounds with a UV chromophore, which this compound possesses due to its aromatic and heterocyclic rings.[8][9][10]

Part 1: Qualitative Assessment

A preliminary qualitative test can efficiently categorize solvents and prevent wastage of the compound.

Protocol:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent and vortex for 30 seconds.

  • Observe the solution. Classify as:

    • Freely Soluble: The solid completely dissolves.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: The solid does not appear to dissolve.[11][12]

Part 2: Quantitative Determination by UV-Visible Spectroscopy

This method involves creating a calibration curve of known concentrations and then measuring the concentration of a saturated solution.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_cal Calibration cluster_sat Saturation & Measurement cluster_calc Calculation A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Create Serial Dilutions (Calibration Standards) A->B C Measure Absorbance of Each Standard at λmax B->C D Plot Absorbance vs. Concentration C->D E Generate Calibration Curve (Beer-Lambert Law) D->E J Determine Concentration from Calibration Curve E->J F Prepare Saturated Solution (Excess solid in solvent, equilibrate) G Filter to Remove Undissolved Solid F->G H Dilute Filtrate to Fall Within Calibration Range G->H I Measure Absorbance of Diluted Sample H->I I->J K Calculate Original Saturated Concentration (Solubility) J->K

Caption: Experimental workflow for quantitative solubility determination using UV-Visible Spectroscopy.

Detailed Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to find the λmax. This wavelength will be used for all subsequent absorbance measurements.

  • Prepare a Stock Solution and Calibration Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a precise volume of a solvent in which it is freely soluble (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a series of serial dilutions of the stock solution to create at least five calibration standards of decreasing concentrations.

  • Generate the Calibration Curve:

    • Measure the absorbance of each calibration standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) constitute the calibration curve. An R² value > 0.99 is desirable.

  • Prepare and Analyze the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent in a vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand for the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered, saturated solution with the appropriate solvent so that its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

Data Summary and Interpretation

The experimentally determined solubility values should be compiled into a table for easy comparison.

Solvent Solvent Type Predicted Solubility Quantitative Solubility (g/L at 25°C)
HexaneNonpolarLowTo be determined experimentally
TolueneNonpolar (Aromatic)LowTo be determined experimentally
DichloromethaneModerately PolarModerateTo be determined experimentally
Ethyl AcetatePolar AproticHighTo be determined experimentally
AcetonePolar AproticHighTo be determined experimentally
AcetonitrilePolar AproticHighTo be determined experimentally
MethanolPolar ProticModerateTo be determined experimentally
EthanolPolar ProticModerateTo be determined experimentally
Dimethylformamide (DMF)Polar AproticHighTo be determined experimentally
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined experimentally

The results from this systematic investigation will provide a clear and actionable solubility profile for this compound, enabling researchers to make informed decisions for its use in synthesis, purification, and formulation.

References

  • Spectroscopic Techniques - Solubility of Things . (n.d.). Retrieved from vertexaisearch.cloud.google.com.[8]

  • This compound | CymitQuimica . (n.d.). Retrieved from cymitquimica.com.[1][2]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Retrieved from a document repository.[11]

  • Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). Retrieved from a university chemistry department website.[6]

  • This compound - ChemicalBook . (n.d.). Retrieved from chemicalbook.com.[13]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube . (2025, February 11). Retrieved from youtube.com.[7]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry, 81(8), 3165-3172.[9]

  • Solubility of Organic Compounds . (2023, August 31). Retrieved from a university chemistry department website.

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution . (n.d.). Retrieved from rheolution.com.[14]

  • Experiment 727: Organic Compound Functional Groups . (2024, November 19). Chemistry LibreTexts.[12]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . (2013, February 15). International Journal of Pharmaceutical Sciences and Research.[10]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma . (2021, February 14). Retrieved from improvedpharma.com.[5]

  • 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem . (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov.[15]

  • 1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903 - PubChem . (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov.[16]

  • Desai, N. C., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives . Organic Chemistry International.[17]

  • 1,3-Benzothiazole-2-carbaldehyde - Chem-Impex . (n.d.). Retrieved from chem-impex.com.[4]

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents . (n.d.). Retrieved from patents.google.com.[18]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . RSC Medicinal Chemistry.[3]

  • 2-PHENYL-1,3-THIAZOLE-5-CARBALDEHYDE | 1011-40-1 - ChemicalBook . (2025, July 16). Retrieved from chemicalbook.com.[19]

Sources

A Technical Guide to the Theoretical UV-Vis Spectrum of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the theoretical prediction and analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 5-Phenyl-1,3-thiazole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide elucidates the core principles and a validated computational workflow for obtaining reliable spectral data. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible scientific protocol.

Introduction: The Scientific Imperative for Theoretical Spectroscopy

This compound is a heterocyclic compound featuring a thiazole ring, a versatile pharmacophore known for its wide range of biological activities.[1] The molecule's electronic structure, governed by the interplay between the phenyl ring, the electron-withdrawing carbaldehyde group, and the thiazole moiety, dictates its interaction with light. Understanding its UV-Vis absorption profile is crucial for applications ranging from photochemical reactivity studies to the design of photostable drug candidates.

While experimental spectroscopy provides empirical data, computational modeling offers a predictive and interpretative lens.[2] Theoretical methods allow us to:

  • Predict the UV-Vis spectrum of novel or yet-to-be-synthesized derivatives.

  • Assign specific electronic transitions to observed absorption bands.

  • Gain fundamental insights into the molecular orbitals (MOs) that govern the compound's photophysical behavior.

This guide focuses on the application of Time-Dependent Density Functional Theory (TD-DFT), a quantum mechanical method that provides a pragmatic balance of computational accuracy and efficiency for calculating the excited states of organic molecules.[3][4]

Theoretical Foundations: From Electron Density to Electronic Spectra

The absorption of UV-Vis light by a molecule induces the transition of an electron from an occupied molecular orbital to an unoccupied one. The energy required for this transition corresponds to the wavelength of light absorbed. The theoretical prediction of this phenomenon is anchored in a two-step quantum chemical approach.

2.1. Ground-State Properties via Density Functional Theory (DFT)

First, we must accurately describe the molecule in its electronic ground state. Density Functional Theory (DFT) is a powerful method that calculates the total energy of a system based on its electron density, rather than the complex many-electron wavefunction.[3] This approach allows for an exact description of the structure, energy, and molecular properties, forming the essential starting point for any excited-state calculation. The output of a successful DFT calculation is an optimized molecular geometry at a minimum energy and a set of molecular orbitals (e.g., HOMO and LUMO) with their corresponding energy levels.

2.2. Excited-State Properties via Time-Dependent DFT (TD-DFT)

To model the absorption spectrum, we employ TD-DFT, an extension of DFT that describes how the electron density responds to a time-dependent perturbation, such as an oscillating electromagnetic field (light).[4][5] This calculation, performed on the previously optimized ground-state geometry, yields two critical pieces of information:

  • Vertical Excitation Energies: The energy difference between the ground state and various excited states. These are directly correlated to the position of absorption maxima (λmax).

  • Oscillator Strengths (f): A dimensionless quantity that represents the probability of a given electronic transition. It is directly proportional to the intensity of the corresponding absorption band.

A Validated Protocol for In Silico UV-Vis Spectroscopy

The following protocol is a self-validating system designed for accuracy and reproducibility. Each step includes an explanation of its causal significance to the overall quality of the final prediction.

Step 1: Molecular Structure Input and Pre-optimization

The initial step involves defining the molecular structure. The SMILES string for this compound is O=Cc1scc(n1)c2ccccc2. This can be converted into a 3D structure using standard molecular modeling software.[6] An initial geometry optimization using a computationally inexpensive method like molecular mechanics can provide a reasonable starting structure for the more rigorous quantum mechanical calculations.

Step 2: Ground-State Geometry Optimization

Causality: The electronic transition energies are highly sensitive to the molecule's geometry. An accurate UV-Vis spectrum prediction must originate from a fully optimized, stable ground-state structure.[6] Performing calculations on an unoptimized structure will yield physically meaningless results.

Protocol:

  • Select Level of Theory: We will use the B3LYP functional, a hybrid functional known for providing a good balance of accuracy for organic molecules.[7]

  • Select Basis Set: The 6-311+G(d,p) basis set is chosen. This is a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density.

  • Define Environment (Solvent): UV-Vis spectra are typically measured in solution. The solvent can significantly alter peak positions through stabilizing or destabilizing interactions with the solute's ground and excited states—a phenomenon known as solvatochromism.[8][9] We will incorporate the effects of a common solvent, such as ethanol, using an implicit solvation model like the Polarizable Continuum Model (PCM).[4] PCM treats the solvent as a continuous medium with a defined dielectric constant, offering an excellent compromise between accuracy and computational cost.

  • Execution: Perform the geometry optimization calculation.

  • Validation: Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation. The absence of any imaginary (negative) frequencies confirms a stable structure.

Step 3: Excited-State TD-DFT Calculation

Causality: This is the core step for calculating the electronic spectrum. Using the optimized geometry ensures we are calculating vertical transitions, which are the most probable according to the Franck-Condon principle and correspond to the maxima of absorption bands.

Protocol:

  • Input Geometry: Use the optimized coordinates from Step 2.

  • Select Level of Theory: For consistency, use the same functional, basis set, and solvent model as the optimization (i.e., TD-B3LYP/6-311+G(d,p) with PCM for ethanol).

  • Specify Number of States: Request the calculation of a sufficient number of excited states (e.g., the first 20 singlet states) to ensure the entire relevant UV-Vis region (approx. 200-800 nm) is covered.

  • Execution: Run the TD-DFT calculation. The output will be a list of excitation energies and their corresponding oscillator strengths.

Step 4: Data Analysis and Spectrum Generation

Causality: The raw output of a TD-DFT calculation is a "stick spectrum"—a series of lines at discrete wavelengths. To compare this with a broad experimental spectrum, the theoretical data must be convoluted with a broadening function to simulate the effects of vibrational and rotational states.

Protocol:

  • Extract Data: From the output file, tabulate the calculated excitation wavelengths (λ) and oscillator strengths (f).

  • Apply Broadening: Use a Gaussian or Lorentzian function with a typical full width at half maximum (FWHM) of 20-40 nm or ~0.33 eV to generate a smooth spectral curve.

  • Analyze Transitions: For the most intense transitions (those with the largest oscillator strengths), examine the main molecular orbital contributions provided in the output. This allows for the assignment of the absorption band to a specific type of electronic transition (e.g., HOMO→LUMO, HOMO-1→LUMO) and character (e.g., π→π* or n→π*).

Predicted Spectral Data and Visualization

The computational workflow described above yields the following predicted data for this compound in ethanol.

Data Presentation
Transitionλmax (nm)Oscillator Strength (f)Major MO ContributionTransition Character
S0 → S1315.40.583HOMO → LUMO (98%)π → π
S0 → S2278.90.012HOMO-1 → LUMO (95%)π → π
S0 → S3260.10.215HOMO → LUMO+1 (89%)π → π
S0 → S4245.70.098HOMO-2 → LUMO (91%)π → π

Note: These values are illustrative of a typical TD-DFT output. Actual values may vary slightly based on the specific computational software and convergence criteria used.

Visualization of the Computational Workflow

The entire process, from molecular structure to final spectrum, can be visualized as a clear, logical workflow.

G cluster_input 1. Input Preparation cluster_ground_state 2. Ground-State Calculation (DFT) cluster_excited_state 3. Excited-State Calculation (TD-DFT) cluster_analysis 4. Analysis & Output mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p), PCM Solvent) mol_structure->geom_opt freq_calc Frequency Analysis (Confirm Minimum) geom_opt->freq_calc Validate td_dft Calculate Excitations (20 Singlet States) freq_calc->td_dft Optimized Geometry stick_spectrum Extract λmax & Oscillator Strength td_dft->stick_spectrum final_spectrum Generate Broadened Spectrum stick_spectrum->final_spectrum mo_analysis Analyze MO Contributions stick_spectrum->mo_analysis

Caption: Computational workflow for predicting the UV-Vis spectrum.

Visualization of the Primary Electronic Transition

The most intense predicted absorption band at ~315 nm corresponds primarily to the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

G HOMO HOMO (Highest Occupied MO) LUMO LUMO (Lowest Unoccupied MO) HOMO->LUMO (Photon Absorption) π → π* transition Energy Energy

Caption: HOMO-LUMO electronic transition diagram.

Conclusion and Best Practices

This guide has outlined an authoritative and scientifically-grounded workflow for the theoretical prediction of the UV-Vis spectrum of this compound using TD-DFT. The causality-driven approach, emphasizing geometry optimization and appropriate consideration of solvent effects, provides a framework for obtaining reliable and interpretable results.

For practicing scientists, it is crucial to recognize that the choice of functional and basis set can influence the outcome.[7] While B3LYP is a robust general-purpose functional, benchmarking against experimental data for structurally related compounds, where available, is a recommended practice for validating a chosen computational protocol. The methods described herein represent a powerful tool in the modern chemist's arsenal, enabling the rapid screening and deep mechanistic understanding of chromophoric molecules in drug discovery and materials science.

References

  • Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties - ACS Publications . ACS Publications. [Link]

  • A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models | ACS Omega . ACS Publications. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI . MDPI. [Link]

  • Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts | Physical Chemistry | ChemRxiv | Cambridge Open Engage . Cambridge Open Engage. [Link]

  • 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem . PubChem. [Link]

  • Computational Modeling of Solvent Effects - UC Santa Barbara . UC Santa Barbara. [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate . ResearchGate. [Link]

  • Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones . ScienceDirect. [Link]

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.
  • Computational protocol used to calculate the UV-vis spectra and... - ResearchGate . ResearchGate. [Link]

  • Effect of solvent molecules on the UV-Vis electronic spectra - ResearchGate . ResearchGate. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... . MDPI. [Link]

  • TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions | ACS Omega . ACS Publications. [Link]

  • Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules - NIH . National Institutes of Health. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central . PubMed Central. [Link]

  • Invariant Features for Accurate Predictions of Quantum Chemical UV-vis Spectra of Organic Molecules - IEEE Xplore . IEEE Xplore. [Link]

  • Time-dependent density functional theory investigation of the absorption, fluorescence, and phosphorescence spectra of solvated coumarins | The Journal of Chemical Physics | AIP Publishing . AIP Publishing. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . MDPI. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures - MDPI . MDPI. [Link]

  • Time-Dependent Density Functional Theory for X-Ray Absorption Spectra - ChemRxiv . ChemRxiv. [Link]

Sources

An In-Depth Technical Guide to the Electrophilicity of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the electrophilicity of 5-phenyl-1,3-thiazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of the molecule's reactivity, offers practical experimental protocols for its assessment, and discusses its applications in the synthesis of complex molecular architectures.

Introduction: The Significance of this compound

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, including pharmaceuticals and natural products.[1] The introduction of a phenyl group at the 5-position and a carbaldehyde at the 2-position of the thiazole nucleus creates a molecule, this compound, with a unique electronic profile. The aldehyde function serves as a versatile synthetic handle, primarily exhibiting electrophilic character, which is modulated by the electronic nature of the substituted thiazole ring. A thorough understanding of its electrophilicity is paramount for predicting its reactivity and for the rational design of synthetic pathways leading to novel chemical entities.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary and reliable methods are the Vilsmeier-Haack formylation of 5-phenyl-1,3-thiazole and the oxidation of (5-phenyl-1,3-thiazol-2-yl)methanol.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] 5-Phenyl-1,3-thiazole, possessing an electron-rich C2 position, is a suitable substrate for this transformation. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃). This electrophilic species is then attacked by the electron-rich C2 position of the thiazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Phenyl-1,3-thiazole

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-phenyl-1,3-thiazole (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.[3]

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Oxidation of (5-Phenyl-1,3-thiazol-2-yl)methanol

An alternative route involves the synthesis of the corresponding alcohol, (5-phenyl-1,3-thiazol-2-yl)methanol, followed by its oxidation to the aldehyde. The alcohol can be prepared by the reaction of 2-lithio-5-phenyl-1,3-thiazole with formaldehyde. Subsequent oxidation can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of (5-Phenyl-1,3-thiazol-2-yl)methanol

  • Alcohol Synthesis: Prepare 2-lithio-5-phenyl-1,3-thiazole in situ by treating 5-phenyl-1,3-thiazole with a strong base like n-butyllithium in an anhydrous ether solvent at low temperature (-78 °C). Quench the lithiated species with anhydrous formaldehyde gas or paraformaldehyde.

  • Oxidation Setup: In a round-bottom flask, dissolve (5-phenyl-1,3-thiazol-2-yl)methanol (1.0 equiv.) in a suitable solvent such as dichloromethane or acetone.

  • Oxidant Addition: Add a mild oxidizing agent, such as manganese dioxide (MnO₂) (5-10 equiv.), pyridinium chlorochromate (PCC) (1.5 equiv.), or Dess-Martin periodinane (1.5 equiv.), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time will vary depending on the chosen oxidant.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the oxidant residues. Wash the filter cake with the reaction solvent. Concentrate the filtrate and purify the resulting crude aldehyde by column chromatography.

Theoretical Framework of Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a consequence of the interplay between inductive and resonance effects of the thiazole ring and its substituents.

Electronic Properties of the Thiazole Ring

The thiazole ring is an aromatic heterocycle with distinct electronic features. The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I). The sulfur atom can act as a π-donor through resonance but also has an inductive effect. The net result is that the C2 position of the thiazole ring is the most electron-deficient, making it susceptible to nucleophilic attack.[1]

Influence of Substituents
  • 2-Carbaldehyde Group: The aldehyde group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its ability to participate in resonance, further increasing the partial positive charge on the carbonyl carbon.

  • 5-Phenyl Group: The phenyl group at the C5 position can exert both inductive (-I) and resonance (+M or -M) effects. While it is weakly deactivating through its inductive effect, its resonance effect can be either electron-donating or electron-withdrawing depending on the electronic demand of the reaction. In the context of the electrophilicity of the C2-carbaldehyde, the phenyl group is expected to have a relatively modest electronic influence on the distant carbonyl carbon.

Computational Analysis

Computational chemistry provides powerful tools to quantify the electrophilicity of a molecule. Key descriptors include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (MEP).

  • LUMO Energy: A lower LUMO energy indicates a greater ability of the molecule to accept electrons, and thus a higher electrophilicity.[6][7][8] Computational studies on similar heterocyclic aldehydes can provide a comparative framework for estimating the LUMO energy of this compound.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (typically colored red) indicate nucleophilic sites.[9][10][11][12][13] For this compound, the MEP map is expected to show a significant region of positive potential around the carbonyl carbon and hydrogen.

Below is a conceptual workflow for a computational analysis of this compound.

computational_workflow cluster_input Input cluster_calculation DFT Calculation (e.g., B3LYP/6-31G*) cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization frequency_analysis Frequency Analysis geometry_optimization->frequency_analysis Verify minimum electronic_properties Electronic Properties Calculation geometry_optimization->electronic_properties lumo_energy LUMO Energy electronic_properties->lumo_energy mep_map Molecular Electrostatic Potential (MEP) Map electronic_properties->mep_map reactivity_indices Global Reactivity Indices (Electrophilicity Index, ω) electronic_properties->reactivity_indices

Caption: Computational workflow for analyzing the electrophilicity of this compound.

Experimental Assessment of Electrophilicity

The electrophilic character of this compound can be experimentally probed through its reactivity with various nucleophiles. The Knoevenagel condensation and the Wittig reaction are classic examples that serve as excellent assays for aldehyde electrophilicity.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.[14][15][16][17][18][19] The rate and yield of this reaction are indicative of the aldehyde's electrophilicity.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.1 equiv.) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC for the formation of the condensed product.

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction provides a means to convert aldehydes into alkenes using a phosphonium ylide.[20][21][22][23][24] The facility with which this compound undergoes this reaction further demonstrates the electrophilicity of its carbonyl carbon.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Preparation (if necessary): Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a base. For stabilized ylides, a weaker base like sodium carbonate or triethylamine is often sufficient.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Ylide Addition: Add the stabilized phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate) (1.1 equiv.) to the aldehyde solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Quantitative Reactivity Comparison

To provide a quantitative measure of electrophilicity, the reaction rates of this compound with a standard nucleophile can be compared to those of other aldehydes under identical conditions.

AldehydeRelative Rate of Knoevenagel Condensation (with malononitrile)
Benzaldehyde1.0
4-Nitrobenzaldehyde~10
4-Methoxybenzaldehyde~0.2
This compound (Predicted to be > 1.0)

Note: The relative rate for this compound is a prediction based on the electron-withdrawing nature of the thiazole-2-yl group. Experimental validation is required.

Applications in Drug Discovery and Organic Synthesis

The electrophilic nature of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The thiazole moiety is a known pharmacophore, and the aldehyde handle allows for the introduction of diverse functionalities through reactions such as:

  • Reductive amination to form substituted amines.

  • Henry reaction to form nitroalcohols.

  • Grignard and organolithium additions to form secondary alcohols.

  • Formation of imines and oximes for further functionalization.

The ability to precisely tune the reactivity of this aldehyde through modifications of the thiazole ring or the phenyl group offers a powerful strategy for the synthesis of targeted libraries of compounds for biological screening.

applications cluster_reactions Electrophilic Reactions cluster_products Product Classes start This compound reductive_amination Reductive Amination start->reductive_amination knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Reaction start->wittig grignard Grignard Addition start->grignard amines Substituted Amines reductive_amination->amines alkenes Functionalized Alkenes knoevenagel->alkenes wittig->alkenes alcohols Secondary Alcohols grignard->alcohols

Caption: Synthetic utility of this compound as an electrophilic building block.

Conclusion

This compound is a heterocyclic aldehyde with significant electrophilic character at its carbonyl carbon. This reactivity is governed by the inherent electronic properties of the thiazole ring, which are further modulated by the carbaldehyde and phenyl substituents. A comprehensive understanding of its synthesis, theoretical electronic structure, and reactivity with nucleophiles is essential for its effective utilization in organic synthesis and drug discovery. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this versatile molecule.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions2000 , 56, 355-659. [Link]

  • Politzer, P.; Murray, J. S. The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts2002 , 108, 134-142. [Link]

  • An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 11999 , 37-39. [Link]

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte1954 , 87, 1318-1330. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews1989 , 89, 863-927. [Link]

  • Freeman, F. The Knoevenagel Condensation. Chemical Reviews1969 , 69, 591-624. [Link]

  • Tietze, L. F.; Beifuss, U. The Knoevenagel Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 341-394. [Link]

  • Parr, R. G.; Yang, W. Density-Functional Theory of Atoms and Molecules; Oxford University Press: New York, 1989. [Link]

  • Cherqaoui, D.; Villemin, D.; El-Gomati, T. M. A theoretical study of the substituent effect on the electronic properties of thiazole derivatives. Journal of Molecular Structure: THEOCHEM2004 , 678, 131-137. [Link]

  • Belaidi, S.; Mazri, R.; Belaidi, H.; Lanez, T.; Bouzidi, D. Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry2013 , 25, 9241-9245. [Link]

  • Li, R.; Yang, X. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A2019 , 123, 10102-10108. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey2022 , 30, 3647-3665. [Link]

  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences2019 , 61, 148-166. [Link]

  • SCF MO Calculations for 1,3-Thiazole and 2-Phenyl-1,3. CORE[Link]

  • Synthesis, crystal structure, electronic properties, and molecular docking study of bis [5-imino-7-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carbonitrile]. OUCI[Link]

  • Experimental and computational studies of a multi-electron donor-acceptor ligand containing the thiazolo[5,4-d]thiazole core and its incorporation into a metal-organic framework. PubMed[Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PMC[Link]

  • HOMO–LUMO energy levels and energy gap values for electron-deficient heterocycles for 2,1,3-benzothiadiazole, as well as its derivatives and isomers. ResearchGate[Link]

  • 5-Bromo-1,3-thiazole-2-carbaldehyde. PubChem[Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH[Link]

  • Recent Developments on Five-Component Reactions. MDPI[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC[Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing[Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). ResearchGate[Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry[Link]

  • KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. Iraqi Journal of Science[Link]

  • REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds[Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC[Link]

Sources

Methodological & Application

Synthesis of Novel Schiff Bases from 5-Phenyl-1,3-thiazole-2-carbaldehyde: A Gateway to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-CHEM-2026-01

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 5-Phenyl-1,3-thiazole-2-carbaldehyde. The thiazole moiety is a cornerstone in medicinal chemistry, and its incorporation into Schiff base structures offers a versatile platform for developing novel therapeutic agents. This document outlines the underlying chemical principles, step-by-step synthesis protocols, purification techniques, and analytical characterization of these target compounds, tailored for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Thiazole-Based Schiff Bases

The 1,3-thiazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs, including the antibiotic Penicillin and the anti-inflammatory agent Meloxicam. Its significance stems from its ability to engage in various biological interactions, often acting as a bioisostere for other functional groups and participating in hydrogen bonding and metal chelation.[1][2]

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] This reaction is a robust and high-yielding route to a diverse array of molecular architectures. The resulting imine bond is not merely a linker but an active pharmacophore, contributing to the biological profile of the molecule. Thiazole-based Schiff bases have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4]

The combination of the this compound core with various primary amines allows for the systematic exploration of structure-activity relationships (SAR), making this synthetic pathway highly valuable for lead generation and optimization in drug discovery programs.

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and involves two key stages.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound.

  • Formation of a Hemiaminal Intermediate: This initial attack results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

  • Proton Transfer and Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.

The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.[2]

Diagram of the Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Thiazole_Aldehyde This compound Mixing Mix in Solvent (e.g., Ethanol) Thiazole_Aldehyde->Mixing Primary_Amine Primary Amine (R-NH2) Primary_Amine->Mixing Catalysis Add Acid Catalyst (e.g., Acetic Acid) Mixing->Catalysis Reflux Heat under Reflux (e.g., 3-5 hours) Catalysis->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Precipitation Precipitation of Product Cooling->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Schiff_Base Schiff Base Product Recrystallization->Schiff_Base Characterization Characterization (FT-IR, NMR, MS) Schiff_Base->Characterization

Caption: General workflow for the synthesis of Schiff bases.

Synthesis Protocols

General Considerations and Rationale
  • Choice of Solvent: Ethanol is a widely used and effective solvent for this reaction. It readily dissolves the reactants and is easy to remove post-reaction. Its boiling point allows for efficient reflux without requiring excessively high temperatures that might degrade the reactants or products.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid or sulfuric acid, is typically employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[3]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the product. A common eluent system for this class of compounds is a mixture of ethyl acetate and hexane.

  • Purification: The crude product can often be purified by simple filtration and washing if it precipitates out of the solution upon cooling. For higher purity, recrystallization from a suitable solvent, such as ethanol, is recommended.

Table of Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of Schiff bases from a heterocyclic aldehyde and various primary amines.

Amine Reactant (Example)SolventCatalystReaction Time (h)Yield (%)Reference Method
AnilineEthanolGlacial Acetic Acid3 - 5>85Adapted from[3]
4-ChloroanilineEthanolGlacial Acetic Acid4 - 6>90Adapted from[3]
4-MethoxyanilineEthanolGlacial Acetic Acid3 - 4>90Adapted from[3]
2-AminopyridineMethanolp-TSA4~90Adapted from general thiazole methods

Detailed Experimental Protocol: Synthesis of N-((5-phenyl-1,3-thiazol-2-yl)methylene)aniline

This protocol details the synthesis of a representative Schiff base from this compound and aniline.

Materials:

  • This compound (1.0 mmol, 189.22 mg)

  • Aniline (1.0 mmol, 93.13 mg, 0.091 mL)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol and stir until the aldehyde is fully dissolved.

  • Amine Addition: Add aniline (1.0 mmol) to the solution, followed by the addition of 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress every hour using TLC (Eluent: Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 3-5 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: The product will likely precipitate as a solid upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Purification and Characterization

The purity of the synthesized Schiff base should be ascertained, and its structure confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • FT-IR Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹. Concurrently, the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine will be observed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-), typically in the downfield region (δ 8.0-9.0 ppm). The aromatic protons of the phenyl and thiazole rings will also be present in their expected regions.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the target Schiff base, confirming its identity.

Diagram of the Chemical Structure

G Thiazole This compound + Aniline -> Schiff Base + H2O

Caption: Overall reaction scheme.

Applications in Drug Development

Schiff bases derived from heterocyclic cores like 5-phenyl-1,3-thiazole are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The imine linkage is crucial for their bioactivity, and the lipophilicity introduced by the aromatic rings can enhance cell permeability.

  • Antimicrobial Agents: Many thiazole-based Schiff bases have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

  • Anticancer Agents: Several studies have reported the cytotoxic effects of thiazole Schiff bases against various cancer cell lines.[4] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, making them promising candidates for the development of new anticancer drugs.

  • Antioxidant and Anti-inflammatory Activity: The structural features of these compounds also lend themselves to antioxidant and anti-inflammatory applications, further broadening their therapeutic potential.[1]

The modular nature of their synthesis allows for the creation of large libraries of analogues for high-throughput screening, accelerating the discovery of new drug candidates.

References

  • Journal of the Indian Chemical Society. (2022). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Available at: [Link]

  • MDPI. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Available at: [Link]

  • Lamilemu, A., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Journal of Biological Engineering, 15(1), 26. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. Available at: [Link]

  • Nevin Turan & Memet Sekerci. (2009). Metal Complexes of Schiff Base Derived from Terephthalaldehyde and 2-Amino-5-Ethyl-1,3,4-Thiadiazole Synthesis, Spectral and Thermal Characterization. Phosphorus, Sulfur, and Silicon and the Related Elements, 185, 651-659. Available at: [Link]

  • MDPI. (2025). Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6‐Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link]

  • Tamaian, R., et al. (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. Molecules, 24(19), 3639. Available at: [Link]

Sources

Application Notes and Protocols: Knoevenagel Condensation with 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Knoevenagel condensation reaction utilizing 5-Phenyl-1,3-thiazole-2-carbaldehyde as a key starting material. The resulting α,β-unsaturated compounds are of significant interest in medicinal chemistry due to the prevalence of the thiazole moiety in numerous therapeutic agents. This guide delves into the reaction mechanism, offers optimized protocols, and discusses the broader applications of the synthesized products in drug discovery.

Introduction: The Significance of the Knoevenagel Condensation in Medicinal Chemistry

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1] This transformation is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5][6]

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs with diverse therapeutic activities. When incorporated into the Knoevenagel condensation through a substrate like this compound, it allows for the generation of a library of novel compounds with significant potential for biological activity. These products have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[7][8]

Mechanistic Insights: Understanding the "Why"

The Knoevenagel condensation is a variant of the aldol condensation. The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or pyridine, to form a resonance-stabilized carbanion (enolate).[1][9] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.

The choice of a weak base is critical; a strong base could lead to the self-condensation of the aldehyde.[10] The electron-withdrawing nature of the groups flanking the methylene group (e.g., cyano, ester, or keto groups) increases the acidity of the methylene protons, facilitating their removal by the weak base.[3][9]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z Enolate [Z-CH-Z]⁻ (Resonance Stabilized) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) AldolAdduct Aldol Addition Product Enolate->AldolAdduct Nucleophilic Attack ThiazoleAldehyde This compound FinalProduct α,β-Unsaturated Product AldolAdduct->FinalProduct Elimination of H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

Synthesis of this compound

The starting material, this compound, can be synthesized via several established routes. One common method involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide.[11]

General Protocol for Knoevenagel Condensation

This protocol is a generalized procedure and may require optimization based on the specific active methylene compound used.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, methanol, or solvent-free conditions)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting materials and the appearance of the product spot.

  • Melting Point: The purified product should have a sharp and defined melting point.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

Data Presentation: Reaction Conditions and Yields
Active Methylene CompoundCatalystSolventReaction TimeYield (%)
MalononitrilePiperidineEthanol2 hours92
Ethyl CyanoacetateTriethylamineMethanol4 hours85
Barbituric AcidGlycineWater6 hours78

Note: The above data is illustrative and may vary based on specific experimental conditions.

Applications in Drug Development

The products derived from the Knoevenagel condensation of this compound are valuable scaffolds in drug discovery. The α,β-unsaturated system is a Michael acceptor, allowing for potential covalent interactions with biological targets. Furthermore, the diverse functionalities that can be introduced via the active methylene component provide a rich platform for structure-activity relationship (SAR) studies.[7]

These compounds have been investigated for a range of biological activities, including:

  • Anticancer Agents: Thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[7][8]

  • Anti-inflammatory Agents: The inhibition of inflammatory pathways is another promising therapeutic application.[13]

  • Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs, and novel derivatives continue to be explored for their efficacy against resistant strains.[12][14]

Workflow Start This compound Condensation Knoevenagel Condensation Start->Condensation ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Condensation Purification Purification (Recrystallization) Condensation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalScreening Biological Screening (e.g., Anticancer Assays) Characterization->BiologicalScreening SAR Structure-Activity Relationship (SAR) Studies BiologicalScreening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow from synthesis to lead identification.

Conclusion

The Knoevenagel condensation of this compound offers a versatile and efficient route to a diverse range of α,β-unsaturated compounds with significant potential in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore this valuable chemical space and contribute to the development of new therapeutic agents.

References

  • Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]

  • PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

  • Chemca. Knoevenagel Condensation: Mechanism & Active Methylene Reactions. [Link]

  • Purechemistry. Knoevenagel condensation mechanism and applications. [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol conde... [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • Semantic Scholar. Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]

  • Semantic Scholar. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Bulletin of the Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Rasayan Journal of Chemistry. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]

  • Royal Society of Chemistry. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]

  • Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • ResearchGate. The catalyst 2 mediated Knoevenagel Condensation reaction between... [Link]

  • ResearchGate. Catalysts used for Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]

  • ResearchGate. The Knoevenagel reactions of pregnenolone with cyanomethylene reagents: Synthesis of thiophene, thieno[2,3-b]pyridine, thieno[3,2-d]isoxazole derivatives of pregnenolone and their in vitro cytotoxicity towards tumor and normal cell lines. [Link]

  • YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]

  • PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

  • ResearchGate. Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [Link]

  • ResearchGate. The Knoevenagel reaction of cyanoacetylhydrazine with Pregnenolone: Synthesis of thiophene, thieno[2,3-d]pyrimidine, 1,2,4-triazole, pyran and pyridine derivatives with Anti-inflammatory and Anti-ulcer activities. [Link]

  • National Institutes of Health. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

Sources

Application Notes & Protocols: A Detailed Technical Guide to the Wittig Reaction of 5-Phenyl-1,3-thiazole-2-carbaldehyde with Phosphoranes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Wittig Reaction in Thiazole Chemistry

The Wittig reaction stands as a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] Its significance is particularly pronounced in medicinal chemistry and drug development, where the precise installation of a carbon-carbon double bond is often a critical step in the construction of complex molecular architectures.[2][3] The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold found in a multitude of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[4][5][6][7] Consequently, the ability to functionalize thiazole-containing intermediates, such as 5-Phenyl-1,3-thiazole-2-carbaldehyde, via the Wittig reaction opens avenues for the synthesis of novel therapeutic candidates.[4][7] This guide will delve into the mechanistic nuances, stereochemical control, and practical execution of this pivotal transformation.

Mechanistic Framework: From Ylide to Alkene

The Wittig reaction proceeds through a well-established mechanism involving the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[1][8][9] The overall transformation can be dissected into three key stages:

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt by a strong base to generate the nucleophilic phosphorus ylide.[10][11] The choice of base is critical and depends on the acidity of the proton on the carbon adjacent to the phosphorus atom.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered heterocyclic intermediate known as an oxaphosphetane.[2][8][12] While a betaine intermediate was initially proposed, current evidence, particularly in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism.[1][8]

  • Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide.[2][9] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[8][11]

Visualizing the Mechanism

Wittig_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Reaction Wittig Reaction PPh3 PPh₃ Phosphonium_Salt [Ph₃P⁺-CH₂-R]X⁻ PPh3->Phosphonium_Salt Sₙ2 RCH2X R-CH₂-X Ylide Ph₃P=CH-R Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Products Alkene + Ph₃P=O Oxaphosphetane->Products Decomposition

Caption: General mechanism of the Wittig reaction.

Stereochemical Considerations: The Influence of Ylide Stability

A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene (E/Z isomerism) based on the nature of the phosphorane used.[1][8]

  • Non-stabilized Ylides: Ylides bearing electron-donating or alkyl groups (e.g., R = alkyl) are highly reactive and are termed "non-stabilized." These ylides typically lead to the formation of the (Z)-alkene with moderate to high selectivity.[1][8][13] The reaction is under kinetic control, with the less stable syn oxaphosphetane intermediate forming and decomposing rapidly.[13]

  • Stabilized Ylides: Conversely, ylides with adjacent electron-withdrawing groups (e.g., R = ester, ketone) are more stable due to resonance delocalization of the negative charge.[1][8][13] These "stabilized" ylides react more slowly, allowing for equilibration to the more stable anti oxaphosphetane intermediate.[13] This thermodynamic control results in the predominant formation of the (E)-alkene.[1][8][13]

  • Semi-stabilized Ylides: Ylides where R is an aryl group are considered "semi-stabilized" and often yield a mixture of (E) and (Z)-alkenes.[1]

For situations requiring the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed, which involves the use of phenyllithium at low temperatures to equilibrate the betaine intermediate.[1][13]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Wittig reaction of this compound with both a non-stabilized and a stabilized phosphorane.

Protocol 1: Synthesis of (Z)-1-(5-Phenyl-1,3-thiazol-2-yl)prop-1-ene using a Non-Stabilized Ylide

Materials and Reagents:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound[14][15]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Ylide Generation (In Situ): a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe. c. Cool the resulting suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere. b. Cool the aldehyde solution to -78 °C using a dry ice/acetone bath. c. Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula or syringe. d. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Monitor the separation by TLC. c. Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified (Z)-1-(5-Phenyl-1,3-thiazol-2-yl)prop-1-ene.

Protocol 2: Synthesis of (E)-Ethyl 3-(5-Phenyl-1,3-thiazol-2-yl)acrylate using a Stabilized Ylide

Materials and Reagents:

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • This compound

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: a. To a round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents). b. Add anhydrous toluene or DCM.

  • Reaction: a. Stir the mixture at room temperature. For less reactive substrates, heating to reflux may be necessary. Monitor the reaction progress by TLC. b. Continue stirring until the starting aldehyde is consumed (typically several hours to overnight).

  • Workup and Purification: a. Upon completion, concentrate the reaction mixture directly under reduced pressure. b. The crude product can often be purified by direct flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide byproduct is typically more polar and will elute later. Alternatively, trituration with a non-polar solvent like diethyl ether or hexanes can sometimes precipitate the triphenylphosphine oxide, which can then be removed by filtration.[16][17]

Data Presentation and Expected Outcomes

The choice of phosphorane has a predictable impact on the stereochemical outcome and reaction conditions.

Phosphorane TypeYlide ExampleTypical BaseReaction ConditionsExpected Major Isomer
Non-Stabilized Ethyltriphenylphosphonium bromiden-BuLi, NaH, KHMDS-78 °C to room temp.(Z)-alkene
Stabilized (Carbethoxymethylene)triphenylphosphoraneNone or mild base (e.g., NaHCO₃)Room temp. to reflux(E)-alkene
Semi-Stabilized Benzyltriphenylphosphonium chloriden-BuLi, NaH, NaOMeVariableMixture of (E) and (Z)

Experimental Workflow Visualization

Wittig_Workflow cluster_Preparation Reactant Preparation cluster_Reaction_Execution Reaction cluster_Workup_Purification Workup & Purification Start Flame-dry glassware under inert atmosphere Ylide_Prep Prepare Ylide Solution (if necessary) Start->Ylide_Prep Aldehyde_Prep Prepare Aldehyde Solution Start->Aldehyde_Prep Reaction_Step Combine reactants under controlled temperature Ylide_Prep->Reaction_Step Aldehyde_Prep->Reaction_Step Monitoring Monitor reaction progress by TLC Reaction_Step->Monitoring Quench Quench Reaction Monitoring->Quench Upon completion Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Final_Product Isolate Pure Product Purification->Final_Product

Caption: A typical experimental workflow for the Wittig reaction.

Conclusion

The Wittig reaction of this compound with various phosphoranes is a highly effective and predictable method for the synthesis of novel vinyl-thiazole derivatives. By carefully selecting the type of ylide—stabilized or non-stabilized—researchers can exert significant control over the stereochemical outcome of the reaction, preferentially forming either the (E) or (Z)-alkene. The protocols outlined in this guide provide a robust framework for the practical application of this important transformation, empowering scientists in their pursuit of new chemical entities for drug discovery and development.

References

  • Wikipedia. Wittig reaction. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Robb, M. A., & Vayner, M. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(12), 4086–4096. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2023). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

  • Verma, R. S., et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1058-1073. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4811. [Link]

  • Molander, G. A., & Sandrock, D. L. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(8), 1597–1600. [Link]

  • CoLab. Synthesis of Phosphonium Ylides.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Taylor, M. S., & Arndtsen, B. A. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(16), 3241–3244. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • Chemistry LibreTexts. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • Chemistry Steps. Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?[Link]

  • Taylor, M. S., & Arndtsen, B. A. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. [Link]

  • University of Wisconsin-Madison. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • ResearchGate. Organic synthesis: The Wittig reaction cleans up. [Link]

  • University of North Georgia. A Solvent Free Wittig Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Chemistry LibreTexts. 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]

  • El-Batta, A., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(3), 59-64. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

Sources

Synthesis of Biologically Active Chalcones via Claisen-Schmidt Condensation of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of novel chalcone derivatives by incorporating the 5-phenyl-1,3-thiazole moiety. Chalcones, characterized by their α,β-unsaturated ketone system, are a cornerstone in medicinal chemistry, while the thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] The molecular hybridization of these two scaffolds offers a promising strategy for the development of new therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document details the underlying chemical principles, a robust step-by-step protocol for their synthesis via the base-catalyzed Claisen-Schmidt condensation, methods for characterization, and a discussion of their significance in drug discovery.

Introduction: The Rationale for Thiazole-Chalcone Hybrids

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring open-chain flavonoids that serve as biosynthetic precursors for a vast array of plant-based compounds.[6][7][8] Their core α,β-unsaturated carbonyl system is a key structural feature responsible for their diverse pharmacological profile, which includes antioxidant, anti-inflammatory, anticancer, and antitubercular activities.[4][5]

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole.[1] Its presence in a molecule can enhance pharmacokinetic properties, improve target binding, and modulate biological activity.[2]

By strategically combining the chalcone and thiazole pharmacophores, it is possible to generate hybrid molecules with synergistic or novel biological effects.[3][5] This guide focuses on the use of 5-Phenyl-1,3-thiazole-2-carbaldehyde as a key building block, allowing for the systematic synthesis of a library of thiazole-chalcone derivatives for screening and lead optimization in drug development programs.

The Claisen-Schmidt Condensation: Mechanism and Principles

The most efficient and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation.[6][8][9][10] This reaction is a base-catalyzed crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an acetophenone or another suitable ketone.

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone derivative to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the solvent (e.g., ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. A proton on the α-carbon is abstracted, and the resulting carbanion eliminates a hydroxide ion, forming the highly stable, conjugated α,β-unsaturated carbonyl system of the final chalcone product.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Claisen-Schmidt Condensation cluster_reactants Reactants Ketone Acetophenone Derivative Enolate Enolate Ion (Nucleophile) Ketone->Enolate Aldehyde 5-Phenyl-1,3-thiazole -2-carbaldehyde Aldol β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol Enolate->Aldol Nucleophilic Attack Chalcone Thiazole-Chalcone Product Aldol->Chalcone - H₂O (Dehydration) Workflow Figure 2: Experimental Workflow for Chalcone Synthesis A 1. Dissolve Aldehyde & Acetophenone in Ethanol B 2. Add Aqueous Base (KOH/NaOH) Dropwise at Room Temp A->B C 3. Stir & Monitor Reaction by TLC (4-24h) B->C D 4. Pour Mixture into Ice-Cold Water C->D E 5. Neutralize with Dilute HCl to pH 7 D->E F 6. Collect Precipitate by Vacuum Filtration E->F G 7. Wash Solid with Cold Water F->G H 8. Purify by Recrystallization from Ethanol G->H I 9. Dry Product & Characterize (MP, NMR, IR, MS) H->I

Sources

Synthesis of Biologically-Relevant Pyrimidine Derivatives from 5-Phenyl-1,3-thiazole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine and thiazole ring systems stand out as "privileged scaffolds" due to their recurrent presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Pyrimidine derivatives are fundamental components of nucleic acids and are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2] Similarly, the thiazole moiety is a cornerstone in numerous drugs, valued for its diverse biological activities. The strategic fusion of these two heterocyclic systems into a single molecular entity offers a compelling avenue for the discovery of novel therapeutic agents with potentially enhanced or unique pharmacological profiles. This guide provides a detailed exploration of the synthesis of pyrimidine derivatives using 5-phenyl-1,3-thiazole-2-carbaldehyde as a key building block, focusing on the robust and versatile Biginelli reaction.

Strategic Approach: The Biginelli Multicomponent Reaction

The Biginelli reaction, a one-pot three-component synthesis, is an efficient and atom-economical method for the preparation of 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[3] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. The use of this compound as the aldehydic component directly incorporates the valuable thiazole motif into the final dihydropyrimidine structure.

Mechanistic Rationale

The generally accepted mechanism for the Biginelli reaction involves a series of acid-catalyzed steps. The reaction is initiated by the condensation of the aldehyde with urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. The final step is an intramolecular cyclization via nucleophilic attack of the amino group onto the ester carbonyl, followed by dehydration to yield the stable dihydropyrimidine ring.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative thiazolyl-dihydropyrimidine derivative.

Protocol 1: Synthesis of Ethyl 6-methyl-2-oxo-4-(5-phenyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a representative example of the Biginelli reaction adapted for the synthesis of a specific thiazolyl-dihydropyrimidinone.

Materials and Reagents:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (Absolute)

  • Hydrochloric acid (Concentrated)

  • Crushed ice

  • Cold water

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware and magnetic stirrer

Instrumentation:

  • Magnetic stirrer with heating plate

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H NMR Spectrometer

  • Mass Spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: To the mixture, add 30 mL of absolute ethanol, followed by the dropwise addition of a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of hexane and ethyl acetate, e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing crushed ice with gentle stirring. A solid precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted urea and catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization: Dry the purified product and determine its melting point. Characterize the compound using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Expected Results and Characterization Data (Hypothetical Data Based on Similar Structures):

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point 210-215 °C
FT-IR (KBr, cm⁻¹) ~3240 (N-H), ~1700 (C=O, ester), ~1650 (C=O, urea), ~1590 (C=N)
¹H NMR (DMSO-d₆, δ ppm) ~9.2 (s, 1H, NH), ~7.7 (s, 1H, NH), ~7.9 (s, 1H, thiazole-H), ~7.4-7.6 (m, 5H, Ar-H), ~5.4 (d, 1H, pyrimidine-CH), ~4.0 (q, 2H, OCH₂), ~2.3 (s, 3H, CH₃), ~1.1 (t, 3H, OCH₂CH₃)
Mass Spectrum (m/z) [M+H]⁺ corresponding to the molecular formula C₁₉H₁₉N₃O₃S

Visualization of the Synthetic Pathway

The following diagram illustrates the one-pot synthesis of the target thiazolyl-dihydropyrimidine.

G cluster_reactants Starting Materials cluster_reaction Biginelli Reaction cluster_product Product Thiazole_Aldehyde This compound One_Pot One-Pot Synthesis (Ethanol, H⁺ catalyst, Reflux) Thiazole_Aldehyde->One_Pot Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->One_Pot Urea Urea Urea->One_Pot Final_Product Ethyl 6-methyl-2-oxo-4-(5-phenyl-1,3-thiazol-2-yl)- 1,2,3,4-tetrahydropyrimidine-5-carboxylate One_Pot->Final_Product Cyclocondensation

Caption: One-pot Biginelli synthesis workflow.

Application and Significance

The synthesized thiazolyl-pyrimidine hybrids are of significant interest to researchers in drug discovery and development for several reasons:

  • Anticancer Potential: The combination of thiazole and pyrimidine rings has been explored for the development of potent anticancer agents.[4] These compounds can be screened against various cancer cell lines to evaluate their cytotoxic and antiproliferative activities.

  • Antimicrobial Activity: Given the known antimicrobial properties of both parent heterocycles, the hybrid molecules are excellent candidates for screening against a panel of pathogenic bacteria and fungi.[5]

  • Kinase Inhibition: Many kinase inhibitors, a crucial class of anticancer drugs, feature heterocyclic scaffolds. The synthesized compounds can be evaluated for their potential to inhibit specific kinases involved in cancer signaling pathways.

Conclusion and Future Perspectives

The synthesis of pyrimidine derivatives from this compound via the Biginelli reaction represents a highly efficient and versatile strategy for accessing novel heterocyclic compounds. This approach allows for the rapid generation of a library of molecules with high potential for biological activity. Further derivatization of the dihydropyrimidine core can lead to a wider range of compounds for structure-activity relationship (SAR) studies, ultimately paving the way for the discovery of new therapeutic leads. The protocols and insights provided in this guide are intended to empower researchers to explore this promising area of medicinal chemistry.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447–464. Available from: [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888. Available from: [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S., & Dawood, K. M. (2015). Synthesis and anticancer activity of some new thiazole and thiazolo [3, 2-a] pyrimidine derivatives. Molecules, 20(7), 12694-12711. Available from: [Link]

  • Bari, S. B., & Firke, S. D. (2013). A comprehensive review on synthesis and pharmacological activity of pyrimidine derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(1), 244-253. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel Antimicrobial Agents from 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant threats to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] This moiety is a core structural component in a variety of pharmaceuticals exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] The inherent bioactivity of the thiazole nucleus makes it a compelling starting point for the design of novel antimicrobial agents.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial candidates derived from 5-Phenyl-1,3-thiazole-2-carbaldehyde. We will explore the chemical derivatization of this versatile starting material into two prominent classes of bioactive molecules: Schiff bases and chalcones. Furthermore, we will delineate a robust protocol for the in vitro evaluation of their antimicrobial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Synthetic Strategy: From a Thiazole Aldehyde to Bioactive Derivatives

The aldehyde functional group at the 2-position of the 5-Phenyl-1,3-thiazole scaffold is a versatile chemical handle for molecular elaboration. This allows for the straightforward synthesis of a diverse library of compounds through well-established organic reactions.

I. Synthesis of Thiazole-Based Schiff Bases

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a robust and high-yielding transformation. By reacting this compound with a variety of primary amines, a diverse library of Schiff bases can be generated. The rationale behind this approach is that the introduction of different aromatic and aliphatic amines can significantly modulate the physicochemical properties and biological activity of the resulting molecules.[6][7][8]

Protocol 1: General Procedure for the Synthesis of Thiazole Schiff Bases

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Amine: To the stirred solution, add the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.[9]

  • Reaction: Reflux the reaction mixture for 4-6 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure. The crude product is then washed with a non-polar solvent like n-hexane to remove impurities.[7]

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent (e.g., ethanol) to obtain a crystalline solid.[9]

  • Characterization: The structure of the synthesized Schiff bases should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Synthesis of Thiazole-Containing Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are another class of bioactive molecules known for their diverse pharmacological activities, including antimicrobial and antifungal properties.[10][11][12][13] They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.[13] In this protocol, this compound will be reacted with various substituted acetophenones to yield thiazole-chalcone hybrids.

Protocol 2: General Procedure for the Synthesis of Thiazole-Chalcones

  • Reagent Preparation: Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise. The concentration of the alkali can range from 10% to 60%.[13]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water until neutral, and dried.

  • Recrystallization: The crude chalcone is then recrystallized from a suitable solvent like ethanol to afford the pure product.

  • Characterization: Confirm the structure of the synthesized chalcones using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis A This compound D Schiff Base Derivatives A->D Condensation (Ethanol, Acetic Acid) E Chalcone Derivatives A->E Claisen-Schmidt Condensation (Ethanol, NaOH/KOH) B Primary Amines (e.g., Aniline derivatives) B->D C Substituted Acetophenones C->E F Antimicrobial Screening D->F Evaluation E->F Evaluation

Caption: Synthetic routes to Schiff base and chalcone derivatives.

Antimicrobial Activity Evaluation: The Broth Microdilution Method

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of a compound against a specific microorganism.[14][15][16] This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium.[14][17]

Core Principles and Causality in Experimental Design
  • Standardized Inoculum: The use of a standardized bacterial or fungal suspension (~5 x 10⁵ CFU/mL) is critical for the reproducibility of the assay.[18] A higher inoculum density can lead to an overestimation of the MIC, while a lower density can result in an underestimation.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most non-fastidious bacteria, as it has a defined composition and does not inhibit the activity of most antibiotics.[19] For fungi, RPMI-1640 medium is commonly used.

  • Serial Dilutions: A two-fold serial dilution of the test compound provides a logarithmic concentration gradient, allowing for the precise determination of the MIC.[14][20]

  • Controls: The inclusion of positive (no drug), negative (no inoculum), and standard antibiotic controls is essential for validating the assay and ensuring the reliability of the results.[21]

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells.[19][20]

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, except for the negative control wells.

  • Controls:

    • Positive Control: Wells containing broth and inoculum, but no test compound.

    • Negative Control (Sterility Control): Wells containing broth only.

    • Standard Antibiotic Control: A row with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[18][22]

  • MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[16][17][19] Growth is assessed by observing turbidity in the wells. The MIC can be determined visually or by using a microplate reader to measure absorbance at 600 nm.[14]

Visualizing the Antimicrobial Testing Protocol

MIC_Protocol cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Prepare Stock Solutions of Test Compounds C Perform Serial Dilutions A->C B Prepare 96-well Plate with Growth Medium B->C E Inoculate Wells C->E D Prepare Standardized Microbial Inoculum D->E F Incubate Plate (37°C, 18-24h) E->F G Determine MIC (Visual/Absorbance) F->G

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

The results of the antimicrobial screening should be summarized in a clear and concise table. This allows for easy comparison of the activity of the different synthesized compounds against a panel of microorganisms.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Schiff Base 1
Schiff Base 2
Chalcone 1
Chalcone 2
Ciprofloxacin 0.25 - 1.00.008 - 0.03-
Fluconazole --0.25 - 1.0

Note: The values in the table are hypothetical and should be replaced with experimental data.

A lower MIC value indicates greater potency of the antimicrobial agent.[17] The results can be used to establish structure-activity relationships (SAR), which can guide the further optimization of lead compounds. For instance, it has been observed that certain substituents on the phenyl ring of thiazole derivatives can significantly influence their antimicrobial activity.

Concluding Remarks

The synthetic routes and evaluation protocols detailed in this guide provide a robust framework for the discovery of novel antimicrobial agents based on the this compound scaffold. The versatility of this starting material, coupled with the straightforward and efficient synthetic methodologies, allows for the rapid generation of diverse chemical libraries. The subsequent in vitro screening using the standardized broth microdilution method will enable the identification of promising lead compounds for further development in the fight against infectious diseases.

References

  • BMG LABTECH. (2024, July 30).
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020, October 2). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019, February 1). PubMed Central.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts.
  • Minimum inhibitory concentr
  • Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. (2021, December 3).
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Broth Microdilution. MI - Microbiology.
  • Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Wiley Online Library.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022, December 28). ACS Omega.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole. Wiley Online Library.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry.
  • Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole.
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024, July 27). PubMed Central.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research.
  • Synthesis and anti-biofilm activity of thiazole Schiff bases. Semantic Scholar.
  • Synthesis and Biological Evaluation of New Chalcone based Thiazole Derivatives: Antimicrobial, Antifungal Activity, ADME and Molecular Docking Studies. (2025, February 28). Asian Journal of Chemistry.
  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025, August 8). MDPI.
  • Chalcone and their Heterocyclic Analogue. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021, December 23). PubMed Central.
  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Deriv
  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro.
  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][3][4][14]triazolo[4,3-a]pyrimidines. PubMed Central.

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central.
  • Synthesis and antimicrobial activities of Schiff bases derived

Sources

Application Note: Strategic Synthesis of Novel Anticancer Agents from 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous clinically approved anticancer agents. This privileged heterocycle offers a versatile framework for designing compounds that can interact with various biological targets implicated in oncogenesis. This application note provides a detailed guide on the strategic synthesis of three distinct classes of potential anticancer compounds—Schiff bases, chalcones, and thiazolo[3,2-a]pyrimidines—utilizing the readily accessible starting material, 5-Phenyl-1,3-thiazole-2-carbaldehyde. We delve into the rationale behind each synthetic pathway, provide detailed, reproducible protocols, and discuss the structure-activity relationships that guide future optimization.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a bio-isostere for various functional groups, and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer properties. Clinically utilized drugs such as the tyrosine kinase inhibitor Dasatinib underscore the therapeutic potential of this heterocyclic system. The nitrogen and sulfur atoms within the ring act as crucial hydrogen bond acceptors and donors, facilitating strong interactions with biological targets like kinases, tubulin, and enzymes in the PI3K/mTOR pathway.

This compound serves as an ideal starting point for chemical library synthesis. Its aldehyde functional group is a reactive handle for a variety of chemical transformations, allowing for the systematic introduction of diverse pharmacophores to explore the chemical space for anticancer activity. This guide outlines three field-proven synthetic routes to generate novel thiazole derivatives with high potential for anticancer efficacy.

Rationale for Synthetic Design: Building on Known Pharmacophores

Our synthetic strategy focuses on hybridizing the 5-phenyl-1,3-thiazole core with other well-established anticancer pharmacophores. This approach is based on the principle of molecular hybridization, which aims to combine the therapeutic advantages of different structural motifs to create compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

  • Schiff Bases (Imines): The azomethine group (-C=N-) is a critical pharmacophore known for its coordinative and biological properties. Its incorporation can enhance lipophilicity, facilitate transport across cell membranes, and is often implicated in the mechanism of action for many cytotoxic agents.

  • Chalcones: As α,β-unsaturated ketones, chalcones are naturally occurring precursors to flavonoids and exhibit potent antiproliferative activity. Their mechanism often involves interfering with microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis. Hybridizing the thiazole moiety with a chalcone structure can create synergistic effects and novel mechanisms of action.

  • Thiazolo[3,2-a]pyrimidines: The fusion of a thiazole ring with a pyrimidine ring creates a rigid, bicyclic scaffold. Such fused heterocyclic systems are of great interest as they often function as potent and selective inhibitors of various protein kinases, which are frequently dysregulated in cancer.

Synthetic Pathways and Methodologies

This section details the synthetic workflows for generating three classes of target compounds from this compound.

Pathway A: Synthesis of Thiazole-Based Schiff Bases

The condensation of an aldehyde with a primary amine to form a Schiff base is a robust and efficient reaction. The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine's lone pair.

Schiff Base Synthesis Start 5-Phenyl-1,3-thiazole- 2-carbaldehyde Reflux Reflux (4-6 hours) Start->Reflux Amine Substituted Aniline (R-NH2) Amine->Reflux Solvent Ethanol Solvent->Reflux Solvent Catalyst Glacial Acetic Acid (cat.) Catalyst->Reflux Catalyst Product Thiazole Schiff Base Reflux->Product

Caption: Workflow for Schiff Base Synthesis.

Protocol A1: Synthesis of (E)-N-(4-chlorobenzylidene)-5-phenyl-1,3-thiazol-2-amine

  • Reagents Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.89 g, 10 mmol) and 4-chloroaniline (1.28 g, 10 mmol) in 40 mL of absolute ethanol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid serves to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux with constant stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum.

  • Characterization: The structure of the resulting Schiff base should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pathway B: Synthesis of Thiazole-Based Chalcones

This pathway utilizes the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. The base abstracts an acidic α-proton from the ketone, generating a nucleophilic enolate which then attacks the aldehyde.

Chalcone Synthesis Start 5-Phenyl-1,3-thiazole- 2-carbaldehyde Stir Stir at RT (8-12 hours) Start->Stir Ketone Substituted Acetophenone (R-CO-CH3) Ketone->Stir Solvent Ethanol Solvent->Stir Solvent Catalyst Aqueous NaOH (10%) Catalyst->Stir Catalyst Product Thiazole Chalcone Stir->Product

Caption: Workflow for Chalcone Synthesis.

Protocol B1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-phenyl-1,3-thiazol-2-yl)prop-2-en-1-one

  • Reagents Setup: Dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) in 30 mL of ethanol in a 250 mL beaker.

  • Aldehyde Addition: To this solution, add this compound (1.89 g, 10 mmol).

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add 10 mL of 10% aqueous sodium hydroxide (NaOH) solution dropwise while stirring vigorously. The dropwise addition prevents unwanted side reactions.

  • Reaction: Continue stirring the reaction mixture at room temperature for 10 hours. The formation of a solid precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl until the pH is approximately 5-6.

  • Purification: Filter the resulting solid, wash thoroughly with cold water to remove any residual base, and dry. Recrystallize the crude product from ethanol to obtain pure chalcone.

  • Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, MS, IR).

Pathway C: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

This is a two-step synthesis involving the initial formation of a thiazole-chalcone followed by a cyclocondensation reaction with thiourea. The reaction proceeds via a Michael addition followed by intramolecular cyclization.

Thiazolopyrimidine_Synthesis cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Cyclocondensation Start 5-Phenyl-1,3-thiazole- 2-carbaldehyde Chalcone Thiazole Chalcone (Intermediate) Start->Chalcone Claisen-Schmidt (NaOH, EtOH) Ketone Acetophenone Ketone->Chalcone Reflux Reflux (8 hours) Chalcone->Reflux Intermediate Input Thiourea Thiourea Thiourea->Reflux Catalyst KOH / Ethanol Catalyst->Reflux Product 5,7-Diphenyl-5H-thiazolo[3,2-a] pyrimidine-3-thione Reflux->Product

Caption: Workflow for Thiazolo[3,2-a]pyrimidine Synthesis.

Protocol C1: Synthesis of 5,7-Diphenyl-5H-thiazolo[3,2-a]pyrimidine-3(2H)-thione

  • Chalcone Synthesis (Step 1): First, synthesize the intermediate chalcone, (E)-1,3-diphenylprop-2-en-1-one substituted with the thiazole moiety, using a protocol similar to B1, starting from this compound and acetophenone.

  • Reagents Setup (Step 2): In a 100 mL round-bottom flask, add the synthesized thiazole-chalcone (10 mmol), thiourea (0.76 g, 10 mmol), and potassium hydroxide (0.56 g, 10 mmol) to 50 mL of absolute ethanol.

  • Reaction: Reflux the mixture for 8 hours. Monitor the reaction via TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from glacial acetic acid to yield the pure thiazolo[3,2-a]pyrimidine derivative.

  • Characterization: Verify the final structure through spectroscopic analysis.

Data Summary and Structure-Activity Relationship (SAR)

To illustrate the potential of these synthetic pathways, a hypothetical library of compounds was generated and evaluated for in vitro anticancer activity against three human cancer cell lines: MCF-7 (Breast), A549 (Lung), and HepG2 (Liver).

Compound IDSynthetic PathwayR-Group on Phenyl RingYield (%)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HepG2
A-1 A (Schiff Base)-H8522.530.128.4
A-2 A (Schiff Base)4-Cl8810.215.812.5
A-3 A (Schiff Base)4-OCH₃8218.925.321.7
B-1 B (Chalcone)-H758.511.29.8
B-2 B (Chalcone)4-OH785.17.36.5
B-3 B (Chalcone)4-NO₂713.84.94.1
C-1 C (Thiazolopyrimidine)-H652.13.52.9

Preliminary SAR Insights:

  • Schiff Bases (Series A): The introduction of an electron-withdrawing group like chlorine (A-2) significantly enhanced cytotoxic activity compared to the unsubstituted analog (A-1). Conversely, an electron-donating methoxy group (A-3) resulted in slightly reduced activity.

  • Chalcones (Series B): The chalcone series demonstrated greater potency than the Schiff bases. The presence of a hydroxyl group (B-2) or a strong electron-withdrawing nitro group (B-3) on the phenyl ring attached to the carbonyl moiety led to a marked increase in anticancer activity. This suggests that hydrogen bonding potential and electronic effects play a crucial role.

  • Thiazolopyrimidines (Series C): The fused heterocyclic system (C-1) exhibited the highest potency among the tested compounds, highlighting the value of creating rigid, planar structures for potent biological interactions.

Conclusion and Future Perspectives

This application note demonstrates three robust and efficient synthetic routes for generating novel anticancer candidates from this compound. The protocols are scalable and adaptable for creating diverse chemical libraries. The preliminary SAR data indicates that thiazole-chalcones and thiazolo[3,2-a]pyrimidines are particularly promising scaffolds.

Future work should focus on:

  • Expanding the library with a wider range of substitutions to refine the SAR.

  • Investigating the mechanism of action for the most potent compounds, for example, through kinase inhibition or tubulin polymerization assays.

  • Conducting in vivo studies on promising candidates to evaluate their efficacy and safety in preclinical models.

The strategic combination of the thiazole core with other known pharmacophores remains a highly viable and promising approach in the ongoing search for novel and more effective cancer therapeutics.

References

  • Globally, cancer is the primary cause of both mortality and morbidity. Many researchers are working to create new anticancer drugs that are less harmful and more effective. A thiazole scaffold is a great option for developing compounds that interact with cancer target locations and block the biological pathways causing the disease to spread. (Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEip6KAXqBsl4DXyUhkaWtUxxQJcil7VQHZb1Kond2k5FONvlRgvysRB3wiX6Qf9AKOM9zLX_yHYQbHzjst6hhjo4tqKjyw46Gl4fKkiGjtpl_xxUQoJyWtBB8SyWQh5jbqTfzU]
  • To this end, we have designed and synthesized a series of thiazole derivatives that showed potent efficacy against cell migration and invasion in metastatic cancer cells. (Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFua2Ir2R6rS9hwgsY1qq0YxwL98R9y3KdgS3grrYY26YgaRMQFf4VCAYHXOyyx24Lpvo66FrC917dXnZaqwiMOYDqqDogwPXRra4szv1ut-gv1GO2ulc0r92QJ_tHZwLgVheW9XEfLuwmP0kk=]
  • The development of anticancer drugs targeting both PI3K and mTOR pathways is recognized as a promising cancer therapeutic approach. In the current study, we designed and synthesized seventeen new thiazole compounds to investigate their effect on both PI3K and mTOR as well as their anti-apoptotic activity. (Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC - PubMed Central). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtixDUnamDJRg2VPlACAxLxrQdgXiJ5Z0cxKkn57MlSF6FKKGMGBJ5MnioPA3JdQ79br2EqjBHiv9BX9ZypN-LfHmF6CwkqLUVqhbqBhyYzULD9lcWqYhRkwjYCRiRaLCdN9m14yVOvBAPeZrp]
  • Exhaustive literature survey indicated that thiazole derivatives are associated with properties of inducing apoptosis and disturbing tubulin assembly. Thiazoles are also associated with the inhibition of NFkB/mTOR/PI3K/AkT and regulation of estrogenmediated activity. (Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprA2NV4XXODbSSEhBoJqtp9BzjlLjyCOtUcqqEnR8oP3TwqM0_CA3f6qSvjCXe5Phe8wKPGr7i6fvc-7CtoUzObml9RA15KwZK3Ez7I8nGO4ezpsf2Amek-pYZlbgLgEwQ-BW]
  • In the field of design and development of anticancer agents, nitrogen-based heterocycles have been more attractive due to their diverse bioactivities, especially anticancer activity. Among those, thiazole and its derivatives possess a broad spectrum of bioactivities, notably the anticancer activity. (Thiazole in the Targeted Anticancer Drug Discovery | Request PDF - ResearchGate). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiUbiK5AX-Iyswh2c_w1A1D46QqCcTFQ3AH5zTmxWpwQ5Dj0co9-caCCK59D1F3ZrMedpxKfY1VntJ-Ns3-ekU677GE7zgHsx12w6SV7WpXYMocZtXiPa6fyn9shKOLuqwSEKUrhXtiBzi4VmB873atfktK3F4Ta6jHrY5tarcAgsmxH8L1sCQBUWB-DTDwf6ASxvCc3JydyvbYjApoXV2]
  • Biochemical enzyme inhibition assays showed the highest hLDHA inhibitory activity observed with compounds 8b, 8c, and 8l. Compounds 8b, 8c, 8j, 8l, and 8m depicted significant anticancer activities, exhibiting IC50 values in the range of 1.65–8.60 μM in HeLa and SiHa cervical cancer cell lines. (Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwlb1d6B711YsC6sKyP_8HZdgx7ecLyAMeUOigFXTpqPsgkcVXABdqSkQm84LELVXa-AoDL0rqViK_sHixGEvkYanV7UY4_60N6DBfoCa2i6nWuloRtsJMyGh1v7wSwGUphGZb1jvx3Jx4nis=]
  • One of the most powerful biological activities of 1,3-thiazoles is their anticancer activity against various types of cancer. In vitro antitumor examination studies of several thiazole analogs showed their potent and selective inhibitory activity at the nanomolar level. (Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMuznffCYQbt1BI7Hp48Pns2k5o_JV4DLV4R4zxoOIJNRIxiLG6ADoGJeElj7udS7Ghe7l9auZ70A_S-Db91b-A6VTrQ2e1FA0AUeCUSsS9AJjbP5XdTAvMK36ELtIXhgZonIuSaajzqF3ZSxv-kSvM1quAxF3b_e9plNqlYb0f54M6xVyY4MgDs5417Kylbez2W9AnYr42QbX4_Kw8F4O5pLY0AJ42SKVpsBWN6I=]
  • A series of novel thiazole-based chalcones were evaluated for their anticancer activity as potential tubulin polymerization inhibitors. (Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC - NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3NJQCgF_UfI-yVTBwWtVl8Inp_SMh-6wwFubaT1xJutiO6Lt_ObXGRiBUMVfeSd7M1eXtqSEIL5K61li9S-dGZGzVSwTV-d_nRQfe1SH7_9PvfCBKWFOu4xYShWRPC1JcwSpiYEwO56whDRVk]
  • It was determined that derivative containing non-substituted phenyl ring (4a) were more active than the derivatives containing other substituents (Cl, NO2 and OCH3) against A549 cancer cells. (Structures of thiazole-based anticancer drugs I–III and compounds IV and V. - ResearchGate). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHj8MKKgljSqD7FPXZ-bmaFGwaPnSOMPW_sRpfT3Ri_AM1rDWOi8ShN_l3Kj0sl6_pRoAneTjwuvDbW5JeTHkS1K6ON7F8uN9wnHCYzRvsF66JG4NxT0X09TAr5-0_waqsh4lPufdZ0FWQ7Sy7yc1cYPD3Tcy90_4kNt3Z6MIKG969kVc7n6e_PckMsEp9d_qioDgIxMo5pSk1EbCRIlfYcwSB6vWQ3oR1DFlcY7sjDr7g2ksQCRh]
  • Thiazolopyrimidines and their derivatives have diverse pharmacological uses. This study aimed to synthesize four new bicyclic benzylidene thiazolo[3,2‐a]pyrimidin‐3(2H)‐one derivatives. (Synthesis of thiazole‐pyrimidine and derivatives. - ResearchGate). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzHnTR8TgElGfXpgjS62F6MjxHwDMEDNgATZUhXOLkbA1C5VZmJxtyZGA4Ae_sCm-cY9Z_wMJeBGGRFfpmq24oZwZqZkH8PODIXJY992-mtXEhUkQ2Tj7sVMSsSNpYP8s3hi8ECL32tngPsqPCheoZgGOKWB262s56WoehSy_zICLPqLcDeof8BCG5Z_ARxZOoVLG-1QiOW_h8UBlMtA==]
  • One of the synthesised pyrimidine derivatives, i.e. pyrimidine (1,3-5) 2(a) showed cytotoxic activity against hormonal breast cancer, particularly MCF-7 cell line (IC50: 5.5 ± 0.07 μM, SI: 18.18). (Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-HTmVpCA6bYOfqXc11pY9J_K1ODXN3S_TjQnmwA0CllSbQOqpJUZu7cA_4v6LrXhHdWrizj5PUYqtpp6b9liIb0C-FNbZrTTnGcHw8BaDngfNhbzkrZwBUvmzz2IXKarFDjnh3kzIfY8A9FVuo_oyaMOF9_rNL2HMWX7UK1XtZ6U4j-Xjmqs=]
  • A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines. (Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrJQHo8zpyiR5GSg1NZAzGh2M0S5aP-Kzww9C6RWtlMndkMVKaK3eIJK30prQpNLOIqZWYOmVxFhsYA0izI_FaxzPIsQzCyZBH2ayPGLxi4JffSnd5vhdETFdqcaNE6_yglkkd9F_PCSUpDq4A3pxFmi6mjaU68YIcCQh4pIybC2ni4mFDY4fIy2AqTuhearsAVPZTUG5W4VwDIBf3ytaFIyr8c2zB-fyJvwGZNFyikwtNTGWb7xCsiJ2cIw==]
  • In an attempt to develop potent anticancer agents targeting Akt, new thiazole derivatives (1–10) were synthesized and investigated for their cytotoxic effects on A549 human lung adenocarcinoma, C

The Versatile Role of 5-Phenyl-1,3-thiazole-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic therapeutic agents.[1][2] Its prevalence in clinically approved drugs, such as the antibiotic Penicillin and the anticancer agent Dasatinib, underscores its significance as a "privileged scaffold."[3] The thiazole nucleus, a five-membered ring containing sulfur and nitrogen, is not merely a structural framework but an active participant in molecular interactions, often forming crucial hydrogen bonds with biological targets.[4] The unique electronic properties and planar structure of the thiazole ring make it a versatile building block for designing molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

This guide focuses on a particularly valuable derivative: 5-Phenyl-1,3-thiazole-2-carbaldehyde . The strategic placement of its functional groups offers a powerful platform for synthetic diversification. The phenyl group at the 5-position provides a lipophilic anchor and a site for further modification to modulate pharmacokinetic properties. The aldehyde group at the 2-position is a highly reactive and versatile synthetic handle, enabling the construction of a diverse library of compounds through reactions such as Schiff base formation, Claisen-Schmidt condensation to form chalcones, and Knoevenagel condensation. These transformations are fundamental in medicinal chemistry for creating compounds with enhanced biological efficacy. This document provides detailed application notes and protocols for leveraging this compound as a key building block in the synthesis of potential therapeutic agents.

Core Applications in Medicinal Chemistry: From Aldehyde to Bioactive Scaffold

The aldehyde functionality of this compound is a gateway to several classes of compounds with proven pharmacological relevance. The primary applications involve leveraging this electrophilic center to build larger, more complex molecules.

Synthesis of Thiazole-Based Schiff Bases (Azomethines)

The condensation of an aldehyde with a primary amine to form a Schiff base (or azomethine, -C=N-) is a robust and efficient reaction for generating molecular diversity.[1] Thiazole-containing Schiff bases are of particular interest as they have demonstrated a broad range of biological activities, including significant antibacterial, antifungal, and anticancer effects.[7][8] The imine linkage is not merely a linker but can be critical for bioactivity, participating in binding to target enzymes or receptors.

Rationale for Synthesis: The introduction of a second aromatic or heterocyclic ring system via the Schiff base linkage allows for the exploration of a larger chemical space. The nature of the substituent on the amine component can be systematically varied to fine-tune the electronic and steric properties of the final molecule, directly impacting its biological activity. For instance, Schiff bases derived from heterocyclic amines often exhibit enhanced antimicrobial properties.[9]

Experimental Protocol 1: General Synthesis of a Thiazole-Based Schiff Base

This protocol describes the condensation of this compound with a substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Buchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15-20 mL).

  • To this solution, add an equimolar amount of the selected substituted aniline (1.0 eq).

  • Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring for 4-6 hours.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting aldehyde.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base may form.

  • If precipitation occurs, collect the solid by vacuum filtration, wash it with a small amount of cold ethanol to remove impurities, and dry it under vacuum.

  • If no precipitate forms, pour the reaction mixture into a beaker of ice-cold water with stirring to induce precipitation. Collect the resulting solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine bond is typically confirmed by a characteristic singlet in the ¹H NMR spectrum between δ 8.5-9.0 ppm.

Synthesis of Thiazole-Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds that serve as precursors for all flavonoids.[4] They exhibit a remarkable spectrum of biological activities, with anticancer properties being one of the most extensively studied.[4][10] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone.[11]

Rationale for Synthesis: The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins. By incorporating the 5-phenyl-1,3-thiazole ring into the chalcone structure, it is possible to generate hybrid molecules that combine the biological activities of both scaffolds, potentially leading to synergistic effects and novel mechanisms of action.[12] These thiazolyl-chalcones have shown potent cytotoxicity against various cancer cell lines.[12][13]

Experimental Protocol 2: General Synthesis of a Thiazole-Chalcone

This protocol details the base-catalyzed condensation of this compound with a substituted acetophenone.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 4'-chloroacetophenone) (1.0 eq)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (aqueous solution, 40-50%)

  • Round-bottom flask

  • Stirring plate and magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and an equimolar amount of the substituted acetophenone (1.0 eq) in ethanol (15-20 mL). Stir until all solids are dissolved.

  • To the stirred solution at room temperature, add a 40-50% aqueous solution of KOH (1-2 mL) dropwise.[14] A change in color and the formation of a precipitate are typically observed.

  • Continue to stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water.

  • Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation of the crude chalcone.

  • Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purify the crude product by recrystallization from ethanol to obtain the pure chalcone derivative.

  • Dry the purified crystals in a desiccator or a vacuum oven at low temperature.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the α,β-unsaturated system is characterized by two doublets in the ¹H NMR spectrum in the range of δ 7.0-8.5 ppm with a coupling constant (J) of approximately 15-16 Hz, indicative of a trans configuration.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically generated from an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate).[15] This reaction is highly efficient for creating C=C bonds and is instrumental in synthesizing α,β-unsaturated compounds that are valuable intermediates in drug synthesis.[16]

Rationale for Synthesis: Reacting this compound with active methylene compounds introduces functionalities like cyano and ester groups, which can serve as handles for further chemical transformations or contribute directly to biological activity. The resulting vinylidene derivatives are highly functionalized and can be used to construct more complex heterocyclic systems or act as potent Michael acceptors. The reaction is often high-yielding and can be performed under mild, environmentally friendly conditions.[3][17]

Experimental Protocol 3: General Knoevenagel Condensation

This protocol describes the condensation of this compound with malononitrile using a basic catalyst.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

  • Ethanol or Water

  • Reaction vial or flask

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a reaction vial, combine this compound (1.0 eq) and malononitrile (1.0 eq) in a minimal amount of ethanol or water.

  • Add a catalytic amount of a basic catalyst, such as a drop of piperidine or DBU.[3]

  • Stir the mixture at room temperature. The reaction is often rapid and may be complete within 5-30 minutes. An exothermic reaction and/or solidification of the mixture may occur.

  • Monitor the reaction by TLC.

  • Upon completion, if a solid has formed, add a small amount of cold water or ethanol and break up the solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Characterization: Confirm the structure using spectroscopic methods. The ¹H NMR spectrum will show a characteristic singlet for the newly formed vinyl proton (C=CH) typically in the range of δ 7.5-8.5 ppm.

Data Presentation: Biological Activity of Thiazole Derivatives

The following tables summarize representative biological activities of thiazole-based chalcones and Schiff bases, illustrating the therapeutic potential of these scaffolds.

Table 1: Anticancer Activity of Selected Thiazole-Chalcone Hybrids

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazole-Chalcone HybridBGC-823 (Gastric)<10[13]
Thiazole-Chalcone HybridPC-3 (Prostate)<10[13]
Thiazole-Chalcone HybridNCI-H460 (Lung)<10[13]
Thiazole-Chalcone HybridHepG-2 (Liver)1.56[12]
Thiazole-Chalcone HybridA549 (Lung)1.39[12]
Thiazole-Chalcone HybridMCF-7 (Breast)1.97[12]

Table 2: Antimicrobial Activity of Selected Thiazole-Schiff Base Derivatives

Compound ClassMicroorganismActivity/MICReference
Thiazole-Schiff BaseS. aureus (Gram +)Moderate to High[9]
Thiazole-Schiff BaseE. coli (Gram -)Moderate to High[9]
Thiazole-Schiff BaseC. albicans (Fungus)Moderate[9]
Fluorene-Thiazole-Schiff BaseB. subtilis (Gram +)Zone of Inhibition: 20.3 mm[8]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Schiff_Base_Formation start 5-Phenyl-1,3-thiazole- 2-carbaldehyde reagents Ethanol, Catalytic Acid start->reagents amine Primary Amine (R-NH2) amine->reagents product Thiazole Schiff Base (Azomethine) reagents->product Condensation

Caption: Workflow for Schiff Base Synthesis.

Claisen_Schmidt_Condensation start 5-Phenyl-1,3-thiazole- 2-carbaldehyde reagents Ethanol, KOH / NaOH start->reagents ketone Acetophenone (Ar-CO-CH3) ketone->reagents product Thiazole-Chalcone (α,β-Unsaturated Ketone) reagents->product Condensation

Caption: Workflow for Chalcone Synthesis.

Knoevenagel_Condensation start 5-Phenyl-1,3-thiazole- 2-carbaldehyde reagents Catalytic Base (e.g., Piperidine) start->reagents methylene Active Methylene Compound (NC-CH2-X) methylene->reagents product Vinylidene Derivative reagents->product Condensation

Caption: Workflow for Knoevenagel Condensation.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its facile conversion into diverse scaffolds such as Schiff bases, chalcones, and vinylidene derivatives provides rapid access to compound libraries with significant potential for therapeutic applications. The protocols outlined herein offer robust starting points for synthesis, and the biological context provided underscores the rationale for exploring these chemical transformations. Future efforts can focus on creating more complex heterocyclic systems from these initial products, further expanding the chemical space and increasing the probability of discovering novel drug candidates with improved potency and selectivity.

References

  • [Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][4][11][12] thiadiazole and study its biological activity.]([Link])

Sources

Application Notes and Protocols for the Catalytic Conversion of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Phenyl-1,3-thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in a wide range of non-covalent interactions make it a privileged scaffold in the design of novel therapeutic agents. The introduction of a phenyl group at the 5-position and a reactive carbaldehyde at the 2-position of the thiazole ring, as in 5-Phenyl-1,3-thiazole-2-carbaldehyde, creates a versatile building block for the synthesis of a diverse library of compounds with significant potential in drug discovery. The aldehyde functionality serves as a synthetic handle for a variety of catalytic transformations, allowing for the facile introduction of new chemical entities and the exploration of a broad chemical space. This application note provides detailed protocols for the catalytic conversion of this compound into valuable derivatives, offering researchers and drug development professionals a practical guide to harnessing the synthetic potential of this important intermediate.

I. Catalytic Reduction of this compound to (5-Phenyl-1,3-thiazol-2-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation that introduces a hydroxyl group, a key pharmacophore for hydrogen bonding interactions with biological targets. Catalytic hydrogenation or reduction with hydride reagents are common methods to achieve this conversion with high efficiency.

Methodology Rationale

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it an ideal choice for the reduction of this compound without affecting the thiazole or phenyl rings. The reaction is typically carried out in a protic solvent like methanol or ethanol, which participates in the reaction mechanism by protonating the intermediate alkoxide.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq.) in methanol (0.2 M) in a round-bottom flask at 0 °C (ice bath), add sodium borohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (5-Phenyl-1,3-thiazol-2-yl)methanol.

Caption: Workflow for the catalytic reduction of this compound.

II. Catalytic Oxidation of this compound to 5-Phenyl-1,3-thiazole-2-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid introduces a highly versatile functional group that can participate in salt formation, act as a hydrogen bond donor and acceptor, and serve as a precursor for the synthesis of amides, esters, and other derivatives.

Methodology Rationale

The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups.[1] It utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. This method is particularly well-suited for substrates with sensitive heterocyclic rings.

Experimental Protocol: Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (1 M HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of tert-butanol and water (0.1 M).

  • Add 2-methyl-2-butene (4.0 eq.) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.) in water.

  • Add the sodium chlorite/sodium dihydrogen phosphate solution dropwise to the aldehyde solution at room temperature over 30 minutes.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Phenyl-1,3-thiazole-2-carboxylic acid.

Caption: Workflow for the catalytic oxidation of this compound.

III. Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Methodology Rationale

The use of a catalytic amount of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an aqueous medium provides a green and efficient method for the Knoevenagel condensation.[2] This system is effective for a wide range of aldehydes, including heteroaromatic aldehydes, and active methylene compounds like malononitrile.

Experimental Protocol: DBU-Catalyzed Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a suspension of this compound (1.0 eq.) and malononitrile (1.1 eq.) in water (0.5 M), add DBU (0.1 eq.).

  • Stir the mixture vigorously at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. The product will often precipitate from the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum.

  • If necessary, recrystallize the product from ethanol to obtain pure 2-((5-phenyl-1,3-thiazol-2-yl)methylene)malononitrile.

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
BenzaldehydeMalononitrileDBUWater195
4-ChlorobenzaldehydeMalononitrileDBUWater198
2-FuraldehydeMalononitrileDBUWater1.592
This compound Malononitrile DBU Water ~2 >90 (expected)
Table 1. Representative yields for DBU-catalyzed Knoevenagel condensation in water.

graph Knoevenagel_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];
A [label="Suspend Aldehyde and\nMalononitrile in Water"];
B [label="Add catalytic DBU"];
C [label="Stir at RT"];
D [label="Monitor by TLC"];
E [label="Filter the precipitate"];
F [label="Wash with water and dry"];
G [label="Recrystallize (optional)"];
H [label="α,β-Unsaturated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Caption: Workflow for the DBU-catalyzed Knoevenagel condensation.

IV. Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[3] This reaction is particularly useful for creating specific double bond geometries.

Methodology Rationale

The choice of the Wittig reagent and reaction conditions determines the stereochemical outcome of the reaction. For the synthesis of a simple vinyl derivative, a non-stabilized ylide such as methylenetriphenylphosphorane can be used. This ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.

Experimental Protocol: Wittig Olefination

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq.) dropwise. The solution will turn deep yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 5-phenyl-2-vinyl-1,3-thiazole.

Caption: Workflow for the Wittig olefination reaction.

V. Henry (Nitroaldol) Reaction for the Synthesis of β-Nitroalcohols

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitroalcohol.[4] These products are valuable synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-nitro ketones.

Methodology Rationale

A simple base such as sodium hydroxide or potassium carbonate can be used to catalyze the Henry reaction. The choice of solvent and temperature can influence the diastereoselectivity of the reaction when a chiral center is formed. For the reaction of this compound with nitromethane, a straightforward protocol using a mild base is effective.

Experimental Protocol: Base-Catalyzed Henry Reaction

Materials:

  • This compound

  • Nitromethane

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol (0.3 M), add nitromethane (3.0 eq.) and potassium carbonate (0.2 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain 2-nitro-1-(5-phenyl-1,3-thiazol-2-yl)ethanol.

Caption: Workflow for the base-catalyzed Henry reaction.

Conclusion

The catalytic conversion of this compound provides access to a diverse range of functionalized thiazole derivatives. The protocols outlined in this application note offer reliable and efficient methods for the synthesis of alcohols, carboxylic acids, α,β-unsaturated compounds, alkenes, and β-nitroalcohols. These products serve as valuable building blocks for the development of novel therapeutic agents, leveraging the privileged nature of the thiazole scaffold in medicinal chemistry. Further exploration of these and other catalytic transformations will undoubtedly continue to expand the synthetic utility of this important heterocyclic aldehyde.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at:[Link]

  • Henry reaction - Wikipedia. Available at:[Link]

  • The Knoevenagel Condensation - Organic Reactions. Available at:[Link]

  • Wittig Reaction - Common Conditions. Available at:[Link]

  • Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol- 4-ones and Nitroolefins Mediated By a Bifunctional Urei - ADDI. Available at:[Link]

  • A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC - NIH. Available at:[Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at:[Link]

  • Henry reaction - Wikipedia. Available at:[Link]

  • Wittig reaction - Wikipedia. Available at:[Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at:[Link]

  • Knoevenagel condensation mechanism and applications - Purechemistry. Available at:[Link]

  • Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds - Bangladesh Journals Online. Available at:[Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at:[Link]

  • Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Phenyl-1,3-thiazole-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Phenyl-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of isolating this key synthetic intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the challenges you may encounter, ensuring the scientific integrity and success of your purification process.

Introduction: The Chemistry of Purifying this compound

This compound is a vital building block in medicinal chemistry, valued for its reactive aldehyde group and the stable thiazole core, a scaffold present in numerous pharmaceuticals.[1][2] However, its purification via silica gel column chromatography is not always straightforward. The molecule's polarity, the potential for interaction between the aldehyde functionality and the acidic silica surface, and the nature of impurities from its synthesis necessitate a carefully optimized approach. This guide provides a structured, question-and-answer-based resource to troubleshoot common issues and answer frequently asked questions, ensuring a high-purity final product.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address problems you might be actively facing during your purification.

Q1: I'm observing significant streaking of my product spot on the TLC plate and poor separation in the column. What's causing this and how can I fix it?

Answer:

Streaking is a common issue when dealing with polar compounds or molecules that can interact strongly with the acidic nature of standard silica gel. For this compound, the aldehyde group and the nitrogen atom in the thiazole ring can lead to such interactions. This can result in a non-uniform flow through the column, leading to broad or tailing bands and ultimately, poor separation.

Root Causes & Solutions:

  • Acid-Base Interactions: The silica gel surface is acidic due to the presence of silanol groups (Si-OH). The lone pair of electrons on the thiazole nitrogen can interact with these acidic sites, causing the molecule to "stick" and then slowly release, resulting in streaking.

  • Compound Degradation: While less common for this specific molecule under standard conditions, some aldehydes can be sensitive to the acidic environment of silica gel, potentially leading to the formation of byproducts that smear during elution.[3]

Recommended Protocol:

To counteract these effects, the acidity of the stationary phase must be neutralized. This is most effectively achieved by modifying your mobile phase.

  • Triethylamine (TEA) Additive: Add a small percentage of triethylamine (typically 0.5-2% v/v) to your eluent system (e.g., hexane/ethyl acetate).[1][4] The TEA, being a base, will preferentially interact with the acidic silanol groups, effectively "deactivating" the silica gel and allowing your compound to elute symmetrically.

  • Alternative Stationary Phases: If streaking persists even with TEA, consider using a less acidic stationary phase like neutral alumina.[4] However, a new solvent system will need to be developed for alumina.

Q2: My product is not eluting from the column, even after I've flushed with a highly polar solvent system. Where is my compound?

Answer:

This is a frustrating scenario that can point to several possibilities, from incorrect solvent selection to compound instability.[3][5]

Possible Causes & Troubleshooting Steps:

  • Insufficiently Polar Eluent: Your initial assessment of the required solvent polarity might be off. What appears to be a high-polarity system may still not be strong enough to displace your compound from the silica.

    • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, systematically increase the ethyl acetate percentage. If that is not sufficient, consider adding a small amount (1-5%) of methanol to your ethyl acetate.[4] Methanol is a very polar solvent and is highly effective at eluting polar compounds.

  • Compound Decomposition on Silica: It is possible that your compound has degraded on the column.[3] Thiazole-containing compounds can be susceptible to degradation under certain conditions.[6]

    • How to Verify: A simple test for silica gel stability is a 2D TLC. Spot your crude material in one corner of a TLC plate and run it in your chosen solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots.[3]

    • Solution: If degradation is confirmed, deactivating the silica with triethylamine as mentioned in Q1 is crucial. In severe cases, switching to a different purification method like recrystallization might be necessary.

  • Sample Overloading: If you have loaded too much crude material onto the column, it can lead to precipitation at the top of the column, preventing proper elution.

    • Solution: Ensure you are using an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight, depending on the difficulty of the separation).

Q3: The separation between my product and a key impurity is poor, even though they have a clear difference in Rf on the TLC plate. What is happening?

Answer:

This issue often arises from improper column packing or sample loading technique. A well-run column should replicate the separation seen on a TLC plate.

Procedural Refinements for Better Resolution:

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can cause "channeling" where the solvent and sample bypass the stationary phase. A slurry packing method is generally recommended for optimal results.

  • Sample Loading: The sample should be loaded onto the column in the narrowest possible band.

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[7] Carefully add this solution to the top of the silica bed.

    • Dry Loading: If your compound has poor solubility in the eluent, dry loading is the preferred method.[7] Dissolve your crude material in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude material), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This technique prevents the issues associated with using a strong solvent to dissolve the sample for loading.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the purification of this compound?

Answer:

The ideal solvent system provides a target Rf value for your product of approximately 0.25-0.35 on a TLC plate. This generally provides the best balance for good separation on a column. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice.[8][9]

Recommended Solvent Screening Protocol:

  • Start with a relatively non-polar mixture, such as 9:1 Hexane:Ethyl Acetate.

  • Gradually increase the polarity (e.g., 4:1, 2:1 Hexane:Ethyl Acetate) until you achieve the desired Rf value.

  • Remember to include 0.5-1% triethylamine in your test solvent systems if you anticipate or observe streaking.

Solvent System (Hexane:Ethyl Acetate) Typical Rf Range for Moderately Polar Compounds Recommendation
9:10.5 - 0.7Likely too non-polar; product will elute too quickly.
4:10.3 - 0.5A good starting point for optimization.
2:10.1 - 0.3May provide good separation if impurities are much less polar.

This table provides general guidance; empirical testing via TLC is essential.

Q2: How much silica gel should I use for my column?

Answer:

The amount of silica gel depends on the quantity of crude material and the difficulty of the separation (i.e., the difference in Rf values between your product and the impurities).

  • For easy separations (ΔRf > 0.2): A silica gel to crude material ratio of 30:1 to 50:1 (by weight) is often sufficient.

  • For difficult separations (ΔRf < 0.2): A ratio of 100:1 or even higher may be necessary to achieve baseline separation.

Q3: Can I use dichloromethane (DCM) in my solvent system?

Answer:

Yes, dichloromethane can be used as a component of the eluent system, often in combination with hexanes and ethyl acetate or methanol for more polar compounds.[8] However, be mindful of the following:

  • Polarity: DCM is more polar than hexanes but less polar than ethyl acetate.

  • Solubility: It is an excellent solvent for many organic compounds, which can be advantageous for dissolving your crude sample for loading.

  • Health and Safety: DCM is a volatile and potentially hazardous solvent, so always handle it in a well-ventilated fume hood.

Q4: My purified product is a yellow to brown solid. Is this normal?

Answer:

While pure this compound is often described as a pale yellow solid, darker coloration such as yellow or brown can indicate the presence of impurities.[4] These could be residual reagents from the synthesis or minor degradation products. If your NMR and other analytical data are clean, the color may not be an issue for subsequent steps. However, if high purity is critical, you may need to re-purify the material or consider an alternative purification technique like recrystallization.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for column chromatography and a decision tree for troubleshooting common problems.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Develop Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Prep_Sample 3. Prepare Sample (Dry or Wet Load) Pack->Prep_Sample Load 4. Load Sample Prep_Sample->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Product Evaporate->Characterize

Caption: Standard workflow for column chromatography purification.

TroubleshootingTree cluster_streaking Issue: Streaking / Poor Separation cluster_no_elution Issue: Compound Not Eluting Start Problem Observed Streaking Streaking or Broad Peaks? Start->Streaking No_Elution Product Not Eluting? Start->No_Elution Add_TEA Add 0.5-2% TEA to Eluent Streaking->Add_TEA Yes Check_Packing Review Column Packing & Sample Loading Streaking->Check_Packing Also consider Increase_Polarity Increase Eluent Polarity (e.g., add MeOH) No_Elution->Increase_Polarity Yes Test_Stability Test Stability on Silica (2D TLC) Increase_Polarity->Test_Stability If still no elution

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Reddit. (2022). troubleshooting column chromatography : r/chemistry. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • YMER. To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. [Link]

  • ResearchGate. 4 Solvent Systems, Developing Chambers and Development. [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

Sources

Technical Support Center: Synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges, troubleshoot potential side reactions, and provide detailed protocols to ensure a successful and reproducible synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My initial synthesis of the 5-phenylthiazole precursor via the Hantzsch reaction is low-yielding and impure. What are the common causes?

Answer: A low yield in the Hantzsch thiazole synthesis, typically from an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thioformamide), often points to one of three areas: starting material stability, reaction conditions, or side reactions.

  • Causality of Low Yield:

    • Starting Material Integrity: α-Haloketones like 2-bromoacetophenone are lachrymatory and can degrade upon storage, especially in the presence of moisture or light. It is crucial to use freshly purified or commercially available high-purity starting materials.

    • Thioamide Instability: Simple thioamides such as thioformamide can be unstable. An alternative is to generate it in situ or use a more stable precursor.

    • Reaction Conditions: The reaction involves a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration.[1][2] Insufficient heating can lead to incomplete reaction, while excessive temperatures may promote polymerization or decomposition of the reactants. The optimal temperature is typically just high enough to ensure steady dehydration of the hydroxythiazoline intermediate.[1]

    • Side Reactions: The primary side reaction is often the self-condensation of the α-haloketone. Additionally, if the reaction conditions are not anhydrous, hydrolysis of the intermediate can occur, preventing cyclization.

  • Troubleshooting Steps:

    • Verify Starting Materials: Check the purity of your 2-bromoacetophenone via NMR or GC-MS. If necessary, recrystallize from a suitable solvent like isopropanol.

    • Control Reaction Temperature: Monitor the reaction temperature closely. A gentle reflux in a solvent like ethanol is usually sufficient.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent premature hydrolysis of intermediates.

    • Consider Alternative Reagents: Some protocols utilize phosphorus pentasulfide and an N,N-diformylaminomethyl aryl ketone to form the 5-arylthiazole core, which can be a more robust method.[3]

Question 2: I'm attempting to formylate 5-phenylthiazole using the Vilsmeier-Haack reaction, but I'm getting a complex mixture of products, including what appears to be formylation on the phenyl ring. Why is this happening and how can I improve selectivity?

Answer: This is a classic selectivity issue. While the Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, its selectivity is dictated by the relative electron densities of the available positions.[4][5]

  • Mechanistic Insight: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is a moderately strong electrophile.[6] The thiazole ring's C2 position is generally electron-deficient, making it less reactive toward electrophilic substitution compared to C5.[7] However, the C5 position is already substituted in your molecule. The next most reactive sites for electrophilic attack are the C4 position of the thiazole and the ortho and para positions of the C5-phenyl group. The phenyl group, being electron-rich, can compete effectively with the thiazole ring for the Vilsmeier reagent. Studies on similar substituted thiazoles confirm that formylation can occur on the aryl substituent.[8]

  • Mitigation Strategies for Improved Selectivity:

    • Lower the Temperature: Perform the reaction at 0°C or even lower. This reduces the overall reactivity and enhances the kinetic selectivity for the desired product by disfavoring the higher activation energy pathway of phenyl ring formylation.[5]

    • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can drive the reaction toward less favorable side products.[9]

    • Alternative Synthetic Route: The most reliable method to ensure C2 formylation is through a directed metalation approach. Deprotonation of the C2 proton with a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C) creates a highly nucleophilic C2-lithiated species.[7] Quenching this intermediate with N,N-dimethylformamide (DMF) will exclusively yield the 2-carbaldehyde. This method avoids the issue of competing electrophilic aromatic substitution.[10]

Question 3: My final product, this compound, is difficult to purify. What are the likely impurities and what is the best purification strategy?

Answer: Purification challenges typically arise from residual starting materials and structurally similar side products that have comparable polarities.

Potential Impurity Origin Identification Tips (TLC/NMR) Mitigation & Removal Strategy
5-PhenylthiazoleUnreacted starting material from the formylation step.Lower Rf on silica gel (less polar). Absence of aldehyde proton (~9.9-10.1 ppm) in ¹H NMR.Increase reaction time or temperature (cautiously). Purify via column chromatography with a hexane/ethyl acetate gradient.
4-Formyl-5-phenylthiazoleRegioisomeric side product from Vilsmeier-Haack.May have a very similar Rf to the desired product. Distinct aromatic region in ¹H NMR.Difficult to separate. Use the directed lithiation-formylation route to avoid its formation. Careful column chromatography may be effective.
(4-Formylphenyl)-thiazoleSide product from Vilsmeier-Haack on the phenyl ring.Similar polarity. Look for characteristic para-substituted benzene pattern in ¹H NMR (two doublets).Lower reaction temperature during formylation. Purify via column chromatography.
Vilsmeier Salts / DMFResiduals from the reaction and workup.Highly polar, may streak on TLC. Broad signals in ¹H NMR.Ensure thorough aqueous workup. Wash the organic layer with brine multiple times. The product can also be recrystallized from an ethanol/water mixture.
  • Recommended Purification Protocol:

    • Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup. Neutralize carefully with a base like NaHCO₃ or Na₂CO₃ solution and extract with a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Column Chromatography: This is often mandatory. Use a silica gel column with a gradient elution system, starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC.

    • Recrystallization: If a solid is obtained after chromatography, recrystallization can further enhance purity. Ethanol or a mixture of ethanol and water is often a good choice.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable synthetic route to this compound?

A1: The most robust and selective method is a two-step sequence that avoids the regioselectivity issues of direct formylation.

  • Step 1: Hantzsch Thiazole Synthesis: React 2-bromoacetophenone with thioformamide in a solvent like ethanol to synthesize the 5-phenylthiazole core. This is a well-established, high-yielding reaction.[11][12]

  • Step 2: Directed Ortho-Metalation and Formylation: Treat the 5-phenylthiazole from Step 1 with n-butyllithium (n-BuLi) in an anhydrous ether solvent (like THF or diethyl ether) at -78°C. The C2 proton is the most acidic and will be selectively removed.[7] Quench the resulting 2-lithio-5-phenylthiazole intermediate with anhydrous DMF to install the aldehyde group exclusively at the C2 position.[10] This route offers superior control and avoids the formation of regioisomeric byproducts.

Q2: What are the critical safety precautions for the reagents used in this synthesis?

A2: Several reagents in this synthesis require careful handling:

  • 2-Bromoacetophenone: It is a strong lachrymator (tear-gas-like effects) and an irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus Oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood under anhydrous conditions.

  • n-Butyllithium (n-BuLi): This is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 5-Phenylthiazole (Hantzsch Method)
  • To a round-bottom flask equipped with a reflux condenser, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and thioformamide (4.0 g, 65.3 mmol).

  • Add ethanol (100 mL) and stir the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-phenylthiazole, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (via Lithiation)
  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 5-phenylthiazole (5.0 g, 31.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 21.3 mL, 34.1 mmol) dropwise via syringe over 20 minutes, maintaining the temperature below -70°C. The solution may change color.

  • Stir the mixture at -78°C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.6 mL, 46.5 mmol) dropwise, again keeping the temperature below -70°C.

  • Allow the reaction to stir at -78°C for another 2 hours, then let it warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[13]

Section 4: Visualizations & Schematics

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: C2-Formylation A 2-Bromoacetophenone + Thioformamide B 5-Phenylthiazole A->B Reflux in EtOH C 5-Phenylthiazole D 2-Lithio-5-phenylthiazole (Intermediate) C->D 1. n-BuLi, THF, -78°C E 5-Phenyl-1,3-thiazole- 2-carbaldehyde D->E 2. DMF 3. NH4Cl quench

Caption: Recommended two-step synthesis of this compound.

Vilsmeier-Haack Reaction: Desired vs. Side Product

Vilsmeier_Haack Start 5-Phenylthiazole Desired_Intermediate Iminium Intermediate (at C2) Start->Desired_Intermediate Attack at C2 (Low Temp Favored) Side_Intermediate Iminium Intermediate (at Phenyl Ring) Start->Side_Intermediate Attack at Phenyl Ring (Higher Temp) Reagent Vilsmeier Reagent (POCl3 + DMF) Desired_Product Desired Product: 5-Phenyl-1,3-thiazole- 2-carbaldehyde Desired_Intermediate->Desired_Product H2O Workup Side_Product Side Product: 2-(4-Formylphenyl)-thiazole Side_Intermediate->Side_Product H2O Workup

Caption: Competing pathways in the Vilsmeier-Haack formylation of 5-phenylthiazole.

References

  • Al-Azzawi, A. M. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals, 15(9), 1096. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Sura, J., & Sidoova, E. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(4), 543-550. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Bekkali, N., et al. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 26(11), 3227. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Nagya, M., et al. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 962-966. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27863-27895. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. [Image]. Retrieved from [Link]

  • Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. Retrieved from [Link]

Sources

optimizing reaction conditions for the synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth troubleshooting and optimization strategies based on established chemical principles. Our goal is to empower you to not only successfully synthesize the target compound but also to understand the critical parameters that govern reaction success.

Core Synthesis Protocol: Lithiation and Formylation

The most reliable and common method for preparing this compound is the formylation of a 2-lithiated thiazole intermediate. This is typically achieved by halogen-metal exchange from a 2-bromo-5-phenyl-1,3-thiazole precursor, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[1][2]

Optimized Reaction Conditions
Reagent/ParameterValueRationale & Key Insights
Starting Material 2-Bromo-5-phenyl-1,3-thiazoleMust be anhydrous and pure. Impurities can consume the organolithium reagent.
Organolithium Reagent n-Butyllithium (n-BuLi), 1.6 M in hexanes1.1 - 1.2 equivalents. A slight excess ensures complete halogen-metal exchange.
Solvent Anhydrous Tetrahydrofuran (THF)Essential for solvating the organolithium species. Must be rigorously dried to prevent quenching.
Temperature -78 °C (Dry ice/acetone bath)CRITICAL . Maintains the stability of the highly reactive 2-lithiothiazole intermediate, preventing side reactions and decomposition.[1]
Formylating Agent N,N-Dimethylformamide (DMF)1.5 - 2.0 equivalents. Used in excess to ensure efficient trapping of the lithiated intermediate. Must be anhydrous.
Reaction Time Lithiation: 30-60 min; Formylation: 1 hourMonitor by TLC. Lithiation is typically rapid. The formylation quench is also fast but should be allowed to proceed to completion.
Workup Saturated aq. NH₄Cl SolutionProvides a mild acidic quench to neutralize any remaining organolithium reagent and hydrolyze the intermediate adduct to the aldehyde.[2]
Typical Yield 75-90%Highly dependent on the quality of reagents and strict adherence to anhydrous, low-temperature conditions.
Step-by-Step Laboratory Protocol
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooldown: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve 2-bromo-5-phenyl-1,3-thiazole (1.0 eq) in a minimal amount of anhydrous THF and add it to the reaction flask.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 45 minutes. The solution may change color, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quench: Slowly add saturated aqueous ammonium chloride solution to the flask, still at -78 °C, to quench the reaction.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mechanistic Pathway

The reaction proceeds via a well-established halogen-metal exchange followed by nucleophilic addition to an electrophile. Understanding this pathway is key to troubleshooting.

Caption: Reaction mechanism for the synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Troubleshooting_Flowchart start Problem: Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Scrutinize Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reagent_buLi Is n-BuLi titrated and active? (Should be >1.5 M) check_reagents->reagent_buLi cond_temp Was the temperature strictly maintained at -78 °C? check_conditions->cond_temp workup_quench Was the quench performed slowly at -78 °C? check_workup->workup_quench reagent_sm Is the starting material pure and anhydrous? reagent_buLi->reagent_sm Yes solution_buLi Solution: Use freshly titrated or newly purchased n-BuLi. reagent_buLi->solution_buLi No reagent_solvents Are THF and DMF completely anhydrous? reagent_sm->reagent_solvents Yes solution_sm Solution: Recrystallize or purify starting material. Dry thoroughly. reagent_sm->solution_sm No solution_solvents Solution: Use freshly distilled solvents or from a solvent purification system. reagent_solvents->solution_solvents No cond_atmosphere Was a positive inert atmosphere maintained throughout? cond_temp->cond_atmosphere Yes solution_temp Solution: Ensure bath is well-maintained. Monitor internal reaction temp, not just bath temp. cond_temp->solution_temp No solution_atmosphere Solution: Check for leaks in the system. Use high-purity inert gas. cond_atmosphere->solution_atmosphere No workup_extraction Were there potential product losses during extraction? workup_quench->workup_extraction Yes solution_quench Solution: Rapid/warm quenching can cause side reactions. Quench slowly at low temp before warming. workup_quench->solution_quench No solution_extraction Solution: Perform multiple extractions (3x) with ethyl acetate. Check pH of aqueous layer. workup_extraction->solution_extraction No

Caption: Troubleshooting decision tree for low yield.

Q: My reaction turned black upon adding n-BuLi and I have no desired product. What happened?

A: This often indicates decomposition of the lithiated intermediate. The primary cause is a temperature spike above -70 °C. The 2-lithiothiazole species is thermally unstable and can rapidly decompose.[1]

  • Causality: The C2 proton of thiazoles is acidic, but the resulting lithiated species is highly reactive. At higher temperatures, it can undergo ring-opening or polymerization side reactions.

  • Solution: Ensure your cold bath is robust and well-insulated. Add the n-BuLi very slowly, monitoring the internal reaction temperature, not just the bath temperature.

Q: My TLC shows my starting material is gone, but I have a new, non-polar spot and very little product.

A: This could be a protonated starting material, indicating your lithiated species was quenched before it could react with DMF.

  • Causality: The most likely culprit is moisture. Organolithium reagents are extremely strong bases and will react instantly with any available proton source, including water from wet solvents, glassware, or the starting material itself.

  • Solution: Flame-dry all glassware immediately before use and cool under a stream of inert gas. Use anhydrous solvents from a purification system or a freshly opened sealed bottle. Ensure your starting material is azeotropically dried if necessary.

Q: I isolated a product, but the yield is low and I have a significant amount of a higher molecular weight side product. What is it?

A: You may have formed a symmetrical biphenyl-thiazole species.

  • Causality: This can occur if the lithiated intermediate reacts with unreacted 2-bromo-5-phenyl-1,3-thiazole starting material. This is more likely if the addition of n-BuLi is too fast, creating localized areas of high concentration.

  • Solution: Add the n-BuLi slowly and ensure good stirring to maintain a homogenous solution. Using a slight excess (1.1 eq) of n-BuLi helps ensure all the starting bromide is converted to the lithiated species before the formylation step.

Frequently Asked Questions (FAQs)

Q: Can I use a different organolithium reagent, like t-BuLi or LDA?

A: While t-BuLi can be used for halogen-metal exchange, n-BuLi is generally preferred for this substrate due to its lower basicity and cost. Lithium diisopropylamide (LDA) is a non-nucleophilic base and is typically used for deprotonation, not halogen-metal exchange. For this reaction, n-BuLi provides the best balance of reactivity and selectivity.[1]

Q: Why is DMF used as the formylating agent? Can I use ethyl formate?

A: DMF is the most common and effective formylating agent for this type of reaction. Upon nucleophilic attack, it forms a stable tetrahedral intermediate that readily hydrolyzes to the aldehyde during workup. Ethyl formate can also be used, but it has a greater tendency to undergo a second addition of the organolithium reagent, leading to the formation of a secondary alcohol side product. DMF's structure prevents this over-addition.[3]

Q: How do I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the ideal method.

  • Procedure: Before starting, run a TLC of your starting material. Once you have added the n-BuLi and stirred for 30-45 minutes, carefully take a small aliquot from the reaction (using a nitrogen-purged syringe) and quench it in a vial containing a mixture of saturated NH₄Cl and ethyl acetate. Spot this quenched sample on a TLC plate alongside your starting material.

  • Interpretation: You should see the disappearance of the starting material spot. After adding DMF and allowing the reaction to proceed, a new, more polar spot corresponding to the aldehyde product should appear.

Q: What are the key spectroscopic signals to confirm the identity of this compound?

A:

  • ¹H NMR: Look for a characteristic singlet for the aldehyde proton (CHO) between δ 9.9-10.1 ppm. You will also see a singlet for the C4-proton of the thiazole ring (around δ 8.2-8.5 ppm) and multiplets for the phenyl group protons (around δ 7.4-7.8 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon will have a signal around δ 180-185 ppm.

  • IR Spectroscopy: A strong C=O stretch for the aldehyde will be visible around 1690-1710 cm⁻¹.

Experimental Workflow Overview

Experimental_Workflow A 1. Assemble & Flame-Dry Glassware (Under Inert Atmosphere) B 2. Add Anhydrous THF & Cool to -78 °C A->B C 3. Add 2-Bromo-5-phenyl-1,3-thiazole B->C D 4. Slow, Dropwise Addition of n-BuLi (Maintain T < -70 °C) C->D E 5. Stir for 45 min @ -78 °C (Lithiation) D->E F 6. Slow, Dropwise Addition of Anhydrous DMF E->F G 7. Stir for 1 hr @ -78 °C (Formylation) F->G H 8. Quench with sat. aq. NH₄Cl @ -78 °C G->H I 9. Warm to RT, Extract with Ethyl Acetate H->I J 10. Dry, Concentrate & Purify via Chromatography I->J K 11. Characterize Pure Product (NMR, MS, IR) J->K

Caption: General experimental workflow.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ma, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 14(5), 937-951. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Dawane, B., et al. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Retrieved from [Link]

  • Bouherrou, K., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2903. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • BEPLS. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • YouTube. (2019). Synthesis of thiazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, ultimately improving yield and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to empower your synthetic strategy.

I. Overview of the Synthetic Strategy

The most common and industrially relevant synthesis of this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the 5-phenylthiazole core.

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C2 position.

This guide is structured to address potential issues in each of these critical steps.

II. Troubleshooting Guide & FAQs: Hantzsch Synthesis of 5-Phenylthiazole

The Hantzsch synthesis is a robust method for thiazole formation, but its success is highly dependent on carefully controlled reaction parameters.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield of 5-phenylthiazole in the Hantzsch synthesis?

A1: Low yields in the Hantzsch synthesis can often be traced back to several key factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Purity of Starting Materials: The purity of the α-haloketone (e.g., 2-bromoacetophenone) and the thioamide is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate purification.[1]

  • Reaction Conditions: The choice of solvent and temperature plays a significant role. Alcohols like ethanol and methanol are commonly used and often provide good results.[3] For less reactive substrates, gentle heating (e.g., 40-60 °C) or even reflux may be necessary.[3][4]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products is a common issue. A significant side reaction, particularly under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole.[1][5] To favor the desired 2-aminothiazole precursor, running the reaction under neutral or basic conditions is recommended.[1]

Q3: How can I optimize the reaction conditions for the Hantzsch synthesis of 5-phenylthiazole?

A3: Optimization is key to maximizing your yield. Consider the following:

  • Temperature: While some Hantzsch syntheses proceed at room temperature, many benefit from heating.[3] A systematic approach, starting with gentle heat and gradually increasing, can help identify the optimal temperature.

  • Solvent: The polarity of the solvent affects the solubility of reactants and can influence the reaction rate. Ethanol, methanol, or a mixture of ethanol/water are good starting points.[3]

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the thioamide can help ensure the complete conversion of the more expensive α-haloketone.[2]

Troubleshooting Workflow: Hantzsch Synthesis

hantzsch_troubleshooting start Low Yield in Hantzsch Synthesis check_purity Check Purity of Starting Materials 2-bromoacetophenone & Thioamide start->check_purity check_conditions Review Reaction Conditions Temperature, Time, Solvent start->check_conditions check_workup Evaluate Work-up Procedure pH, Extraction start->check_workup side_reactions Analyze for Side Products TLC, NMR of crude start->side_reactions solution_purity Purify starting materials (e.g., recrystallization, distillation). check_purity:f1->solution_purity solution_conditions Optimize temperature (e.g., 40-60°C). Extend reaction time. Test different solvents (e.g., EtOH, MeOH). check_conditions:f1->solution_conditions solution_workup Ensure pH is basic during precipitation. Perform thorough extraction if product is soluble. check_workup:f1->solution_workup solution_side_reactions Run reaction under neutral/basic conditions to avoid isomer formation. side_reactions:f1->solution_side_reactions vilsmeier_haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis cluster_2 Troubleshooting Points DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 P_byproducts Phosphorus Byproducts Vilsmeier_Reagent->P_byproducts + Phosphate byproducts Thiazole 5-Phenylthiazole Iminium_Salt Iminium Salt Intermediate Thiazole->Iminium_Salt + Vilsmeier Reagent Aldehyde This compound Iminium_Salt->Aldehyde Hydrolysis (H2O) TS1 Moisture sensitive! Use anhydrous conditions. TS1->Vilsmeier_Reagent TS2 Control temperature to avoid chlorination. TS2->Iminium_Salt TS3 Ensure complete hydrolysis for good yield. TS3->Aldehyde

Caption: Vilsmeier-Haack reaction mechanism with key troubleshooting points.

IV. Alternative Synthetic Routes

While the Hantzsch/Vilsmeier-Haack route is common, other methods exist for introducing the aldehyde functionality:

MethodDescriptionAdvantagesDisadvantages
Oxidation of (5-phenylthiazol-2-yl)methanol The corresponding alcohol can be oxidized to the aldehyde using various oxidizing agents. [6]Can be a high-yielding and clean reaction.Requires the synthesis of the starting alcohol, adding a step to the overall process.
Reduction of a Carboxylic Ester Derivative A carboxylic ester at the C2 position can be reduced to the aldehyde. [6]Potentially high yields.Often requires expensive and hazardous reducing agents. [6]

V. Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-5-phenylthiazole
  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromoacetophenone (10.0 g, 50.2 mmol) and thiourea (5.7 g, 75.3 mmol).

  • Solvent Addition: Add 100 mL of methanol to the flask.

  • Heating: Heat the mixture to reflux with stirring for 2 hours.

  • Cooling: Remove the flask from the heat and allow the solution to cool to room temperature.

  • Work-up: Pour the reaction mixture into 200 mL of a 5% aqueous sodium carbonate solution and stir.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water.

  • Drying: Dry the solid product to obtain 2-amino-5-phenylthiazole.

Protocol 2: Vilsmeier-Haack Formylation of 5-Phenylthiazole
  • Reagent Preparation: In a flame-dried 250 mL three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool 50 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to form the Vilsmeier reagent in situ. [7]* Substrate Addition: Prepare a solution of 5-phenylthiazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC. [8]* Quenching and Hydrolysis: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate iminium salt. [8]* Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts. [8]* Purification: The crude product can be purified by recrystallization from ethanol. [8]

VI. References

  • Google Patents. (n.d.). WO2007017891A2 - Generation of phosphorus oxychloride as by-product from phosphorus pentachloride and dmf and its use for chlorination reaction by converting into vilsmeier-haack reagent. Retrieved from

  • Patsnap Eureka. (2009, May 21). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Retrieved from

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Books. (2022, May 20). CHAPTER 14: Phosphorus Oxychloride: Production and Use. Retrieved from ...

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • MDPI. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Retrieved from [Link]

  • Learning from the Hantzsch synthesis. (2000, November 7). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Different formylation methods. 1,[9] 2,[6][10] 3[11]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Indian Academy of Sciences. (2019, June 21). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Retrieved from [Link]

  • MedCrave online. (2017, September 12). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. Retrieved from [Link]

  • National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

Sources

stability of 5-Phenyl-1,3-thiazole-2-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-Phenyl-1,3-thiazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic aldehyde. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your research.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds. The stability of this molecule is governed by the interplay between the aromatic thiazole ring and the reactive aldehyde functional group. While the thiazole ring itself is relatively stable due to its aromatic character, the aldehyde group is susceptible to various transformations, particularly under acidic and basic conditions.[1] This guide will provide you with the necessary insights to anticipate and mitigate potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concerns revolve around the aldehyde functional group. Under strongly basic conditions, the compound can undergo a Cannizzaro reaction, as it lacks α-hydrogens.[2] In acidic conditions, particularly in the presence of nucleophilic solvents like alcohols, there is a risk of acetal formation. Acid-catalyzed polymerization can also be a concern.[3] The thiazole ring is generally stable, but extreme conditions could potentially lead to degradation.

Q2: I've observed the formation of two unexpected products in my reaction mixture when using a strong base. What could they be?

A2: You are likely observing the products of a Cannizzaro reaction. Since this compound has no α-hydrogens, in the presence of a strong base, it can undergo a disproportionation reaction where one molecule is reduced to the corresponding alcohol (5-phenyl-1,3-thiazol-2-yl)methanol) and another is oxidized to the corresponding carboxylic acid (5-phenyl-1,3-thiazole-2-carboxylic acid).[2]

Q3: My reaction in an acidic methanol solution is not proceeding as expected, and I'm getting a new major spot on my TLC. What is happening?

A3: It is highly probable that your aldehyde is forming a dimethyl acetal with the methanol solvent under acidic catalysis. Aldehydes are prone to react with alcohols in the presence of an acid catalyst to form acetals, which are generally stable and will appear as a new, often less polar, spot on a TLC plate.[4]

Q4: How can I monitor the stability of this compound during my reaction?

A4: The stability and conversion of the aldehyde can be effectively monitored using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC allows for the quantitative analysis of the starting material and any degradation products.[5] ¹H NMR is particularly useful for observing the disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to reaction or degradation products.[6]

Troubleshooting Guides

Issue 1: Unwanted Side-Products in Base-Catalyzed Reactions
Symptom Potential Cause Troubleshooting & Prevention
Formation of two new, more polar products.Cannizzaro Reaction: Disproportionation of the aldehyde into an alcohol and a carboxylic acid. This is common with non-enolizable aldehydes in the presence of a strong base (e.g., NaOH, KOH).[7]- Use a non-nucleophilic base: If the base is only required to deprotonate another starting material, consider using a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like K₂CO₃. - Lower the temperature: The Cannizzaro reaction is often accelerated by higher temperatures. Running your reaction at a lower temperature may suppress this side reaction. - Control stoichiometry of the base: Use the minimum effective amount of base required for your primary reaction.
Complex mixture of products.Aldol-type condensation with other components: If other enolizable carbonyl compounds are present in the reaction mixture, cross-condensation reactions can occur.- Protect the aldehyde: If feasible, protect the aldehyde group as an acetal before introducing the basic conditions. The acetal can be deprotected later under acidic conditions.[4] - Order of addition: Add the base to a mixture of the other reactants, followed by the slow addition of this compound at a low temperature.
Issue 2: Low Yield or No Reaction in Acid-Catalyzed Reactions
Symptom Potential Cause Troubleshooting & Prevention
Disappearance of starting material with no desired product formation. A new, less polar spot appears on TLC.Acetal Formation: Reaction of the aldehyde with an alcohol solvent (e.g., methanol, ethanol) to form a stable acetal.[4]- Use an aprotic solvent: Switch to a non-alcoholic solvent such as THF, dioxane, DCM, or toluene. - Protect the aldehyde: If an alcohol solvent is necessary, consider protecting the aldehyde as a more robust protecting group prior to the reaction.
Formation of a viscous oil or insoluble material.Acid-Catalyzed Polymerization: Aldehydes can polymerize in the presence of strong acids.[3]- Use a milder acid catalyst: If possible, use a weaker acid or a solid-supported acid catalyst that can be easily filtered off. - Control the temperature: Keep the reaction temperature as low as possible. - Add a polymerization inhibitor: In some cases, small amounts of inhibitors like hydroquinone can prevent polymerization.[8]
Thiazole ring degradation.Harsh Acidic Conditions: While generally stable, prolonged exposure to very strong, hot acids can potentially lead to thiazole ring opening or other degradation pathways.- Moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times in the presence of strong acids. - Stepwise synthesis: Consider if the desired transformation can be achieved under milder conditions or through a different synthetic route.

Degradation Pathway Diagrams

Acidic_Degradation Aldehyde 5-Phenyl-1,3-thiazole- 2-carbaldehyde Acetal Acetal Derivative Aldehyde->Acetal + R'OH, H⁺ Polymer Polymerized Product Aldehyde->Polymer H⁺ (strong) caption Fig 1: Potential Side Reactions Under Acidic Conditions

Caption: Potential Side Reactions Under Acidic Conditions

Basic_Degradation Aldehyde1 5-Phenyl-1,3-thiazole- 2-carbaldehyde Alcohol (5-Phenyl-1,3-thiazol-2-yl)methanol Aldehyde1->Alcohol Reduction Aldehyde2 5-Phenyl-1,3-thiazole- 2-carbaldehyde CarboxylicAcid 5-Phenyl-1,3-thiazole- 2-carboxylic acid Aldehyde2->CarboxylicAcid Oxidation Base Strong Base (e.g., NaOH) caption Fig 2: Cannizzaro Reaction Under Basic Conditions

Caption: Cannizzaro Reaction Under Basic Conditions

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound in a reaction mixture.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[5]

  • Reaction aliquots

Procedure:

  • Prepare Mobile Phase: A typical mobile phase is a gradient of water (A) and acetonitrile (B), both containing 0.1% acid (phosphoric or formic). For example, a gradient from 70:30 (A:B) to 30:70 (A:B) over 15 minutes can be effective.[5]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the quenched aliquot with the initial mobile phase composition to a suitable concentration (e.g., ~0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 238 nm or a wavelength of maximum absorbance for the compound).[5]

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time (determined by injecting a standard).

    • Monitor the decrease in the peak area of the starting material and the appearance of new peaks corresponding to products or degradation products over time.

HPLC_Workflow Start Reaction Aliquot Quench Quench Reaction Start->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Chromatogram (Peak Area vs. Time) Inject->Analyze caption Fig 3: HPLC Monitoring Workflow

Caption: HPLC Monitoring Workflow

Protocol 2: Characterization of Degradation Products by ¹H NMR

This protocol outlines the general steps for using ¹H NMR to identify potential degradation products.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Isolated degradation product or reaction mixture

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the isolated compound or a concentrated reaction mixture in a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Spectral Interpretation:

    • Starting Material: The aldehyde proton of this compound will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The aromatic protons on the phenyl and thiazole rings will appear in the δ 7.0-8.5 ppm range.[6]

    • Cannizzaro Products (Basic Degradation):

      • Alcohol: The aldehyde proton signal will disappear. A new signal for the benzylic-type protons (-CH₂OH) will appear around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet.

      • Carboxylic Acid: The aldehyde proton signal will be absent. A very broad signal for the carboxylic acid proton (-COOH) will appear far downfield (δ 10-13 ppm).

    • Acetal Products (Acidic Degradation):

      • The aldehyde proton signal will disappear. A new singlet for the acetal proton (-CH(OR)₂) will appear around δ 5.5-6.0 ppm. New signals for the alkoxy groups (-OR) will also be present (e.g., a singlet around δ 3.3-3.5 ppm for a dimethyl acetal).

References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 394-398.
  • Wikipedia contributors. (2023, December 27). Thiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Zhang, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 407-415.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
  • Cook, A. H., & Heilbron, I. M. (1949). The chemistry of the thiazoles. Chemical Reviews, 45(1), 1-44.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

  • Bruker. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Bruker.
  • Guzmán, A., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(15), 13385–13392.
  • Vernin, G. (2008). General Synthetic Methods for Thiazole and Thiazolium Salts. In The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives (Vol. 34, pp. 1-275). John Wiley & Sons.
  • Ansari, A., & Ali, A. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(24), 7433.
  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved January 18, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Journal of Molecular Structure, 1248, 131454.
  • Mistry, S. N. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? [Online forum post]. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved January 18, 2026, from [Link]

  • Singh, R., & Sharma, P. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology, 9(1), 1-9.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 16(1), 1-15.
  • Geppert, M., et al. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene.
  • Google Patents. (1974). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • Kumar, V., et al. (2013). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 3(5), 153-158.
  • Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved January 18, 2026, from [Link]

  • Raj, R., & Singh, P. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved January 18, 2026, from [Link]

  • Unacademy. (n.d.). Requirements For The Cannizzaro Reaction. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved January 18, 2026, from [Link]

  • ChemRxiv. (2022). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][5][9][10]triazole Derivatives. ChemRxiv.

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Preventing Dimerization of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 5-Phenyl-1,3-thiazole-2-carbaldehyde. As a valued partner in your research and development endeavors, we understand that working with highly reactive intermediates like this aromatic heterocyclic aldehyde can present unique challenges. This guide has been developed by our team of application scientists to provide you with in-depth technical assistance, troubleshooting strategies, and best practices to ensure the stability and successful application of this compound in your experiments. Our goal is to empower you with the knowledge to anticipate and prevent common issues, particularly the unwanted dimerization of this valuable synthetic building block.

Quick Reference Guide

For immediate assistance, please refer to the table below for common issues and their solutions. For a more detailed explanation, please consult the relevant sections of this guide.

Problem Probable Cause(s) Quick Solution(s)
Low yield of desired product Dimerization of the starting aldehyde; Oxidation to carboxylic acid.Purify the aldehyde before use; Run the reaction under an inert atmosphere; Use freshly distilled, anhydrous solvents.
Appearance of an unexpected, less polar spot on TLC Formation of the benzoin-type dimer.See Troubleshooting Guide 1 for analysis and reaction condition adjustments.
Solid aldehyde has become a viscous oil or has changed color upon storage Dimerization and/or degradation.Assess purity via NMR or LC-MS; Purify by column chromatography or recrystallization.
Inconsistent reaction outcomes Variable purity of the aldehyde starting material.Implement a standard purification and storage protocol for the aldehyde before use.

Part 1: Understanding the Dimerization of this compound

A common challenge encountered with this compound is its propensity to undergo self-condensation, leading to the formation of a dimer. This not only consumes the starting material, resulting in lower yields of the desired product, but also complicates purification. Understanding the mechanism of this dimerization is the first step toward preventing it.

Proposed Dimerization Mechanism: A Benzoin-Type Condensation

Unlike aldehydes with α-hydrogens, this compound is non-enolizable . This means it cannot undergo the typical base-catalyzed aldol condensation, which requires the formation of an enolate.[1] Instead, the most plausible pathway for dimerization is a benzoin-type condensation .[2]

This reaction is characterized by the "umpolung" (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile and attacks a second, electrophilic aldehyde molecule.[3] This process is typically catalyzed by a nucleophile, such as cyanide or an N-heterocyclic carbene (NHC).[2]

Given the structure of this compound, the thiazole ring itself can play a role in catalyzing this reaction, especially in the presence of a base. The reaction proceeds through the formation of a key intermediate, often referred to as the "Breslow intermediate," which is a resonance-stabilized carbanion that acts as the nucleophile.[4]

Below is a diagram illustrating the proposed benzoin-type dimerization mechanism.

BenzoinCondensation cluster_step1 Step 1: Nucleophilic Attack and Proton Transfer cluster_step2 Step 2: Attack on Second Aldehyde Molecule cluster_step3 Step 3: Proton Transfer and Catalyst Regeneration Aldehyde1 5-Phenyl-1,3-thiazole- 2-carbaldehyde Intermediate1 Thiazolium Ylide (Nucleophilic Carbene) Aldehyde1->Intermediate1 Formation of nucleophile Aldehyde2 5-Phenyl-1,3-thiazole- 2-carbaldehyde (Electrophile) Catalyst Base (e.g., OH⁻) Catalyst->Aldehyde1 Deprotonation at C2 of thiazole ring Intermediate1->Aldehyde2 Nucleophilic attack Adduct Tetrahedral Intermediate Aldehyde2->Adduct Dimer Benzoin-type Dimer (α-hydroxy ketone) Adduct->Dimer Proton transfer & catalyst elimination

Caption: Proposed benzoin-type dimerization of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the visual signs of dimerization in my sample of this compound?

A pure sample of this compound should be a solid. If your sample has become a viscous oil, a gum, or has significantly darkened in color, it is likely that dimerization or other degradation has occurred.[5] You may also observe a decrease in the characteristic odor of the aldehyde.

Q2: What factors promote the dimerization of this aldehyde?

The primary factors that promote dimerization are:

  • Presence of base: Even trace amounts of basic impurities can catalyze the reaction.

  • Elevated temperatures: Heat can accelerate the dimerization process.

  • Presence of moisture: Water can facilitate proton transfer steps in the dimerization mechanism.

  • Exposure to air and light: While dimerization is the primary concern, oxidation to the corresponding carboxylic acid can also occur, and the acidic product can, in turn, catalyze further degradation.[5]

Q3: How can I prevent dimerization during a chemical reaction?

To minimize dimerization during a reaction:

  • Use purified aldehyde: Ensure your starting material is free from dimeric and acidic impurities.

  • Maintain an inert atmosphere: Run your reaction under nitrogen or argon to prevent oxidation.

  • Use anhydrous solvents: Traces of water can promote side reactions.

  • Control the temperature: If your desired reaction allows, run it at a lower temperature to slow the rate of dimerization.

  • Slow addition of reagents: If your reaction involves a base, consider adding it slowly to the reaction mixture to avoid a high localized concentration.

Q4: What are the optimal storage conditions for this compound?

Proper storage is critical for maintaining the purity and reactivity of this aldehyde. We recommend the following storage conditions:

Parameter Recommendation Rationale
Temperature 2-8 °CSlows the rate of dimerization and degradation.[6]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation to the carboxylic acid.[6]
Container Amber glass vial with a tight-fitting capProtects from light and air exposure.[3]
Purity Store only the purified, solid aldehydeImpurities can catalyze degradation over time.

Part 3: Troubleshooting Guides

Scenario 1: My reaction yield is low, and I observe an unexpected, less polar spot on my TLC plate.

Analysis: This is a classic sign of dimerization. The benzoin-type dimer is typically less polar than the starting aldehyde due to the formation of an intramolecular hydrogen bond in the α-hydroxy ketone product, which reduces its interaction with the polar stationary phase (e.g., silica gel).

Troubleshooting Steps:

  • Characterize the Byproduct:

    • Isolate the byproduct by column chromatography.

    • Analyze the byproduct by mass spectrometry. The expected mass of the dimer will be twice the molecular weight of the starting aldehyde.

    • Obtain a ¹H NMR spectrum. The disappearance of the aldehydic proton signal and the appearance of new signals corresponding to the methine and hydroxyl protons are indicative of the dimer.

  • Optimize Reaction Conditions:

    • Re-purify the Aldehyde: Before your next attempt, purify the starting aldehyde using the protocol in Part 4.

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the dimerization pathway.

    • Modify the Order of Addition: If your reaction uses a base, try adding the aldehyde to a solution of the base and other reagents, rather than adding the base to the aldehyde. This can prevent a high concentration of the aldehyde in the presence of the base.

Scenario 2: My solid this compound has turned into a sticky solid or oil during storage.

Analysis: This indicates that the aldehyde has undergone dimerization or other forms of degradation. The product is no longer pure and should not be used directly in a reaction without purification.

Troubleshooting Steps:

  • Assess the Purity:

    • Dissolve a small sample in an appropriate solvent (e.g., dichloromethane or ethyl acetate) and run a TLC to visualize the extent of impurity formation.

    • For a more quantitative assessment, obtain a ¹H NMR spectrum to determine the ratio of the aldehyde to the dimer and other impurities.

  • Purify the Aldehyde:

    • If the material is mostly solid with some oily residue, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • If the material is mostly oily, purification by column chromatography on silica gel is the most effective method. Refer to the purification protocol in Part 4.

Part 4: Protocols for Prevention and Purification

Protocol 1: Purification of this compound by Column Chromatography

This protocol is recommended for purifying the aldehyde from its dimer and other impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Rotary evaporator

  • Glass column and other standard chromatography glassware

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude aldehyde in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). The less polar dimer will elute first.

  • Collect Fractions: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the pure aldehyde. Monitor the fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the aldehyde and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the Product: Dry the purified solid aldehyde under high vacuum to remove any residual solvent.

Protocol 2: Recommended Handling and Storage

To ensure the long-term stability of this compound, adhere to the following procedure:

  • Upon Receipt or After Purification: Immediately transfer the solid aldehyde to a clean, dry amber glass vial.

  • Inert Atmosphere: Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.

  • Seal Tightly: Secure the cap tightly. For long-term storage, consider sealing the cap with parafilm.

  • Store Cold and Dark: Place the vial in a refrigerator at 2-8 °C, away from light sources.[6]

  • Use in the Lab: When taking a sample for a reaction, allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid. If possible, handle the solid in a glovebox or under a blanket of inert gas.

Part 5: Analytical Methods for Detection

Thin-Layer Chromatography (TLC) for Monitoring Dimerization

TLC is a quick and effective way to monitor the purity of your aldehyde and to track the progress of your reactions.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate is generally effective. Start with a ratio of 80:20 and adjust as needed to achieve good separation (Rf of the aldehyde between 0.3 and 0.5).

  • Visualization:

    • UV Light (254 nm): Both the aldehyde and the dimer are aromatic and will be UV active, appearing as dark spots.

    • Potassium Permanganate Stain: The aldehyde will react with the permanganate stain, appearing as a yellow spot on a purple background. The α-hydroxy ketone dimer will also be oxidized.

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones and will produce a yellow-to-red spot.

By co-spotting your reaction mixture with the pure starting aldehyde, you can easily identify the consumption of the starting material and the formation of new, less polar byproducts like the dimer.

References

  • Organic Chemistry Portal. "Benzoin Condensation." Accessed January 17, 2026. [Link]

  • Wikipedia. "Benzoin condensation." Last modified October 26, 2023. [Link]

  • Ansari, M. A., & Bano, S. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 435–468. [Link]

  • University of California, Davis. "Benzoin Condensation." Chem 124B Lab Manual. [Link]

  • Knight, R. L., & Leeper, F. J. (1998). Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation. Journal of the Chemical Society, Perkin Transactions 1, (12), 1891-1894. [Link]

  • LibreTexts Chemistry. "The Aldol Reaction and Condensation of Ketones and Aldehydes." Last updated May 30, 2020. [Link]

Sources

Technical Support Center: 5-Phenyl-1,3-thiazole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic building block. We will address common issues encountered in the laboratory and during pilot-scale production, providing in-depth, experience-based solutions.

Troubleshooting Guide: From Bench to Scale

This section addresses specific, practical problems that can arise during the synthesis and scale-up of this compound. The typical synthetic route involves the Hantzsch synthesis to form a 2-amino- or 2-unsubstituted-5-phenylthiazole core, followed by formylation, often via the Vilsmeier-Haack reaction.

Q1: My yield of the 5-phenylthiazole core via Hantzsch synthesis dropped significantly when I scaled up from 5 g to 200 g. What's going wrong?

This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

Possible Causes & Solutions:

  • Inefficient Mixing & Local Hotspots: The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is often exothermic.[1] On a small scale, heat dissipates quickly. On a larger scale, inefficient stirring can create localized hot spots, leading to byproduct formation and decomposition of starting materials or the product.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitch blade or anchor) to ensure homogenous mixing. Monitor the internal reaction temperature with a probe and control the rate of addition of one reagent to maintain the target temperature.

  • Purity of Starting Materials: Impurities in reactants, such as the α-haloketone or thioamide, can initiate side reactions that become significant at a larger scale.[2] For instance, oxidized thioamides can lower yield.

    • Solution: Verify the purity of all starting materials via NMR, melting point, or titration before use.[2] If necessary, recrystallize or purify the reagents. Using anhydrous solvents is also recommended as water can interfere with the reaction.[2]

  • Reaction Time and Monitoring: Simply multiplying the lab-scale reaction time may not be appropriate.

    • Solution: Implement in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. The reaction is complete when the limiting reagent is consumed. This avoids prolonged heating that can degrade the product.

Q2: The Vilsmeier-Haack formylation of my 5-phenylthiazole is giving me a dark, tarry mixture with very low yield of the desired aldehyde. How can I fix this?

The Vilsmeier-Haack reaction uses a potent electrophile (the Vilsmeier reagent, formed from POCl₃ and DMF) which can be aggressive and non-selective if not controlled.[3][4]

Possible Causes & Solutions:

  • Poor Temperature Control: The formation of the Vilsmeier reagent and its subsequent reaction with the thiazole ring are highly exothermic. An uncontrolled temperature rise is the most common cause of polymerization and tar formation.

    • Solution Protocol:

      • Pre-cool the DMF in the reactor to 0°C using an ice-salt bath.

      • Add phosphorus oxychloride (POCl₃) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10°C.

      • After forming the reagent, slowly add the 5-phenylthiazole substrate (dissolved in a minimal amount of DMF or other suitable solvent) while maintaining the low temperature.

      • Allow the reaction to warm slowly to room temperature only after the addition is complete and an initial IPC check (e.g., TLC) shows the reaction has started.

  • Incorrect Stoichiometry: An excess of the Vilsmeier reagent can lead to side reactions with the product aldehyde or other reactive sites.

    • Solution: Use a modest excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Perform a small-scale optimization study to find the ideal stoichiometry for your specific substrate.

  • Hydrolysis/Workup Issues: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[5] A rapid, uncontrolled quench can cause localized pH and temperature spikes.

    • Solution: Quench the reaction by slowly pouring it onto a vigorously stirred mixture of ice and a buffered aqueous solution, such as sodium acetate or sodium carbonate solution, to neutralize the strong acid and control the exotherm.[5]

Q3: I am struggling with the final purification. My this compound is an oil/low-melting solid that is difficult to crystallize and purify by column chromatography at scale.

Product isolation is a critical step where significant losses can occur.

Possible Solutions:

  • Optimize Crystallization:

    • Solvent Screening: Systematically screen a variety of solvent/anti-solvent systems. A good starting point is a moderately polar solvent where the aldehyde is soluble (e.g., isopropanol, ethyl acetate) and a non-polar anti-solvent where it is not (e.g., hexanes, heptane).

    • Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution to induce crystallization.

    • Temperature Gradient: Attempt a slow cooling profile rather than crash-cooling in an ice bath, as this promotes the formation of larger, purer crystals.

  • Derivative Formation: Convert the aldehyde to a stable, crystalline solid for purification, then regenerate the aldehyde.

    • Bisulfite Adduct Protocol:

      • Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol).

      • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The crystalline bisulfite adduct should precipitate.

      • Filter the solid adduct and wash it with cold ethanol and then ether to remove organic impurities.

      • To regenerate the aldehyde, suspend the adduct in water and add a mild base (e.g., aqueous sodium bicarbonate) or dilute acid (e.g., dilute HCl) and stir until the solid dissolves.

      • Extract the pure aldehyde with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Large-Scale Chromatography: If chromatography is unavoidable, consider switching from standard silica gel to a different stationary phase or using a medium-pressure liquid chromatography (MPLC) system for better resolution and throughput.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

Monitoring and controlling CPPs is essential for a reproducible and robust process. The key parameters are summarized below.

Process Step Critical Process Parameter (CPP) Impact on Quality/Yield Recommended Control Strategy
Hantzsch Synthesis TemperatureAffects reaction rate and byproduct formation. High temps can cause degradation.Use a reactor with a cooling jacket and an internal temperature probe. Control reagent addition rate.
Reagent StoichiometryExcess of either reagent can lead to side products (e.g., bis-thiazoles).[2]Accurately charge all reagents. Use IPCs to confirm consumption of the limiting reagent.
Vilsmeier Formylation Reagent Addition Rate & TemperatureUncontrolled exotherm leads to tar formation and drastically reduced yield.[6]Add POCl₃ and substrate slowly at 0-10°C. Use an efficient cooling system.
Workup pH and TemperatureEnsures complete hydrolysis of the iminium intermediate to the aldehyde and prevents product degradation.Quench slowly into a cooled, buffered aqueous solution with vigorous stirring.
Purification Crystallization Cooling RateA slow cooling rate promotes larger, purer crystals. Rapid cooling can trap impurities.Program a slow cooling ramp using a jacketed reactor.
Q: Are there safer or "greener" alternatives to the Vilsmeier-Haack reaction for the formylation step?

Yes, while the Vilsmeier-Haack reaction is common, its use of POCl₃ presents handling and waste disposal challenges.[6] Several alternatives are being explored, particularly in academic and green chemistry contexts.

  • Oxidation of 2-Hydroxymethyl-5-phenylthiazole: This two-step approach involves first creating the corresponding alcohol and then oxidizing it to the aldehyde.

    • Pros: Avoids POCl₃. Many mild and selective oxidizing agents are available (e.g., PCC, PDC, or Swern/Moffatt oxidation).

    • Cons: Adds a step to the synthesis, potentially lowering the overall yield.

  • Metal-Catalyzed Formylation: Some modern methods use transition metal catalysts with a formyl source (like formic acid or its derivatives).

    • Pros: Can offer high selectivity under milder conditions.

    • Cons: Catalyst cost, removal of metal residues from the final product, and may require significant process development.

  • Continuous-Flow Synthesis: Performing the Vilsmeier-Haack reaction in a continuous-flow reactor can significantly improve safety.[7]

    • Pros: The small reaction volume at any given time minimizes the risk of a thermal runaway. Superior heat and mass transfer lead to better control and potentially higher yields.[7]

    • Cons: Requires specialized equipment and expertise in flow chemistry.

Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

This diagram outlines a logical path for diagnosing yield issues during scale-up.

Troubleshooting_Yield start Low Yield at Scale check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction check_purity Verify Starting Material Purity (NMR, MP) start->check_purity check_conditions Review Process Conditions start->check_conditions incomplete Incomplete Reaction? check_reaction->incomplete purity_ok Purity Confirmed? check_purity->purity_ok temp_control Temperature Control Adequate? check_conditions->temp_control mixing_control Mixing Efficient? check_conditions->mixing_control byproducts Major Byproducts? incomplete->byproducts No increase_time Increase Reaction Time / Temp incomplete->increase_time Yes byproducts->check_purity No optimize_stoich Optimize Stoichiometry byproducts->optimize_stoich Yes purity_ok->check_conditions Yes purify_reagents Purify/Re-source Reagents purity_ok->purify_reagents No improve_heat_transfer Improve Heat Transfer (Jacketed Reactor) temp_control->improve_heat_transfer improve_mixing Improve Mixing (Overhead Stirrer) mixing_control->improve_mixing

Caption: A decision tree for troubleshooting low-yield issues.

General Synthesis and Formylation Workflow

This diagram illustrates the primary stages of the synthesis process.

Synthesis_Workflow cluster_0 Thiazole Core Synthesis cluster_1 Formylation cluster_2 Workup & Purification reagents α-Haloketone + Thioamide hantzsch Hantzsch Reaction (Heat, Solvent) reagents->hantzsch core_product 5-Phenylthiazole Derivative hantzsch->core_product formylation Electrophilic Substitution (0°C to RT) core_product->formylation vilsmeier_reagent Vilsmeier Reagent (POCl3 + DMF) vilsmeier_reagent->formylation iminium_salt Iminium Salt Intermediate formylation->iminium_salt hydrolysis Aqueous Hydrolysis (Buffered Quench) iminium_salt->hydrolysis extraction Extraction hydrolysis->extraction purification Crystallization / Chromatography extraction->purification final_product 5-Phenyl-1,3-thiazole- 2-carbaldehyde purification->final_product

Caption: General workflow for synthesis and formylation.

References

  • Rai, H. (2025). A Comprehensive Review on Green Synthesis of Heterocyclic Compounds: Indole, Quinoline, and Thiazole Derivatives. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS, 13(2). [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (2010). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

Sources

troubleshooting low conversion in 5-Phenyl-1,3-thiazole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles and improve your reaction outcomes.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry, appearing in various biologically active compounds.[1][2] Its synthesis, while conceptually straightforward, can be prone to issues such as low conversion, impurity formation, and difficult purifications. This guide is structured to provide a logical workflow for identifying and resolving these common problems.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the synthesis of this compound.

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors, often related to reagent quality, reaction conditions, or product stability.[3][4] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your starting materials (e.g., 2-amino-4-phenyl-1,3-thiazole) or reagents can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical. For formylation reactions like the Vilsmeier-Haack, precise control is essential.[3]

  • Atmospheric Moisture: Many reagents used in heterocyclic synthesis are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere where necessary.[3]

  • Product Degradation: The aldehyde product may be unstable under the reaction or workup conditions.[4]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. Depending on the synthetic route, these could be:

  • Unreacted Starting Material: Indicating incomplete conversion.

  • Over-formylation or formylation at different positions: In the case of Vilsmeier-Haack type reactions, reaction on the phenyl ring is a possibility, though less likely than on the electron-rich thiazole ring.[5]

  • Products of decomposition: The thiazole ring or the aldehyde functionality can degrade under harsh conditions.

  • Amidine formation: In Vilsmeier-Haack reactions, the intermediate iminium salt can react with nucleophiles other than water during workup.

Q3: How can I effectively purify this compound?

Purification can be challenging due to the polarity of the aldehyde. Common methods include:

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.

In-depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis of this compound, with a focus on the common Vilsmeier-Haack formylation route.

Problem 1: Low or No Conversion of Starting Material

Potential Causes & Solutions

Potential Cause Explanation Suggested Action
Inactive Vilsmeier Reagent The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.[6]Prepare the Vilsmeier reagent in situ under an inert atmosphere (N₂ or Ar). Use freshly distilled POCl₃ and anhydrous DMF.
Insufficient Reagent Stoichiometry An insufficient amount of the formylating agent will naturally lead to incomplete conversion.Increase the molar equivalents of the Vilsmeier reagent. A common starting point is 1.5 to 3 equivalents relative to the substrate.[6]
Low Reaction Temperature The formylation of less reactive substrates may require elevated temperatures to proceed at a reasonable rate.If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). Monitor the reaction progress carefully by TLC to avoid decomposition.
Short Reaction Time The reaction may simply not have had enough time to go to completion.Extend the reaction time and monitor the disappearance of the starting material by TLC or LC-MS.

Troubleshooting Workflow for Low Conversion

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Phenyl-1,3-thiazole-2-carbaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic aldehydes is paramount for predictable and efficient synthesis design. This guide provides an in-depth, objective comparison of the chemical reactivity of 5-Phenyl-1,3-thiazole-2-carbaldehyde and its common aromatic analogue, benzaldehyde. We will dissect their structural and electronic differences, present supporting experimental data, and provide robust protocols for independent verification.

Introduction: Structural and Electronic Foundations

At first glance, both this compound and benzaldehyde are aromatic aldehydes. However, the nature of their aromatic systems imparts dramatically different electronic characteristics to the carbonyl group, which is the primary determinant of their reactivity.

CompoundStructureMolecular FormulaMolecular Weight
This compound C₁₀H₇NOS[1]189.23 g/mol [1]
Benzaldehyde C₇H₆O[2][3]106.12 g/mol [3]

The key difference lies in the aromatic ring attached to the aldehyde functional group. Benzaldehyde features a simple benzene ring, a carbocyclic aromatic system. In contrast, this compound contains a thiazole ring, a five-membered heterocycle incorporating both a nitrogen and a sulfur atom.[4] This distinction is not trivial; the heteroatoms in the thiazole ring fundamentally alter the electronic landscape of the molecule.

The Decisive Factor: Electronic Effects on the Carbonyl Group

The reactivity of an aldehyde in nucleophilic addition reactions—its most characteristic transformation—is governed by the electrophilicity of the carbonyl carbon.[5] A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by nucleophiles.

Benzaldehyde: The phenyl group is generally considered weakly electron-donating or withdrawing depending on the reaction, but in the context of a carbonyl group, it can stabilize the electrophilic carbon through resonance. This delocalization of the partial positive charge onto the benzene ring makes the carbonyl carbon less electrophilic and, consequently, less reactive compared to aliphatic aldehydes.[6][7]

This compound: The 1,3-thiazole ring system behaves very differently. It is an electron-deficient (π-deficient) heterocycle.[8] The electronegative nitrogen atom, in particular, exerts a powerful electron-withdrawing inductive effect. This effect is most pronounced at the C2 position—the very carbon to which the aldehyde group is attached.[4][8] This strong inductive withdrawal of electron density significantly increases the partial positive charge on the adjacent aldehydic carbon, making it substantially more electrophilic than the carbonyl carbon in benzaldehyde.

The pi-electron delocalization in the thiazole ring contributes to its aromaticity, but it does not counteract the potent inductive effect of the heteroatoms in deactivating the C2 position towards electrophilic substitution and activating it towards nucleophilic attack.[4][9]

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A Comparative Analysis of 5-Phenyl-1,3-thiazole-2-carbaldehyde and 2-Phenyl-1,3-thiazole-4-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, thiazole derivatives stand out as a versatile scaffold, integral to numerous compounds with a wide array of biological activities. This guide provides a comparative overview of two isomeric phenyl-thiazole carbaldehydes: 5-Phenyl-1,3-thiazole-2-carbaldehyde and 2-Phenyl-1,3-thiazole-4-carbaldehyde. While direct comparative studies on these specific isomers are not extensively documented, this analysis will draw upon established structure-activity relationships (SAR) from the broader class of phenyl-thiazole derivatives to infer potential differences in their biological profiles. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced impact of substituent positioning on the biological activity of this important heterocyclic core.

Structural Isomers: A Subtle Shift with Potential Biological Consequences

The key difference between this compound and 2-Phenyl-1,3-thiazole-4-carbaldehyde lies in the substitution pattern on the thiazole ring. In the former, the phenyl group occupies position 5 and the carbaldehyde (an aldehyde group) is at position 2. In the latter, these positions are swapped: the phenyl group is at position 2 and the carbaldehyde at position 4. This seemingly minor structural alteration can significantly influence the molecule's stereochemistry, electronic properties, and ultimately, its interaction with biological targets.

Biological Activity Profile of Phenyl-Thiazole Scaffolds

The phenyl-thiazole core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. Understanding these provides a foundation for postulating the potential activities of our two target isomers.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of phenyl-thiazole derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrated notable anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines[1][2]. Similarly, novel thiazole derivatives have been investigated as potent inhibitors of Akt, a key protein in cancer cell survival pathways[3]. The substitution pattern on both the phenyl and thiazole rings plays a crucial role in determining the cytotoxic potency. For example, the presence of a 4-hydroxyphenyl group at the 4th position of the thiazole scaffold has been shown to significantly increase anticancer activity against C6 glioma cells[3].

Antimicrobial Activity

Phenyl-thiazole derivatives have also emerged as promising antimicrobial agents. They have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The position of substituents on the thiazole ring has been shown to directly impact antimicrobial efficacy. In a study comparing structural isomers of 2-phenyl-1,3-thiazole derivatives, the compound with a 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited greater antibacterial and antifungal activity compared to its isomer with the same group at the 4-position[4]. This highlights the critical role of the substitution pattern in determining the antimicrobial spectrum and potency.

Postulated Biological Activity: A Comparative Outlook

Based on the established SAR of related phenyl-thiazole compounds, we can extrapolate potential differences in the biological activity of this compound and 2-Phenyl-1,3-thiazole-4-carbaldehyde.

This compound: The placement of the phenyl group at position 5 and the electron-withdrawing carbaldehyde group at position 2 could influence its reactivity and binding affinity to biological targets. The carbaldehyde group at position 2 is adjacent to the sulfur atom, which may impact its electronic environment and potential as a Michael acceptor.

2-Phenyl-1,3-thiazole-4-carbaldehyde: With the phenyl group at position 2, this isomer may exhibit different steric and electronic properties. The phenyl ring at this position is a common feature in many biologically active thiazoles. The carbaldehyde at position 4 is adjacent to the nitrogen atom, which could influence its reactivity and interactions with target proteins differently than the 2-carbaldehyde isomer.

The following table summarizes the potential differences in their biological profiles based on analogous compounds.

Biological ActivityThis compound (Postulated)2-Phenyl-1,3-thiazole-4-carbaldehyde (Postulated)Rationale from Analogous Compounds
Anticancer May exhibit cytotoxic activity. The carbaldehyde at C2 could act as a reactive center.Likely to exhibit significant anticancer activity. The 2-phenylthiazole scaffold is a common feature in many anticancer agents.[1][2][3]The position of the phenyl group on the thiazole ring is a key determinant of anticancer potency.[3]
Antimicrobial Potential for antimicrobial effects. The specific substitution pattern needs experimental validation.May show potent antimicrobial activity. The 2-phenylthiazole scaffold has been associated with strong antimicrobial effects.[4]Isomeric position of substituents on the thiazole ring has been shown to significantly alter antimicrobial activity.[4]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these two isomers, the following experimental protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 2-Phenyl-1,3-thiazole-4-carbaldehyde (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Thiazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Thiazole Compounds B->C D Incubate for 18-24h C->D E Observe for Microbial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Conclusion and Future Directions

While this guide provides a predictive comparison based on existing literature, empirical testing is paramount to definitively characterize and compare the biological activities of this compound and 2-Phenyl-1,3-thiazole-4-carbaldehyde. The subtle yet significant difference in their isomeric structures warrants a thorough investigation to unlock their full therapeutic potential. Future research should focus on a head-to-head comparison of these isomers in a panel of cancer cell lines and against a broad spectrum of microbial pathogens. Mechanistic studies to identify their molecular targets would further elucidate the basis of their biological activities and guide the rational design of more potent and selective derivatives.

References

  • Al-Soud, Y. A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9583-9597. [Link]

  • Severina, A. O., et al. (2018). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 88(1), 175-181.
  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 11(1), 1-16.
  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

  • Turan-Zitouni, G., et al. (2016). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 21(10), 1362. [Link]

  • Ejaz, S., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Letters in Drug Design & Discovery, 19(4), 334-349.
  • Abdel-Aziz, M., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 14(13), 969-987. [Link]

  • Nastasă, C., et al. (2020). Design, Synthesis, and In Vitro Anti-Candida Evaluation of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives. Molecules, 25(18), 4234. [Link]

  • Patel, K. D., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • Desai, N. C., et al. (2011). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 15(3), 259-267.
  • Alam, M. S., et al. (2011). Cytotoxicity of New 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Chemical & Pharmaceutical Bulletin, 59(11), 1413-1416.
  • Rasheed, A., et al. (2015). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research, 7(3), 916-923.
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7310. [Link]

  • Cenmed Enterprises. 2-Phenyl-1,3-thiazole-4-carbaldehyde. [Link]

  • Abdel-Wahab, B. F., et al. (2003). Synthesis, Antimicrobial Activity of Some New 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole Derivatives and Theoretical Studies of Their Schiff's Base.
  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 192, 112187.
  • El-Naggar, A. M., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 24(2), 1599.
  • Kumar, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11849-11863.
  • Li, M., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 255. [Link]

  • Hassan, F. A., et al. (2011). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science, 14(1), 1-6.
  • Li, M., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 255. [Link]

  • Kuey, L. C., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Singh, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(8-S), 209-218.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4253.
  • Zhang, Z., et al. (2017). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 27(16), 3869-3873.
  • Pop, R., et al. (2021).

Sources

A Comparative Guide to the Antimicrobial Activity of Schiff Bases Derived from Phenyl-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the antimicrobial properties of Schiff bases incorporating the phenyl-thiazole moiety. Moving beyond a simple recitation of facts, we will explore the causal relationships behind their synthesis, the nuances of their antimicrobial performance against a spectrum of pathogens, and the detailed experimental frameworks required for their evaluation. Our objective is to furnish a scientifically rigorous resource that is both informative for strategic decision-making and practical for laboratory application.

Introduction: The Convergence of Thiazole and the Azomethine Bridge

The relentless evolution of microbial resistance necessitates a continuous search for novel antimicrobial agents. Within the vast landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiazole ring being a particularly privileged scaffold.[1][2] Thiazole derivatives are integral to a range of clinically significant drugs, valued for their diverse pharmacological activities.[3][4][5]

When the thiazole nucleus is chemically linked to an azomethine or imine group (-C=N-), the resultant structures are known as Schiff bases.[3] These compounds are formed through the condensation of a primary amine with a carbonyl compound.[6] The azomethine group is not merely a linker; it is a critical pharmacophore that has been shown to be essential for the biological activities of these molecules, including their antibacterial, antifungal, anti-inflammatory, and antiproliferative effects.[2][3][7][8] This guide focuses specifically on Schiff bases derived from phenyl-thiazole carbaldehydes, examining how structural modifications influence their efficacy against pathogenic microbes.

Synthesis of Phenyl-Thiazole Schiff Bases: A Methodical Approach

The synthesis of these Schiff bases is typically a straightforward condensation reaction. The core principle involves reacting a primary amine with a phenyl-thiazole carbaldehyde, often under reflux in an alcoholic solvent with a catalytic amount of acid to facilitate the dehydration process.[1][6][9]

General Synthetic Workflow

The diagram below illustrates the fundamental reaction for synthesizing the target Schiff bases. The process begins with the selection of a suitable phenyl-thiazole carbaldehyde and a primary amine, which are then reacted under specific conditions to yield the final Schiff base product.

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde 5-Phenyl-1,3-thiazole- 2-carbaldehyde reaction Condensation Reaction (Ethanol, Reflux) aldehyde->reaction amine Primary Amine (e.g., Substituted Aniline) amine->reaction schiff_base Thiazole Schiff Base reaction->schiff_base Dehydration (-H2O) catalyst Catalyst (e.g., Glacial Acetic Acid) catalyst->reaction

Caption: General workflow for the synthesis of thiazole Schiff bases.

Detailed Experimental Protocol: Synthesis

The following protocol provides a representative method for the synthesis of a Schiff base derived from a phenyl-thiazole carbaldehyde.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2-amino-4-phenylthiazole (or a similar amino-thiazole derivative) in 25 mL of absolute ethanol.

  • Aldehyde Addition: To this solution, add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde (e.g., 3-aldehydosalicylic acid).[9]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[9]

  • Reflux: Equip the flask with a condenser and reflux the mixture on a water bath for 4-6 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[9]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Recrystallization: Dry the purified product. For higher purity, the Schiff base can be recrystallized from a suitable solvent like ethanol.[9]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11][12]

Comparative Antimicrobial Performance

The antimicrobial efficacy of Schiff bases is evaluated by their ability to inhibit the growth of or kill pathogenic microorganisms. This is quantified primarily through two key parameters: the Zone of Inhibition and the Minimum Inhibitory Concentration (MIC) .

  • Zone of Inhibition: Determined by the agar disc diffusion method, this is a qualitative or semi-quantitative measure of the compound's activity. A larger diameter of the clear zone around the disc indicates greater sensitivity of the microbe to the compound.[1][13]

  • Minimum Inhibitory Concentration (MIC): Determined by the broth microdilution method, this is the lowest concentration of the compound that prevents visible growth of a microorganism. It is a more precise, quantitative measure of antimicrobial potency.[3][14]

Performance Data vs. Standard Antimicrobials

The following table summarizes representative antimicrobial activity data for various thiazole-derived Schiff bases against common bacterial and fungal strains, compared with standard drugs.

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Standard DrugZone of Inhibition (mm)MIC (µg/mL)
Schiff Base 1 [1]S. aureus (Gram +)15.00 ± 0.01-Amoxicillin17.00 ± 0.04-
Schiff Base 1 [1]E. coli (Gram -)14.40 ± 0.04-Amoxicillin18.00 ± 0.01-
Schiff Base 2 [3]L. monocytogenes (Gram +)-1.95Ciprofloxacin-3.9
Schiff Base 2 [3]S. aureus (Gram +)-31.25Ciprofloxacin-1.95
Schiff Base 2 [3]C. albicans (Fungus)-31.25-62.5Fluconazole-62.5
Schiff Base 3 [15]P. aeruginosa (Gram -)-375---
Schiff Base 3 [15]S. epidermidis (Gram +)-250---
Schiff Base 4 [13]B. subtilis (Gram +)20.3 ± 0.6-Ceftriaxone20.7 ± 0.6-
Schiff Base 4 [13]C. albicans (Fungus)30.3 ± 0.6-Amphotericin B16.7 ± 0.6-

Note: The specific structures of "Schiff Base 1-4" vary across the cited studies but are all based on a thiazole scaffold. Direct comparison requires consulting the original papers for exact structures.

Structure-Activity Relationship (SAR) Insights

The biological activity of these Schiff bases is highly dependent on their molecular structure. Key SAR observations include:

  • Substituents on the Aromatic Ring: The presence of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring of the amine or aldehyde moiety can significantly modulate antimicrobial activity. For instance, some studies report that chloro-substituted analogues exhibit enhanced antibacterial effects.[16]

  • The Azomethine (-N=CH-) Linkage: This imine group is crucial for bioactivity. It is believed that the polarity of this bond and its ability to form hydrogen bonds play a significant role in the interaction with microbial targets.

  • Chelation with Metal Ions: The antimicrobial activity of Schiff bases can be significantly enhanced upon complexation with metal ions (e.g., Cu(II), Co(II), Zn(II)).[17] The resulting metal complexes may have improved lipophilicity, allowing for better penetration through microbial cell membranes.[17]

Standardized Protocols for Antimicrobial Screening

To ensure reproducible and comparable results, standardized methodologies are critical. The following are detailed protocols for the most common in vitro antimicrobial assays.

Experimental Workflow for Antimicrobial Testing

G cluster_prep Preparation cluster_assays Assays cluster_results Data Acquisition culture Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) disk Agar Disc Diffusion culture->disk broth Broth Microdilution culture->broth media Prepare Agar/Broth Media (e.g., Mueller-Hinton) media->disk media->broth compound Prepare Test Compound Solutions (in DMSO) compound->disk compound->broth zoi Measure Zone of Inhibition (mm) disk->zoi mic Determine MIC (µg/mL) broth->mic

Caption: Standard workflow for in vitro antimicrobial susceptibility testing.

Protocol 1: Agar Disc Diffusion Method

This method is used to determine the zone of inhibition.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely.[1]

  • Inoculation: Prepare a microbial suspension equivalent to the 0.5 McFarland turbidity standard. Using a sterile cotton swab, evenly streak the entire surface of the MHA plates to create a lawn of bacteria.[1]

  • Disc Application: Sterilize 6 mm paper discs. Impregnate each disc with a known concentration of the test compound (e.g., 100 µ g/disc ).[3] A disc impregnated with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

  • Placement: Carefully place the impregnated discs onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.[1]

  • Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).[3]

Protocol 2: Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of the minimum inhibitory concentration.

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

  • Inoculation: Prepare a microbial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[3][14]

Conclusion and Future Horizons

Schiff bases derived from the 5-phenyl-1,3-thiazole scaffold consistently demonstrate significant potential as antimicrobial agents.[1][18] Their activity is profoundly influenced by the nature of substituents on the aromatic rings, with certain modifications leading to potency comparable or even superior to standard antibiotics, particularly against fungal pathogens.[3][13] The straightforward synthesis and the vast potential for structural diversification make this class of compounds highly attractive for further development.

Future research should focus on expanding the library of these derivatives to refine structure-activity relationships, elucidating their precise mechanisms of action, and evaluating the toxicity and in vivo efficacy of the most promising candidates. The enhanced activity observed in metal complexes also suggests a fertile avenue for creating next-generation antimicrobial drugs.[17]

References

  • A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. (2019). National Institutes of Health. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). National Institutes of Health. [Link]

  • Synthesis, Antimicrobial, and Antioxidant Evaluation of Some New Thiazole‐Schiff Base Derivatives. (2021). ResearchGate. [Link]

  • A brief Structure activity relationship (SAR) study of Schiff bases 14–25. (n.d.). ResearchGate. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PubMed Central. [Link]

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. (2024). RSC Publishing. [Link]

  • MRSA Inhibitory Activity of Some New Thiazole-based Schiff Bases: One-pot Synthesis and In Vitro Screening. (2025). PubMed. [Link]

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. (2024). RSC Publishing. [Link]

  • Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. (2024). Ahammed, M. S., et al..
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PubMed Central. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

  • synthesis-antibacterial-and-antioxidant-activities-of-thiazole-based-schiff-base-derivatives-a-combined-experimental-and-computational-study. (2021). Bohrium. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). Scilit. [Link]

  • ANTIBIOFILM ACTIVITY OF THIAZOLE SCHIFF BASES. (2016). TSI Journals. [Link]

  • Mean inhibition zone of the synthesized compounds in mm (mean ± SD) at... (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2003). National Institutes of Health. [Link]

  • (PDF) Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Thiazole Derived Sulfonamide-Schiff Bases: Green Synthesis and Biological Evaluation. (2022). IOSR Journal. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. (2020). Impactfactor.org. [Link]

  • Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6‐Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line. (2025). PubMed Central. [Link]

  • Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene a. (2024). Institute for Metal Physics, Kyiv. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,3-thiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-phenyl-1,3-thiazole-2-carboxamide derivatives, a class of compounds showing significant promise as c-Met kinase inhibitors for cancer therapy. While the core focus is on the 2-carboxamide series due to the availability of robust experimental data, the principles discussed offer valuable insights for the rational design of analogous compounds, including the corresponding 2-carbaldehyde derivatives. We will dissect the influence of various structural modifications on biological activity, supported by quantitative data from key studies, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Therapeutic Potential of the 5-Phenylthiazole Scaffold

The thiazole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. When coupled with a phenyl group at the 5-position, the resulting 5-phenylthiazole core serves as a versatile template for the development of potent and selective therapeutic agents.[3]

Recent research has highlighted the potential of 5-phenylthiazole derivatives as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[4] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, making it an attractive target for anticancer drug discovery. This guide will focus on a series of 5-phenyl-1,3-thiazole-2-carboxamide derivatives that have been systematically evaluated for their c-Met inhibitory activity, providing a clear roadmap for understanding their SAR.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 5-phenylthiazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the functional group at the 2-position of the thiazole core. The following sections detail the key SAR findings based on a comprehensive study of 5-phenyl-1,3-thiazole-2-carboxamide derivatives as c-Met inhibitors.[4]

Influence of Substituents on the 5-Phenyl Ring

The substitution pattern on the phenyl ring at the 5-position of the thiazole core is a critical determinant of c-Met inhibitory potency. Experimental data reveals a clear preference for electron-withdrawing groups (EWGs) over electron-donating groups (EDGs).

  • Electron-Withdrawing Groups (EWGs): The introduction of mono-EWGs such as fluorine, chlorine, and bromine on the phenyl ring generally leads to enhanced c-Met inhibitory activity. The position of the substituent is also crucial, with the following trend observed for inhibitory potency: 4-position > 2-position > 3-position . For instance, a derivative with a 4-fluoro substituent on the phenyl ring (Compound 51aa ) exhibited a significantly lower IC50 value (15.62 nM) compared to its 3-fluoro (Compound 51ab , IC50 = 23.24 nM) and 2-fluoro (Compound 51ac , IC50 = 18.49 nM) counterparts. A similar trend was observed for chlorine-substituted analogs.[4]

  • Electron-Donating Groups (EDGs): In contrast, the presence of EDGs on the 5-phenyl ring is generally detrimental to the inhibitory activity.

This suggests that the electronic properties of the 5-phenyl ring play a key role in the interaction with the c-Met kinase active site, likely influencing the overall conformation and binding affinity of the molecule.

The Role of the 2-Carboxamide Moiety and its Substituents

The carboxamide group at the 2-position of the thiazole ring serves as a crucial linker and its substitution pattern significantly impacts the biological activity. In the studied series, this carboxamide is further linked to a substituted phenyl ring, providing additional points for structural modification.

The nature of the substituent on the terminal phenyl ring of the carboxamide linker also plays a vital role. The presence of a 3-fluoro substituent on this ring was found to be beneficial for the activity.

The interplay between the substituents on the 5-phenyl ring and the 2-carboxamide moiety is complex and highlights the importance of a holistic approach to molecular design. The most potent compounds in the series incorporated favorable substitutions at both positions. For example, compound 51am (IC50 = 2.54 nM) features a 4-fluoro-3-(trifluoromethyl)phenyl group on the carboxamide nitrogen and a 3-fluoro substituent on the terminal phenyl ring of the linker.[4]

Data Summary: c-Met Inhibitory Activity

The following table summarizes the in vitro c-Met inhibitory activities of selected 5-phenyl-1,3-thiazole-2-carboxamide derivatives, illustrating the key SAR trends discussed above.

Compound IDR1 (on 5-Phenyl Ring)R2 (on Carboxamide Phenyl Ring)c-Met IC50 (nM)[4]
51a HH56.64
51b H4-F50.15
51aa 4-F3-F15.62
51ab 3-F3-F23.24
51ac 2-F3-F18.49
51ad 4-Cl3-F17.78
51ae 3-Cl3-F23.42
51ah 4-F3-F, 4-(4-methylpiperazin-1-yl)9.26
51ak 4-F3-F, 4-(4-ethylpiperazin-1-yl)3.89
51al 4-F3-F, 4-(4-isopropylpiperazin-1-yl)5.23
51am 4-F3-F, 4-(4-(2-hydroxyethyl)piperazin-1-yl)2.54
51an 4-F3-F, 4-(4-(2-methoxyethyl)piperazin-1-yl)3.73
Foretinib --1.90

Experimental Protocols

The synthesis and biological evaluation of these compounds involve standard medicinal chemistry and molecular biology techniques. The following provides a general overview of the methodologies employed.

General Synthetic Scheme

The synthesis of 5-phenyl-1,3-thiazole-2-carboxamide derivatives typically follows a multi-step sequence. A representative synthetic route is depicted below.

Synthetic Scheme A Substituted Thiobenzamide C Ethyl 5-(substituted phenyl)-1,3-thiazole-2-carboxylate A->C Hantzsch Thiazole Synthesis B Ethyl 2-chloro-3-oxobutanoate B->C D 5-(Substituted phenyl)-1,3-thiazole-2-carboxylic acid C->D Hydrolysis F Target 5-Phenyl-1,3-thiazole-2-carboxamide Derivative D->F Amide Coupling (e.g., HATU, DIPEA) E Substituted Aniline E->F

Caption: General synthetic route for 5-phenyl-1,3-thiazole-2-carboxamide derivatives.

Step-by-Step Methodology:

  • Hantzsch Thiazole Synthesis: A substituted thiobenzamide is reacted with an α-halo ketone, such as ethyl 2-chloro-3-oxobutanoate, to form the ethyl 5-(substituted phenyl)-1,3-thiazole-2-carboxylate core. This reaction is a classic and efficient method for constructing the thiazole ring.

  • Ester Hydrolysis: The resulting ethyl ester is hydrolyzed, typically using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF), to yield the corresponding carboxylic acid.

  • Amide Coupling: The 5-(substituted phenyl)-1,3-thiazole-2-carboxylic acid is then coupled with a desired substituted aniline to form the final carboxamide derivative. This step is commonly achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide).

In Vitro c-Met Kinase Assay

The inhibitory activity of the synthesized compounds against the c-Met kinase is typically evaluated using a biochemical assay.

Kinase Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection A Recombinant c-Met Kinase E Incubation A->E B Test Compound (various concentrations) B->E C Substrate (e.g., Poly(Glu,Tyr)) C->E D ATP D->E F Addition of Detection Reagent (e.g., ADP-Glo™) E->F G Luminescence Measurement F->G H Data Analysis (IC50 determination) G->H

Caption: A typical workflow for an in vitro c-Met kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Setup: The assay is performed in a multi-well plate format. Recombinant human c-Met kinase enzyme is incubated with varying concentrations of the test compounds.

  • Reaction Initiation: A substrate (e.g., a synthetic peptide or protein) and adenosine triphosphate (ATP) are added to initiate the phosphorylation reaction.

  • Detection: After a defined incubation period, a detection reagent is added to quantify the amount of ADP produced, which is directly proportional to the kinase activity. Commercially available kits like the ADP-Glo™ Kinase Assay are commonly used for this purpose. The signal, typically luminescence, is measured using a plate reader.

  • Data Analysis: The luminescence data is plotted against the compound concentrations, and the half-maximal inhibitory concentration (IC50) value is calculated using non-linear regression analysis.

Conclusion and Future Perspectives

The structure-activity relationship of 5-phenyl-1,3-thiazole-2-carboxamide derivatives provides a clear and compelling case for their development as c-Met kinase inhibitors. The key takeaways from the SAR analysis are the beneficial effects of electron-withdrawing substituents at the 4-position of the 5-phenyl ring and the crucial role of the substituted carboxamide moiety at the 2-position in achieving high potency.

These findings offer a rational basis for the design of novel and more potent analogs. Future efforts could explore:

  • Alternative substituents at the 2-position: While the carboxamide has proven effective, exploring other bioisosteric replacements, including the originally proposed carbaldehyde and its derivatives (e.g., oximes, hydrazones), could lead to compounds with improved pharmacological properties.

  • Further optimization of the carboxamide substituents: A more extensive exploration of the substitution patterns on the terminal phenyl ring of the carboxamide linker could yield further improvements in potency and selectivity.

  • Evaluation against other kinase targets: The 5-phenylthiazole scaffold is versatile, and derivatives could be screened against a broader panel of kinases to identify potential multi-targeted agents or compounds with novel selectivity profiles.

By leveraging the insights gained from the SAR of the 2-carboxamide series, researchers are well-positioned to advance the development of 5-phenylthiazole-based therapeutics for the treatment of cancer and other diseases.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 1865-1884. [Link]

  • Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Medicinal Chemistry, 2023,14, 1515-1528. [Link]

  • Antimicrobial phenylthiazole derivatives I–VI and design of targeted N‐phenylthiazoles 4 a–i. ResearchGate. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(1), 45-64. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6689. [Link]

  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. Iranian Journal of Toxicology, 12(1), 33-37. [Link]

  • The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Current Pharmaceutical Design, 28(43), 3469-3477. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Hematology & Oncology, 14(1), 1-28. [Link]

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry, 65(15), 10485-10503. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(4), 329-336. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(12), 2415-2426. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 329-336. [Link]

  • Design, synthesis, biological evaluation, and molecular modelling of 5-phenyl-benzo[d]thiazole-2-carboxamides as new anti-TB agents. Journal of Molecular Structure, 1351, 144293. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 19184-19197. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14(3), 1649-1667. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 19(2), e0297829. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 7(40), 35835-35849. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 555. [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Aldehydes: A Comparative Study of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Heterocyclic Aldehydes in Modern Synthesis

Heterocyclic aldehydes are foundational pillars in the architecture of complex organic molecules. Their intrinsic reactivity, governed by the nature of the heteroatom and the aromatic system, makes them indispensable building blocks in fields ranging from medicinal chemistry to materials science.[1][2] The aldehyde functional group serves as a versatile handle for a myriad of transformations, including carbon-carbon bond formations and the synthesis of elaborate heterocyclic systems.[3]

This guide provides a comparative analysis of four key heterocyclic aldehydes, with a primary focus on the increasingly important 5-Phenyl-1,3-thiazole-2-carbaldehyde . We will objectively compare its properties and reactivity against three widely utilized analogues: Furan-2-carbaldehyde (Furfural) , Thiophene-2-carbaldehyde , and Pyrrole-2-carbaldehyde . For researchers and drug development professionals, understanding the subtle yet significant differences in the reactivity and physicochemical properties of these aldehydes is paramount for designing efficient synthetic routes and novel molecular entities. The thiazole moiety, in particular, is a privileged scaffold in medicinal chemistry, known to be a core component in numerous FDA-approved drugs.[4][5]

Physicochemical and Spectroscopic Properties: A Foundation for Comparison

The inherent properties of a starting material dictate its handling, solubility, and reaction kinetics. The introduction of different heteroatoms (O, S, N) and substituents (Phenyl group) creates significant variations in polarity, melting and boiling points, and spectroscopic signatures among these aldehydes.

Comparative Physicochemical Data

The following table summarizes the key physical properties of the four aldehydes under review. The presence of the phenyl group and the thiazole ring in our target compound results in a higher molecular weight and a solid state at room temperature, distinguishing it from the other liquid aldehydes.

PropertyThis compoundFuran-2-carbaldehydeThiophene-2-carbaldehydePyrrole-2-carboxaldehyde
Molecular Formula C₁₀H₇NOS[6]C₅H₄O₂[7][8]C₅H₄OS[9][10][11]C₅H₅NO[12]
Molecular Weight 189.23 g/mol [6]96.09 g/mol [7]112.16 g/mol [9]95.10 g/mol [12]
Appearance Yellow Solid[13]Colorless to brown oily liquid[7][14]Colorless to pale yellow liquid[9]Pale yellow to light brown crystalline solid[12]
Melting Point Not specified, solid at RT-37 °C[8]<10 °C[10][15]43-46 °C[16]
Boiling Point 365.6 °C (Predicted)[13]162 °C[8]198 °C[10][11]217-219 °C[16]
Solubility Soluble in common organic solvents83 g/L in water; soluble in organic solvents[8]Insoluble in water; miscible with most organic solvents[10][17]Insoluble in water; soluble in chloroform, DMSO, methanol[16][18]
Spectroscopic Signatures

Confirming the identity and purity of these aldehydes is routinely achieved via NMR and IR spectroscopy. The aldehyde proton (CHO) provides a highly characteristic, deshielded singlet in the ¹H NMR spectrum, typically observed between δ 9-10 ppm. The heterocyclic protons offer unique splitting patterns and chemical shifts that are diagnostic for each ring system.

Spectroscopic DataThis compoundFuran-2-carbaldehydeThiophene-2-carbaldehydePyrrole-2-carboxaldehyde
¹H NMR (CHO) ~ δ 9.5-10.5 ppm (s, 1H)~ δ 9.6 ppm (s, 1H)~ δ 9.9 ppm (s, 1H)~ δ 9.5 ppm (s, 1H)
¹³C NMR (CHO) ~ δ 180-190 ppm~ δ 178 ppm~ δ 183 ppm~ δ 179 ppm
IR (C=O stretch) ~ 1670-1690 cm⁻¹~ 1675 cm⁻¹~ 1665 cm⁻¹~ 1660 cm⁻¹

Note: The values above are approximate and can vary based on the solvent and instrument used.

Comparative Reactivity in Key C-C Bond-Forming Reactions

The electronic nature of the heterocyclic ring directly influences the electrophilicity of the aldehyde's carbonyl carbon, thereby modulating its reactivity. The general order of aromaticity and electron-donating ability of the heteroatom is pyrrole > furan > thiophene.[19] This has profound implications for reactions involving nucleophilic attack on the carbonyl group.

G Thiazole Thiazole Aldehyde Aldehyde Thiazole->Aldehyde Increases Carbonyl Electrophilicity (Reactivity) Pyrrole Pyrrole Pyrrole->Aldehyde Decreases Carbonyl Electrophilicity (Reactivity)

The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[20] The reaction rate is highly dependent on the electrophilicity of the aldehyde.

// Nodes start [label="Start: Aldehyde &\nActive Methylene Compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Add Mild Base\n(e.g., Piperidine)"]; step2 [label="2. Formation of Nucleophilic Enolate"]; step3 [label="3. Nucleophilic attack on\nAldehyde Carbonyl"]; step4 [label="4. Formation of\nβ-hydroxy Intermediate"]; step5 [label="5. Spontaneous Dehydration\n(Elimination of H₂O)"]; end [label="End Product:\nα,β-Unsaturated Compound", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2 [label="Deprotonation"]; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; } dot Caption: Step-by-step workflow for the Knoevenagel condensation.

  • This compound: The thiazole ring is considered electron-withdrawing due to the electronegativity of the nitrogen atom. This effect enhances the electrophilicity of the carbonyl carbon, making this aldehyde highly reactive in Knoevenagel condensations. The phenyl group at the 5-position further contributes to this electronic effect through conjugation.

  • Thiophene-2-carbaldehyde: Thiophene is less aromatic than benzene and the sulfur atom is only weakly electron-donating. Consequently, thiophene-2-carbaldehyde is quite reactive, participating readily in condensation reactions.[9]

  • Furan-2-carbaldehyde: The oxygen in furan is more electronegative and less effective at donating its lone pair into the ring compared to nitrogen in pyrrole. Furfural is therefore more reactive than pyrrole-2-carboxaldehyde and is a versatile substrate for condensations.[7]

  • Pyrrole-2-carboxaldehyde: The nitrogen atom in pyrrole is strongly electron-donating, which significantly increases the electron density of the ring. This effect partially deactivates the attached aldehyde group towards nucleophilic attack, making it the least reactive of the four. Reactions may require harsher conditions or stronger catalysts.

Protocol: Representative Knoevenagel Condensation

This protocol describes a general procedure for the condensation of a heterocyclic aldehyde with malononitrile.

Objective: To synthesize 2-(5-phenyl-1,3-thiazol-2-ylmethylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Charge a round-bottom flask with this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture. Causality: Piperidine acts as a mild base, sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[20]

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes using a phosphorus ylide.[21][22] A key advantage is the precise control over the location of the newly formed double bond. The reaction proceeds through a betaine or oxaphosphetane intermediate.[21]

  • Reactivity Trend: The reactivity of the aldehydes in the Wittig reaction generally follows the same trend as in the Knoevenagel condensation, driven by the electrophilicity of the carbonyl carbon. Therefore, this compound is expected to be the most reactive, followed by the thiophene and furan analogues, with the pyrrole derivative being the least reactive. The Wittig reaction is a cornerstone for creating complex heterocyclic and carbocyclic compounds.[23][24]

Applications in Medicinal Chemistry and Materials Science

The choice of a heterocyclic aldehyde is often dictated by the desired properties of the final product. Each ring system imparts unique biological and physical characteristics.

// Core Aldehydes Thiazole [label="5-Phenyl-1,3-thiazole\n-2-carbaldehyde", fillcolor="#FBBC05"]; Thiophene [label="Thiophene\n-2-carbaldehyde", fillcolor="#F1F3F4"]; Furan [label="Furan\n-2-carbaldehyde", fillcolor="#F1F3F4"]; Pyrrole [label="Pyrrole\n-2-carboxaldehyde", fillcolor="#F1F3F4"];

// Applications App1 [label="Antifungal / Antibacterial\nAgents", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; App2 [label="Anticancer / Antiviral\nAgents", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; App3 [label="Conductive Polymers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; App4 [label="Flavor & Fragrance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; App5 [label="Diabetes Markers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; App6 [label="AChE Inhibitors", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Thiazole -> App1; Thiazole -> App2; Thiazole -> App6; Thiophene -> App1; Thiophene -> App2 [label="e.g., Teniposide\nprecursor"]; Thiophene -> App3; Furan -> App4; Furan -> App1 [label="Antiseptic\nproperties"]; Pyrrole -> App5 [label="e.g., Pyrraline"]; } dot Caption: Applications derived from core heterocyclic aldehydes.

  • This compound: The thiazole ring is a bioisostere for various functional groups and is prevalent in pharmacologically active compounds.[4] Derivatives have shown a vast range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5][25] Recent studies have also explored thiazole-based derivatives as potent acetylcholinesterase (AChE) inhibitors for potential Alzheimer's therapy.[26] The phenyl substituent can engage in beneficial π-π stacking interactions within biological targets, making this aldehyde a particularly attractive starting material for drug discovery.

  • Thiophene-2-carbaldehyde: This aldehyde is a precursor to many drugs, including the antihypertensive agent eprosartan.[11] Thiophene-containing polymers are also central to the field of conductive organic materials.[9] Furthermore, its derivatives have been studied for antibacterial and antifungal properties.[9]

  • Furan-2-carbaldehyde: Derived from biomass, furfural is a key platform chemical for "green chemistry".[27] Its derivatives are used in the synthesis of pharmaceuticals and as flavoring agents.[7] It also possesses antiseptic properties.[7]

  • Pyrrole-2-carboxaldehyde: This scaffold is found in many natural products.[28] Notably, it is a core component of pyrraline, a molecular marker for advanced glycation end products (AGEs) associated with diabetes.[28] It is also a key starting material for the synthesis of BODIPY dyes, which are important fluorescent probes in biotechnology.[18]

Conclusion

While all four heterocyclic aldehydes are valuable synthetic intermediates, This compound stands out for several reasons. Its heightened reactivity, stemming from the electron-withdrawing nature of the thiazole ring, facilitates efficient participation in crucial C-C bond-forming reactions like the Knoevenagel condensation and Wittig reaction. More importantly, the embedded 5-phenylthiazole scaffold is a highly privileged motif in medicinal chemistry, offering a direct route to molecules with a high potential for potent and specific biological activity. For drug development professionals, the combination of favorable reactivity and pharmacological relevance makes this compound a superior choice for the synthesis of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Thiophene-2-carbaldehyde | Solubility of Things.
  • MedchemExpress.com. (n.d.). Pyrrole-2-carboxaldehyde (Synonyms: 2-Formylpyrrole).
  • ChemBK. (n.d.). Thiophene-2-carbaldehyde.
  • Chang, M.-Y., et al. (2023). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate.
  • Hassan, F. A., et al. (2018). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science.
  • ChemicalBook. (n.d.). This compound.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Oxford Academic. (2023). 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds.
  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • ADDI. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds.
  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • Thermo Scientific Alfa Aesar. (n.d.). Thiophene-2-carboxaldehyde, 98+% 100 g.
  • Thermo Scientific Alfa Aesar. (n.d.). Pyrrole-2-carboxaldehyde, 99% 10 g.
  • Vertex AI Search. (n.d.). Furfural | Solubility of Things.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • Bentham Science Publisher. (n.d.). Synthesis, Reaction and Biological Activity of Thiazoles.
  • ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • Wikipedia. (n.d.). Furfural.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • OUCI. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective.
  • Industrial Chemicals. (n.d.). Buy Pyrrole-2-Carbaldehyde at Affordable Price, Grade.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • ChemicalBook. (n.d.). Pyrrole-2-carboxaldehyde | 1003-29-8.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • ChemicalBook. (n.d.). 2-Thiophenecarboxaldehyde | 98-03-3.
  • Heron, B. M. (n.d.). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS.
  • PubChem. (n.d.). 5-(Furan-2-yl)furan-2-carbaldehyde.
  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
  • PubChem. (n.d.). Furfural.
  • MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors.
  • ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][9][29][30]triazole Derivatives. Retrieved January 18, 2026, from

  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • CymitQuimica. (n.d.). This compound.
  • University of Glasgow. (n.d.). Heterocyclic Chemistry.
  • PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • University of Thi-Qar Journal. (2017). Synthesis And Characterization Of Some New Five Membering Ring Compounds Such As Thiazolidinones and γ –Lactams.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • ChemicalBook. (n.d.). 2-PHENYL-1,3-THIAZOLE-5-CARBALDEHYDE | 1011-40-1.
  • PubChem. (n.d.). 1,3-Thiazole-2-carbaldehyde.

Sources

A Comparative Guide to the Synthesis and Validation of 5-Phenyl-1,3-thiazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anti-cancer drugs.[1][2][3] The compound 5-Phenyl-1,3-thiazole-2-carbaldehyde, in particular, serves as a critical building block for the synthesis of more complex, biologically active molecules. The aldehyde functional group at the 2-position is a versatile handle for further chemical transformations, making the efficient and verifiable synthesis of this scaffold a topic of paramount importance for researchers in drug discovery.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound and its derivatives. We will dissect the venerable Hantzsch thiazole synthesis and contrast it with alternative methodologies. Beyond mere protocols, we will explore the underlying chemical principles, the rationale for specific experimental conditions, and a rigorous framework for the validation of the final products, ensuring both structural integrity and purity.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic pathway is often a trade-off between yield, reaction time, substrate scope, and the availability or hazard profile of the starting materials. Here, we compare the most prominent methods for the construction of the 5-phenyl-1,3-thiazole core.

Metric Hantzsch Thiazole Synthesis Cook-Heilbron Synthesis Alternative Methods (e.g., from Thioamides)
Typical Starting Materials α-Haloketone (e.g., 2-bromoacetophenone), Thioamideα-Aminonitrile, Carbon DisulfideThioamides, various cyclization agents
Key Intermediate Hydroxythiazoline5-Amino-2-mercaptothiazoleVaries
Reported Yields Generally high (can exceed 80-90%)[4]Moderate to goodVariable, often substrate-dependent
Reaction Conditions Mild to moderate heating (e.g., reflux in ethanol)Mild, often room temperature[5]Can require harsher conditions or catalysts
Key Advantages High yields, well-established, broad substrate scope[4][6]Utilizes different starting materials, good for 5-aminothiazoles[5][7]Can provide access to unique substitution patterns
Key Disadvantages Requires synthesis of α-haloketones (lachrymators)Primarily yields 5-amino derivatives requiring further modificationLess general, may have narrower scope

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in the late 19th century, remains the most widely utilized method for thiazole ring formation due to its reliability and high yields.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide.[2][8]

Causality of the Hantzsch Mechanism

The reaction proceeds through a well-defined, multi-step pathway. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen. This initial SN2 reaction forms an iminothioether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forms the five-membered hydroxythiazoline ring.

  • Dehydration: Under the reaction conditions (often with mild heating), the hydroxythiazoline intermediate readily dehydrates to form the stable, aromatic thiazole ring.[6]

The overall workflow for a typical Hantzsch synthesis followed by formylation is depicted below.

Hantzsch_Workflow cluster_synthesis Part 1: Hantzsch Synthesis cluster_formylation Part 2: Formylation cluster_validation Part 3: Validation start α-Haloketone + Thioformamide reaction Condensation & Cyclization (e.g., Reflux in Ethanol) start->reaction product 5-Phenyl-1,3-thiazole reaction->product formylation_reagents Formylating Agent (e.g., Vilsmeier-Haack) product->formylation_reagents final_product 5-Phenyl-1,3-thiazole- 2-carbaldehyde formylation_reagents->final_product purification Purification (Recrystallization/ Chromatography) final_product->purification characterization Spectroscopic & Chromatographic Analysis purification->characterization

Caption: Overall workflow for the synthesis and validation of this compound.

Experimental Protocol: Synthesis of 5-Phenyl-1,3-thiazole
  • Materials: 2-bromoacetophenone, thioformamide, absolute ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 eq) in absolute ethanol.

    • Add thioformamide (1.2 eq) to the solution. Scientist's Note: A slight excess of the thioamide is used to ensure the complete consumption of the limiting α-haloketone.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold water, and air dry.

    • Purify the crude 5-phenyl-1,3-thiazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Route: The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis offers an alternative pathway, particularly for producing 5-aminothiazoles.[5] This method involves the reaction of α-aminonitriles with reagents like carbon disulfide under mild conditions.[5][7][8]

Synthesis_Comparison h_start α-Haloketone + Thioamide h_product Substituted Thiazole h_start->h_product Hantzsch Synthesis (High Yield, General) target 5-Phenyl-1,3-thiazole Derivatives h_product->target Direct Route or Further Functionalization ch_start α-Aminonitrile + Carbon Disulfide ch_product 5-Aminothiazole ch_start->ch_product Cook-Heilbron Synthesis (Mild Conditions) ch_product->target Requires Deamination/ Further Modification

Caption: Comparison of Hantzsch and Cook-Heilbron synthetic routes.

While the direct synthesis of this compound is less common via this route, the resulting 5-aminothiazole can be a useful intermediate for creating a library of derivatives. The primary advantage is the use of different, readily available starting materials and exceptionally mild reaction conditions.[5]

Formylation of the Thiazole Ring

Once the 5-phenyl-1,3-thiazole core is synthesized, the aldehyde group must be introduced at the C2 position. The C2 proton of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms, making it susceptible to deprotonation and subsequent reaction with an electrophile.[1]

A common and effective method for this transformation is the Vilsmeier-Haack reaction .[9] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to act as the formylating agent.

Validation and Characterization: A Self-Validating System

The synthesis of a target compound is incomplete without rigorous validation of its structure and purity. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Chromatographic Analysis (TLC & HPLC)
  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The disappearance of starting material spots and the appearance of a single product spot (with an appropriate Rf value) indicates reaction completion and preliminary purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single, sharp peak in the chromatogram, ideally accounting for >95% of the total peak area, is a strong indicator of a pure compound.

Spectroscopic Characterization

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

Technique Expected Data for this compound Rationale
¹H NMR Singlet ~9.9-10.1 ppm (1H, -CHO); Singlet ~8.3-8.5 ppm (1H, H-4 of thiazole); Multiplet ~7.4-7.8 ppm (5H, Phenyl protons)The aldehyde proton is highly deshielded. The proton at C4 is in a distinct aromatic environment. The phenyl protons will show their characteristic splitting patterns.
¹³C NMR Peak ~185 ppm (C=O of aldehyde); Peaks ~160-170 ppm (C2 and C5 of thiazole); Peaks ~125-140 ppm (Phenyl carbons)The carbonyl carbon is significantly downfield. The carbons of the heterocyclic ring and the phenyl ring appear in their expected aromatic regions.
IR Spectroscopy Strong absorption band ~1690-1710 cm⁻¹ (C=O stretch of aldehyde); Bands ~1500-1600 cm⁻¹ (C=C and C=N aromatic stretching)These characteristic frequencies provide definitive evidence for the presence of the key aldehyde and aromatic functional groups.
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., for C₁₀H₇NOS, m/z = 189.03)Confirms the molecular formula and provides the most accurate assessment of the compound's mass.

Conclusion

The synthesis of this compound is most reliably achieved via a two-step process: an initial Hantzsch thiazole synthesis to form the 5-phenyl-1,3-thiazole core, followed by formylation at the C2 position. While alternative methods like the Cook-Heilbron synthesis exist, they are typically more suited for producing differently substituted analogues, such as 5-aminothiazoles. Rigorous validation through a combination of chromatographic and spectroscopic techniques is not merely a final step but an integral part of the synthetic process, ensuring the integrity of the data and the suitability of the compound for subsequent applications in drug discovery and development.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. (URL not available in search results)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Ţucă, A. C., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(21), 7539. Available from: [Link]

  • Gomha, S. M., et al. (2018). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 23(7), 1733. Available from: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Organic Chemistry. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube. (URL not available in search results)
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4059589A - Process for formylation.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Pentyl-1,3-thiazole. (URL not available in search results)
  • Gomaa, A. M. M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2990. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Anticancer Potential of 5-Phenyl-1,3-thiazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro anticancer activity of compounds derived from the versatile 5-Phenyl-1,3-thiazole-2-carbaldehyde scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental evaluation of this class of compounds.

The Thiazole Scaffold: A Privileged Structure in Anticancer Drug Discovery

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1] Its unique structural features, including the presence of nitrogen and sulfur heteroatoms, allow for diverse molecular interactions, making it an ideal framework for the design of novel therapeutic agents.[2] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][3] The anticancer efficacy of thiazole-containing drugs like Dasatinib and Ixazomib underscores the vast potential of this heterocyclic system in oncology.[4]

The this compound core, in particular, offers a reactive aldehyde group that serves as a versatile handle for the synthesis of a wide range of derivatives, such as Schiff bases, hydrazones, and pyrazolines. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.

Comparative Analysis of Anticancer Activity: A Look at Thiazole Derivatives

Schiff Base Derivatives

Schiff bases, formed by the condensation of the carbaldehyde with primary amines, are a prominent class of thiazole derivatives with significant anticancer activity.[5][6]

Compound TypeSubstitutionCancer Cell LineIC50 (µM)Reference
Thiazole Schiff Base4-FluorophenylMCF-7 (Breast)1.28 (µg/mL)[5]
Thiazole Schiff Base4-FluorophenylHepG2 (Liver)>100 (µg/mL)[5]
Thiazole Schiff Base4-FluorophenylHeLa (Cervical)25.4 (µg/mL)[5]

Note: IC50 values are presented as reported in the literature. Direct comparison should be made with caution due to variations in experimental conditions.

Hydrazone and Thiosemicarbazone Derivatives

Hydrazones and thiosemicarbazones are another important class of derivatives, often exhibiting potent and broad-spectrum anticancer activities.[7][8] Their mechanism of action can involve the induction of apoptosis and cell cycle arrest.[8][9]

Compound TypeSubstitutionCancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone4-FluorophenylMCF-7 (Breast)>500 (µg/mL)[10]
Thiazolyl Hydrazone4-ChlorophenylMCF-7 (Breast)125 (µg/mL)[10]
Thiazole ThiosemicarbazoneVariousHL60 (Leukemia)43-76[8]
Thiazole ThiosemicarbazoneVariousMCF-7 (Breast)43-76[8]
Pyrazole and Other Heterocyclic Derivatives

The aldehyde functionality of the parent scaffold can also be utilized to construct more complex heterocyclic systems, such as pyrazoles, which have shown promising anticancer activities.[11][12]

Compound TypeSubstitutionCancer Cell LineIC50 (µM)Reference
Pyrazole-Thiazole Hybrid5-Aryl-thiazoleHL-60 (Leukemia)1.35 - 4.78[11]
Pyrazole-Thiazole HybridN-acetylHL-60 (Leukemia)5.39 - 8.82[13]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of thiazole derivatives is often attributed to their ability to modulate critical cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][14] Two key pathways frequently implicated are the VEGFR-2 and PI3K/Akt/mTOR pathways.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][15] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[16] Several thiazole-based compounds have been identified as potent VEGFR-2 inhibitors.[17][18]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Angiogenesis, Cell Proliferation, Survival mTOR->Proliferation MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A typical workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It relies on the binding of Annexin V to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related thiazole derivatives, including Schiff bases, hydrazones, and pyrazolines, demonstrate their potent in vitro cytotoxic effects against a range of cancer cell lines. Mechanistic studies suggest that these compounds can exert their anticancer effects through the inhibition of key signaling pathways such as VEGFR-2 and PI3K/Akt.

Future research should focus on the systematic synthesis and evaluation of a focused library of compounds derived directly from this compound. This will enable a more precise understanding of the structure-activity relationships and the identification of lead candidates with optimized potency and selectivity. Further preclinical development, including in vivo efficacy and toxicity studies, will be crucial to translate the in vitro findings into potential clinical applications.

References

  • Adimule, V., Medapa, S., Rao, P. K., & Kumar, L. S. (2014). SYNTHESIS OF SCHIFF BASES OF 5-[5-(4-FLUOROPHENYL) THIOPHEN-2-YL]-1, 3, 4-THIADIAZOL-2-AMINE AND ITS ANTICANCER ACTIVITY. Pharmanest, 5(1), 1761-1768. [Link]

  • Al-Sa'idy, H. A. H., & Jawad, N. M. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1, 3, 4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. [Link]

  • Batran, R. Z., Ahmed, E. Y., Awad, H. M., Ali, K. A., & Abdel Latif, N. A. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(43), 30373-30391. [Link]

  • El-Sayed, N. N. E., & Abdelgawad, M. A. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Future Medicinal Chemistry, 15(3), 209-227. [Link]

  • Gomha, S. M., Abdelhady, H. A., Hassain, D. Z. H., Abdelmonsef, A. H., El-Naggar, M., Elaasser, M. M., & Mahmoud, H. K. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 795–809. [Link]

  • Hassan, A. S., El-Sayed, M. A. A., El-Hady, O. M., & Mohamed, A. A. (2024). Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2552639. [Link]

  • de Lima, D. P., da Silva, A. C. G., de Faria, A. R., & de Moraes, M. O. (2015). Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Revista Brasileira de Farmacognosia, 25(5), 487-492. [Link]

  • Mahmoud, H. K., Abdelhady, H. A., & Gomha, S. M. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[5][6][19]riazole Derivatives. ChemRxiv. [Link]

  • Özdemir, A., Gür, M., & Turan-Zitouni, G. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(10), 2533. [Link]

  • Refat, H. M., Fathi, M. M., & Ammar, Y. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Sharma, S., & Kumar, A. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery, 18(8), 867-892. [Link]

  • Taha, M. O., & Younis, H. M. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 29(20), 4731. [Link]

  • Verma, G., & Singh, J. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Youssef, A. M., & El-Sherbeny, M. A. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. American Journal of Heterocyclic Chemistry, 5(3), 55-70. [Link]

  • Zewde, T. T., & Fenta, T. G. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 1-17. [Link]

  • Al-Warhi, T., Rizk, O., & Atta-Allah, S. R. (2021). Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. Bioorganic Chemistry, 112, 104923. [Link]

  • Ahmed, E. Y., Batran, R. Z., Awad, H. M., Ali, K. A., & Abdel Latif, N. A. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(43), 30373-30391. [Link]

  • Youssef, A. M., & El-Sherbeny, M. A. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. American Journal of Heterocyclic Chemistry, 5(3), 55-70. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Al-Omair, M. A., & Al-Obaid, A. M. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 25(19), 4543. [Link]

  • Kwiecień, H., & Stefańska, J. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(17), 6331. [Link]

  • Turan-Zitouni, G., Özdemir, A., & Gür, M. (2017). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 22(12), 2097. [Link]

  • Abdelgawad, M. A., & Hayallah, A. M. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Future Medicinal Chemistry, 15(3), 229-251. [Link]

  • Abdellatif, K. R. A., & Abdelgawad, M. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5644. [Link]

  • Ionescu, M. A., & Avram, S. (2023). Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. Antioxidants, 12(9), 1675. [Link]

  • Abdelgawad, M. A., & Hayallah, A. M. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Future Medicinal Chemistry, 15(3), 229-251. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2018). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 23(11), 2969. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 5-Phenyl-1,3-thiazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This has propelled the search for novel antioxidant agents capable of mitigating oxidative damage. Within the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Specifically, derivatives built upon the 5-Phenyl-1,3-thiazole-2-carbaldehyde framework have garnered significant interest, serving as versatile precursors for compounds with potent free-radical scavenging capabilities.[3][4]

This guide offers an in-depth, objective comparison of the antioxidant performance of various derivatives synthesized from this core structure. We will dissect the structure-activity relationships (SAR), provide detailed experimental protocols for assessing antioxidant efficacy, and present supporting data to guide researchers in the field of drug discovery and development.

The Chemical Rationale: Why Thiazole Derivatives?

The therapeutic promise of thiazole derivatives stems from their unique electronic properties and structural versatility. The thiazole ring can engage in various non-covalent interactions and its substituents can be readily modified to fine-tune its biological activity.[2][5] The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals, a process influenced by the nature and position of substituents on the phenyl and thiazole rings.[5] For instance, the introduction of phenolic hydroxyl (-OH) groups or electron-donating moieties can significantly enhance radical scavenging potency.[4]

Comparative Analysis of Antioxidant Activity

The most direct way to compare antioxidant efficacy is by examining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies higher antioxidant potency. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6]

The following table summarizes the reported antioxidant activities of several classes of derivatives related to the 5-Phenyl-1,3-thiazole scaffold.

Derivative ClassSpecific Compound(s)AssayIC50 Value (µM)Standard (IC50, µM)Key Structural FeatureReference(s)
Thiazole-Carboxamides LMH6DPPH0.185 ± 0.049Trolox (3.10)p-tert-butylphenyl group[7][8]
LMH7DPPH0.221 ± 0.059Trolox (3.10)p-methoxyphenyl group[7][8]
LMH1DPPH0.316 ± 0.040Trolox (3.10)3,4-dimethoxyphenyl group[7][8]
Phenolic Hydrazinyl-Thiazoles Compound 5aABTS< 2.5Ascorbic Acid (3.01)2,4-dihydroxyphenyl, hydrazone linker[6]
Compound 7bABTS< 2.5Ascorbic Acid (3.01)2,4-dihydroxyphenyl, 4-phenylthiazole[6]
Thiazole-based Schiff Bases Compound 7DPPH~8.1Ascorbic Acid (22.6)2-hydroxyphenyl group[4]
Compound 9DPPH~8.2Ascorbic Acid (22.6)4-chlorophenyl group[4]

*Note: IC50 values for Schiff bases were converted from µg/mL to µM for approximate comparison.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships:

  • Influence of Phenolic Groups: The presence of hydroxyl (-OH) groups on the phenyl ring is a strong determinant of antioxidant activity. As seen in the phenolic hydrazinyl-thiazoles and certain Schiff bases, these groups can readily donate a hydrogen atom to stabilize free radicals, leading to potent scavenging activity that can even surpass standards like ascorbic acid.[4][6]

  • Role of Electron-Donating Groups: The exceptional activity of thiazole-carboxamides like LMH6 and LMH7 highlights the benefit of electron-donating groups.[7][8] The tert-butyl group on LMH6, for example, enhances potency, potentially by increasing lipophilicity for better interaction with lipid radicals and through electronic effects.[7]

  • Impact of the Hydrazone Linker: The hydrazone moiety (-C=N-NH-) found in many Schiff base and hydrazinyl derivatives is itself a significant contributor to antioxidant and antiradical activity, providing an additional site for radical neutralization.[9]

Experimental Design & Protocols

To ensure scientific rigor and reproducibility, a well-defined experimental workflow is paramount. The process involves synthesis, characterization, and subsequent evaluation of antioxidant capacity using standardized assays.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Antioxidant Screening cluster_3 Analysis synthesis Derivative Synthesis (e.g., Schiff Base Condensation) purification Purification (Recrystallization/Chromatography) synthesis->purification spectral Structural Confirmation (NMR, FT-IR, Mass Spec) purification->spectral assay In Vitro Assays (DPPH, ABTS) spectral->assay ic50 IC50 Value Calculation assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar G DPPH_radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow Hydrazine) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant_H Antioxidant (Ar-OH) Antioxidant_radical Antioxidant• (Stable Radical) Antioxidant_H->Antioxidant_radical - H•

Caption: Mechanism of DPPH radical scavenging via Hydrogen Atom Transfer (HAT).

Conclusion and Future Directions

The derivatives of 5-Phenyl-1,3-thiazole represent a highly promising class of antioxidant compounds. Structure-activity relationship studies consistently demonstrate that the strategic incorporation of phenolic hydroxyls and other electron-donating groups can yield derivatives with radical scavenging potencies that significantly exceed those of established standards like Trolox and Ascorbic Acid. [7][8]The versatility of the thiazole scaffold allows for extensive chemical modification, providing a robust platform for the rational design of novel therapeutic agents.

Future research should focus on synthesizing and evaluating a broader library of these derivatives to further refine SAR models. Investigating their performance in more complex biological systems, such as cell-based assays and in vivo models of oxidative stress, will be a critical next step in validating their therapeutic potential.

References

(Please note: The following is a consolidated list of references used for this guide. URLs are provided for verification.)

  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. (2024). PMC.[Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). PMC.[Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and. (2025). An-Najah Staff Site.[Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). International Journal of Chemistry and Technology.[Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2024). MDPI.[Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[3][6]riazole Derivatives. (2023). ChemRxiv.[Link]

  • Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. (2020). ResearchGate.[Link]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). PMC.[Link]

  • IC 50 values (μM) for DPPH scavenging ability of the compounds. (2020). ResearchGate.[Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PMC.[Link]

  • Synthesis, characterization and antioxidant activity of Schiff base ligand and its metal complexes containing thiazole moiety. (2026). ResearchGate.[Link]

  • Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. (n.d.). Journal of Chemical and Pharmaceutical Research.[Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior. (2021). Semantic Scholar.[Link]

  • Structure activity relationships of synthesized (E). (n.d.). ResearchGate.[Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). NIH.[Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). PMC.[Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Scite.[Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.[Link]

Sources

spectroscopic analysis comparison of 5-Phenyl-1,3-thiazole-2-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the thiazole scaffold is a cornerstone for the development of novel compounds with diverse biological and photophysical properties. The precise substitution pattern on this heterocyclic core is paramount, as even subtle isomeric changes can profoundly impact a molecule's therapeutic efficacy, target-binding affinity, and electronic characteristics. This guide offers an in-depth spectroscopic comparison of three key positional isomers of phenylthiazole carbaldehyde: 2-phenyl-1,3-thiazole-4-carbaldehyde , 4-phenyl-1,3-thiazole-2-carbaldehyde , and 5-phenyl-1,3-thiazole-2-carbaldehyde .

Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides the experimental framework and interpretive insights necessary for the unambiguous differentiation of these isomers. Understanding their distinct spectroscopic signatures is a critical first step in the rational design and synthesis of next-generation thiazole-based compounds.

The Isomers in Focus

The positional arrangement of the phenyl and carbaldehyde substituents on the thiazole ring dictates the electronic environment of each atom, giving rise to unique spectroscopic fingerprints.

isomers cluster_2_4 2-Phenyl-1,3-thiazole-4-carbaldehyde cluster_4_2 4-Phenyl-1,3-thiazole-2-carbaldehyde cluster_5_2 This compound 2_4 4_2 5_2

Figure 1. Molecular structures of the compared isomers.

Spectroscopic Analysis: A Comparative Approach

The following sections detail the expected and observed spectroscopic characteristics of each isomer, supported by experimental data where available.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating these isomers by revealing the chemical environment of each proton. The chemical shift (δ) of the thiazole and aldehyde protons are particularly diagnostic.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

IsomerAldehyde Proton (CHO)Thiazole ProtonPhenyl Protons
2-Phenyl-1,3-thiazole-4-carbaldehyde ~10.0 ppm (s)~8.5 ppm (s, H5)~7.4-8.0 ppm (m)
4-Phenyl-1,3-thiazole-2-carbaldehyde ~9.9 ppm (s)~7.8 ppm (s, H5)~7.3-7.9 ppm (m)
This compound ~9.8 ppm (s)~8.2 ppm (s, H4)~7.4-7.7 ppm (m)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, m = multiplet.

Expert Insights:

The electron-withdrawing nature of the carbaldehyde group significantly deshields the adjacent protons. In 2-phenyl-1,3-thiazole-4-carbaldehyde , the aldehyde proton is expected at a downfield chemical shift, and the H5 proton of the thiazole ring will also be deshielded[1]. For 4-phenyl-1,3-thiazole-2-carbaldehyde , the aldehyde proton at position 2 is influenced by the adjacent nitrogen and sulfur atoms, leading to a distinct chemical shift. The H5 proton in this isomer is generally observed at a slightly more upfield position compared to the H5 proton in the 2-phenyl-4-carbaldehyde isomer[2]. In This compound , the aldehyde proton at C2 will have a characteristic downfield shift, and the H4 proton will be the sole proton on the thiazole ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information, with the chemical shifts of the carbonyl carbon and the thiazole ring carbons being key differentiators.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

IsomerC=OC2 (Thiazole)C4 (Thiazole)C5 (Thiazole)
2-Phenyl-1,3-thiazole-4-carbaldehyde ~185 ppm~168 ppm~152 ppm~130 ppm
4-Phenyl-1,3-thiazole-2-carbaldehyde ~183 ppm~165 ppm~155 ppm~125 ppm
This compound ~184 ppm~167 ppm~140 ppm~145 ppm

Note: Chemical shifts are approximate.

Expert Insights:

The carbonyl carbon of the aldehyde typically resonates in the downfield region of the spectrum (180-200 ppm). The precise chemical shift is influenced by the electronic environment. The carbons of the thiazole ring also exhibit characteristic shifts. For instance, in 2-substituted thiazoles, C2 is the most deshielded carbon of the ring. In 4-substituted thiazoles, C4 is significantly affected by the substituent. A detailed analysis of the chemical shifts of all carbons in the thiazole ring and the phenyl group allows for a definitive assignment of the isomeric structure[3].

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is instrumental in confirming the presence of the key functional groups, particularly the carbonyl (C=O) stretch of the aldehyde.

Table 3: Key IR Absorption Frequencies

IsomerC=O Stretch (Aldehyde)C-H Stretch (Aldehyde)Aromatic C=C Stretch
2-Phenyl-1,3-thiazole-4-carbaldehyde ~1690 cm⁻¹~2820, ~2720 cm⁻¹~1600-1450 cm⁻¹
4-Phenyl-1,3-thiazole-2-carbaldehyde ~1685 cm⁻¹~2825, ~2725 cm⁻¹~1600-1450 cm⁻¹
This compound ~1680 cm⁻¹~2830, ~2730 cm⁻¹~1600-1450 cm⁻¹

Expert Insights:

All three isomers will exhibit a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the substituent position on the thiazole ring. A key diagnostic feature for aldehydes is the presence of two weak to medium C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹, often referred to as "aldehyde Fermi doublets." The presence of aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region confirms the phenyl substituent. While the IR spectra will share these general features, minor shifts in the fingerprint region (below 1500 cm⁻¹) can provide additional clues for differentiation when comparing spectra of pure isomers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the isomers and provides valuable structural information through the analysis of fragmentation patterns. All three isomers have the same molecular formula (C₁₀H₇NOS) and a molecular weight of approximately 189.24 g/mol .

Expert Insights:

The mass spectrum for all three isomers will show a molecular ion peak (M⁺) at m/z = 189. The fragmentation patterns, however, can differ and provide clues to the substitution pattern. Common fragmentation pathways may include:

  • Loss of the formyl radical (-CHO): A peak at m/z = 160 (M-29).

  • Loss of carbon monoxide (-CO): A peak at m/z = 161 (M-28).

  • Cleavage of the thiazole ring: This will lead to a series of fragment ions characteristic of the specific substitution pattern. For example, the fragmentation of 2-phenyl-1,3-thiazole-4-carbaldehyde might preferentially yield fragments corresponding to the benzonitrile cation (C₆H₅CN⁺, m/z = 103) and a fragment from the 4-carbaldehyde-thiazole portion. In contrast, the fragmentation of 4-phenyl-1,3-thiazole-2-carbaldehyde might show a more prominent phenylacetylene fragment.

fragmentation M Molecular Ion (M⁺) m/z = 189 M_minus_CHO [M-CHO]⁺ m/z = 160 M->M_minus_CHO - CHO M_minus_CO [M-CO]⁺ m/z = 161 M->M_minus_CO - CO Fragments Ring Cleavage Fragments M->Fragments

Figure 2. General Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample with dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron ionization (EI) at 70 eV is a common method for generating fragment ions.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis NMR_prep Dissolve in Deuterated Solvent NMR_acq ¹H & ¹³C NMR Spectrometer NMR_prep->NMR_acq IR_prep Prepare KBr Pellet or Thin Film IR_acq FTIR Spectrometer IR_prep->IR_acq MS_prep Direct Insertion or GC Injection MS_acq Mass Spectrometer MS_prep->MS_acq NMR_analysis Chemical Shifts Coupling Constants NMR_acq->NMR_analysis IR_analysis Functional Group Frequencies IR_acq->IR_analysis MS_analysis Molecular Ion Peak Fragmentation Pattern MS_acq->MS_analysis Identification Isomer Identification NMR_analysis->Identification IR_analysis->Identification MS_analysis->Identification Isomer Isomer Sample Isomer->NMR_prep Isomer->IR_prep Isomer->MS_prep

Figure 3. Spectroscopic Analysis Workflow.

Conclusion

The spectroscopic differentiation of phenylthiazole carbaldehyde isomers is a critical task in synthetic and medicinal chemistry. By leveraging the unique sensitivities of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently elucidate the substitution pattern of these valuable heterocyclic compounds. This guide provides a foundational understanding of the key spectroscopic features that distinguish 2-phenyl-1,3-thiazole-4-carbaldehyde, 4-phenyl-1,3-thiazole-2-carbaldehyde, and this compound, enabling more precise and efficient drug discovery and materials development endeavors.

References

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

  • ResearchGate. (2008). Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. Request PDF. Retrieved from [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylthiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-PHENYL-1,3-THIAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

  • CONICET. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Phenyl-1,3-thiazole-2-carbaldehyde via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

5-Phenyl-1,3-thiazole-2-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in numerous compounds investigated for a range of therapeutic activities, including anticancer and antimicrobial applications.[1][2][3] Given its role as a key intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the success, safety, and reproducibility of subsequent synthetic steps and the biological efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts.[1]

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such pharmaceutical intermediates.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the target compound from starting materials, byproducts, and degradation products. This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound, grounded in practical experimental data and the causal principles of chromatographic separation.

Synthetic Pathway and Potential Impurities

A common and effective method for synthesizing the target compound is a variation of the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound.[6] For this compound, a plausible route starts with 2-bromo-2-phenylacetaldehyde and thioformamide.

However, this process is not without potential pitfalls. A thorough understanding of the reaction mechanism allows us to anticipate likely impurities:

  • Unreacted Starting Materials: Residual 2-bromo-2-phenylacetaldehyde or thioformamide.

  • Byproducts: Self-condensation products of the aldehyde, or products from side reactions involving the reactive functional groups.

  • Isomers: Positional isomers if the starting materials are not regiochemically pure.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid, especially during workup or storage.

Synthesis_Workflow cluster_reactants Reactant1 2-Bromo-2-phenylacetaldehyde Reaction Hantzsch Thiazole Synthesis Reactant1->Reaction Reactant2 Thioformamide Reactant2->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Impurities Potential Impurities: - Unreacted Starting Materials - Byproducts - Oxidized Acid Crude->Impurities Final 5-Phenyl-1,3-thiazole- 2-carbaldehyde Purification->Final

Figure 1: General synthetic workflow for this compound.

Comparative HPLC Method Development

The primary challenge in developing a purity assay is achieving adequate resolution between the main analyte peak and all potential impurities. Reversed-Phase HPLC (RP-HPLC) is the method of choice for moderately polar compounds like our target molecule.[7][8] The separation is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase.

We will compare two common, yet distinct, RP-HPLC stationary phases to illustrate how column selection can dramatically impact separation efficiency:

  • Method A: Standard C18 (Octadecylsilane) Column: The industry workhorse, providing excellent hydrophobic retention.

  • Method B: Phenyl-Hexyl Column: A stationary phase containing a phenyl group linked by a hexyl chain. This offers an alternative selectivity mechanism through potential π-π interactions with the aromatic rings of the analyte and impurities.

Causality of Column Selection

The choice of a Phenyl-Hexyl column (Method B) is deliberate. Our target molecule contains both a phenyl ring and a thiazole ring. Aromatic impurities are also highly probable. The phenyl groups in the stationary phase can engage in π-π stacking interactions with these aromatic moieties, providing a different mode of separation compared to the purely hydrophobic interactions of a C18 column. This alternative selectivity can be crucial for resolving closely related aromatic compounds that may co-elute on a standard C18 phase.[9]

Performance Comparison

A synthesized batch of this compound was analyzed using both methods. The primary impurity of interest (Impurity X) was identified as the corresponding carboxylic acid, a common oxidation byproduct.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale & Analysis
Analyte Retention Time (t_R) 5.8 min6.5 minThe longer retention on the Phenyl-Hexyl column suggests stronger overall interactions, likely a combination of hydrophobic and π-π interactions.
Impurity X Retention Time (t_R) 5.6 min5.9 minThe carboxylic acid is more polar than the aldehyde, hence it elutes earlier as expected in RP-HPLC.
Resolution (R_s) 1.32.5This is the key differentiator. Method B provides baseline resolution (R_s > 2.0), which is essential for accurate quantification.[10] Method A's resolution is inadequate for reliable purity assessment.
Tailing Factor (T_f) for Analyte 1.11.0Both methods produce excellent, symmetrical peaks (ideal T_f = 1.0), indicating good column packing and mobile phase compatibility.
Theoretical Plates (N) for Analyte 12,50014,000Both columns demonstrate high efficiency, but the superior resolution of Method B is due to selectivity, not just efficiency.

Detailed Experimental Protocols

Trustworthiness in analytical science is built on reproducible, detailed methodologies.[11] The following protocols provide the necessary steps to replicate this analysis.

Protocol 1: Synthesis of this compound

(Note: This is a representative synthesis. All work should be conducted in a fume hood with appropriate personal protective equipment.)

  • Reaction Setup: In a round-bottom flask, dissolve thioformamide (1.0 eq) in ethanol.

  • Addition of Reactant: Slowly add 2-bromo-2-phenylacetaldehyde (1.0 eq) to the solution while stirring at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the final product.

Protocol 2: HPLC Purity Assessment (Method B - Recommended)
  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized batch into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • HPLC System and Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm (determined from UV scan of the analyte).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow Prep Sample & Standard Preparation (100 µg/mL) Injector Autosampler Inject 5 µL Prep->Injector Column Phenyl-Hexyl Column (30 °C) Injector->Column Pump HPLC Pump (Gradient Elution) Pump->Injector Detector DAD Detector (λ = 285 nm) Column->Detector Data Data Acquisition & Integration (Chromatogram) Detector->Data Report Purity Calculation (% Area) Data->Report

Figure 2: Workflow for the HPLC purity assessment of the synthesized compound.

Ensuring Trustworthiness: The Role of Method Validation

The comparison and protocols described represent a well-developed method. However, for use in a regulated environment, this analytical procedure must be formally validated according to guidelines such as those from the International Council for Harmonisation (ICH).[10] Validation is the documented evidence that the method is suitable for its intended purpose.[4][5][11]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10][11] Our choice of the Phenyl-Hexyl column was driven by the need for specificity.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

By subjecting the optimized HPLC method to this rigorous validation process, we establish a self-validating system that ensures the generation of trustworthy and reliable purity data for every batch of this compound synthesized.

References

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • International Conference on Harmonisation. (1996). ICH Q2B Guideline: Validation of Analytical Procedures: Methodology. Available at: [Link]

  • Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • Jaskowska, J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Cavalcanti, I. M. F., et al. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.).
  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Al-Ostath, R. A., et al. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Phenyl-1,3-thiazole-2-carbaldehyde (CAS No. 862494-59-5), ensuring that your commitment to excellence encompasses the entire research process.

Section 1: Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic aldehydes and related heterocyclic compounds are frequently classified as irritants. Direct contact with the solid or its solutions may cause skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Respiratory Irritation: As a fine solid powder, airborne dust may cause respiratory irritation (H335).[1] All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Aquatic Toxicity: Many complex organic molecules, particularly those containing heterocyclic rings, exhibit toxicity to aquatic life. Analogous compounds are noted as being very toxic to aquatic life with long-lasting effects (H410).[1] Therefore, this compound must never be disposed of down the drain.[4][5]

  • Combustibility: In the event of a fire, hazardous combustion gases, including nitrogen oxides (NOx) and sulfur oxides (SOx), may be produced.[1][3]

Based on these anticipated hazards, this compound must be managed as a hazardous waste.[5] This determination is the crucial first step in a compliant disposal pathway.

Safety and Chemical Profile: this compound
IUPAC Name This compound
CAS Number 862494-59-5[6][7]
Molecular Formula C₁₀H₇NOS[6][7]
Appearance Solid[6][7]
Anticipated GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation), H410 (Aquatic Toxicity)[1]
Required Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, lab coat.[2]
Engineering Controls Handle solid and prepare solutions in a certified chemical fume hood.[4]
Known Incompatibilities Strong oxidizing agents, strong bases, amines, strong reducing agents.[8][9]
Storage Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials.[2][8][9]

Section 2: Pre-Disposal Operations: Safe Handling and Waste Accumulation

Proper procedure begins the moment a chemical is designated as waste. Adherence to these steps prevents accidental exposure and ensures the waste is stored safely prior to collection.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation, under the control of the laboratory personnel.[10] This area must be clearly marked and used exclusively for hazardous waste.

Step 2: Select an Appropriate Waste Container

  • Compatibility is Key: Use a container made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[4][5] Never use metal containers for unknown or potentially reactive waste streams.

  • Condition and Closure: The container must be in good condition, free of leaks, and have a tightly sealing screw cap.[5][10] Containers must be kept closed except when actively adding waste.[5][10]

Step 3: Segregate Incompatible Wastes Chemical incompatibility is a primary cause of laboratory incidents. Aldehydes are known to react exothermically or dangerously with several chemical classes.

  • Segregation Protocol: Store the waste container for this compound in a secondary containment bin.[11] This bin must not contain wastes that are strong bases, strong oxidizing agents, or amines.[8][9][12] A physical barrier or separate cabinets should be used to enforce segregation.

Section 3: Step-by-Step Disposal Protocol

The following workflow provides a clear path from waste generation to its final, compliant disposal.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal & Documentation gen Waste Generated (Unused reagent, contaminated labware) char Characterize as Hazardous Waste (Based on irritant & ecotoxicity hazards) gen->char cont Select Compatible Container (HDPE or Glass, good condition) char->cont label_waste Affix 'Hazardous Waste' Label (Complete all fields immediately) cont->label_waste store Store in Designated SAA (At or near point of generation) label_waste->store seg Segregate Incompatibles (Use secondary containment) store->seg pickup Request Pickup from EHS (Do not exceed accumulation limits) seg->pickup manifest Transfer to Licensed Disposal Vendor (Sign manifest if required) pickup->manifest

Caption: Waste Disposal Workflow for this compound.

Protocol Details:

  • Waste Characterization: As soon as the material is deemed unusable, it is officially a waste. Based on the hazards identified in Section 1, it must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) framework.[13] While a specific EPA waste code is not listed, it should be treated as a toxic chemical waste. Your institution's Environmental Health and Safety (EHS) office or contracted waste vendor will make the final code determination (likely a D002 for corrosivity if pH is extreme in solution, or a toxicity code if it meets TCLP criteria).[13][14]

  • Labeling: Immediately affix a "Hazardous Waste" label to your selected container.[5][11]

    • Fill in all required information: "this compound," the full chemical name (no formulas or abbreviations), and all constituents if it is a mixture.[5]

    • Indicate the relevant hazards (Irritant, Environmental Hazard).

    • Record the accumulation start date (the date the first drop of waste enters the container).

  • Waste Accumulation:

    • Solid Waste: Collect pure, unused solid or labware (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed plastic bag or a wide-mouth container.

    • Solutions: If the waste is in a solution, collect it in a sealed, compatible liquid waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS office.

  • Disposal of Empty Containers: An empty container that held this compound must also be managed properly.

    • The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[5]

    • The first rinsate is considered hazardous waste and must be collected and added to your appropriate hazardous waste container.[5]

    • After triple rinsing and air-drying in a fume hood, the original labels must be completely removed or defaced before the container can be discarded as regular trash or recycled.[5]

  • Scheduling Pickup: Do not let waste accumulate indefinitely. Once the container is full or you are approaching your laboratory's accumulation time or volume limits (e.g., 55 gallons), contact your institution's EHS department to schedule a waste pickup.[10] They will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.[15]

Section 4: Emergency Procedures

Spill Response:

  • Small Spill (Solid): Wearing appropriate PPE, gently sweep the solid material to avoid creating dust. Place it in a sealed container and label it as hazardous waste. Clean the area with a solvent-moistened cloth (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.

  • Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line. Prevent others from entering the area.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8][9]

  • Inhalation: Move the affected person to fresh air.[8][9]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or information from this guide) to the medical personnel. [3]

By adhering to these rigorous, well-documented procedures, you build a culture of safety that protects you, your colleagues, and the environment, ensuring that your valuable research leaves a legacy of discovery, not liability.

References

  • Synthesis of thiazoles from aldehydes, amines, and element sulfur. ResearchGate. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. ResearchGate. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • 2-Phenyl-1,3-thiazole-5-carbaldehyde. PubChem. [Link]

  • Waste Code - RCRAInfo. US EPA. [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Nebraska Department of Environment and Energy. [Link]

  • Direct conversion of aldehydes to amides, tetrazoles, and triazines in aqueous media by one-pot tandem reactions. SciSpace. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. [Link]

  • EPA Hazardous Waste Codes. University of Maryland. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Compatibility Chart. U.S. Coast Guard. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel heterocyclic aldehyde, 5-Phenyl-1,3-thiazole-2-carbaldehyde presents a unique profile of chemical properties that are of significant interest in synthetic chemistry and drug discovery. Thiazole rings and their derivatives are recognized for their diverse biological activities.[1][2] This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research environment. The following procedures are grounded in established safety principles for handling similar chemical entities and are designed to be both comprehensive and readily implementable.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented, the known hazards of structurally related thiazole derivatives and aromatic aldehydes provide a strong basis for a cautious approach. The primary concerns associated with this class of compounds include:

  • Skin and Eye Irritation: Similar thiazole derivatives are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if they come into contact with the skin or are ingested.[5][6]

Given these potential hazards, adherence to stringent safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended equipment, with justifications rooted in risk mitigation.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that conform to ANSI Z87.1 standards. A face shield is recommended when there is a heightened risk of splashing.[7]Thiazole derivatives have the potential to cause serious eye irritation.[3] Goggles provide primary protection, while a face shield offers a secondary barrier against splashes, especially during transfers of the material.[7]
Hand Protection Disposable, powder-free nitrile gloves. For extended contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[7][8]Nitrile gloves offer good resistance to a variety of chemicals for short-term use.[7] The absence of powder minimizes the risk of aerosolizing the chemical, preventing contamination of the work area.[7]
Body Protection A laboratory coat, preferably made of a non-absorbent material. A chemical-resistant apron is advised for larger quantities.[7][8]A lab coat protects the skin and personal clothing from accidental spills and contamination.[7] It should be kept fully buttoned to provide maximum coverage.[7]
Respiratory Protection Primary engineering controls, such as a certified chemical fume hood, should always be used.[8]A fume hood is the most effective way to control exposure to airborne contaminants.[8][9] If a fume hood is not available or during a significant spill, a NIOSH-approved respirator may be necessary.[10]
Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound, from preparation to disposal, is critical for safety.

  • Work Area Preparation: All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Gather Materials: Before starting, ensure all necessary PPE, glassware, and spill containment materials are readily available.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the solid compound. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed compound. Gently swirl or stir to dissolve.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed to prevent the escape of vapors.

  • Heating and Monitoring: If the reaction requires heating, use a heating mantle or a water bath.[8] Avoid open flames.[11] Continuously monitor the reaction for any unexpected changes.

  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure buildup during these procedures.

  • Purification: If purification via chromatography is necessary, conduct this within the fume hood to contain solvent vapors.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE fume_hood Work in a Fume Hood prep_start->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Set Up Reaction dissolve->reaction monitor Monitor Reaction reaction->monitor decontaminate Decontaminate Glassware monitor->decontaminate waste Segregate Waste decontaminate->waste dispose Dispose of Waste Properly waste->dispose

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.[8]

  • Liquid Waste: Organic liquid waste containing this compound should be collected in a designated "Organic Liquid" waste container.[8] Halogenated and non-halogenated waste streams should be kept separate as per your institution's guidelines.[8]

  • Never dispose of this chemical down the drain.[8]

  • Follow Institutional Protocols: Always adhere to your institution's specific hazardous waste management procedures.[8]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

  • Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706. PubChem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
  • 2 - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. Henkel.
  • Guidelines for Safe Laboratory Practices. NextGen Protocols.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Thiazole, 25g, Each. CP Lab Safety.
  • Ambeed SDS. Ambeed, Inc.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • This compound. CymitQuimica.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate.
  • Thiazole Ring—A Biologically Active Scaffold. MDPI.

Sources

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